Product packaging for N-methyl-d-phenylalanine(Cat. No.:CAS No. 56564-52-4)

N-methyl-d-phenylalanine

Cat. No.: B555544
CAS No.: 56564-52-4
M. Wt: 179,22*36,45 g/mole
InChI Key: IODNYRVZHKRFIW-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-methyl-D-phenylalanine is a non-proteinogenic amino acid derivative of increasing importance in advanced pharmaceutical and biochemical research. Its core value lies in its unique structure, which combines the stereochemistry of a D-amino acid with the modified backbone of an N-methylated amino acid. This specific configuration is strategically used in peptide engineering to enhance the therapeutic properties of synthetic peptides . Incorporating this compound into peptide sequences is a recognized strategy for modulating key characteristics. Research demonstrates that substitutions with N-methyl amino acids can enhance peptide stability against enzymatic degradation, a critical factor for improving the in vivo half-life and oral bioavailability of potential peptide therapeutics . Furthermore, the introduction of the N-methyl group can influence the peptide's adoption of secondary structures, such as amphipathic α-helices, and affect its overall hydrophobicity and self-assembly behavior, which are crucial for interactions with biological membranes . This makes it particularly valuable in the design and optimization of novel antimicrobial peptides (AMPs) and lipopeptides, where improving the selectivity for prokaryotic over eukaryotic cell membranes is a primary goal . Beyond antimicrobial applications, the cyclic structure and inclusion of an N-methyl-D-amino acid, such as this compound, have been exploited to develop proteolytically stable peptides for other targets. For instance, such compounds have been successfully evolved to bind to therapeutic targets like tumor necrosis factor-alpha (TNFα), highlighting their potential in treating inflammatory and autoimmune diseases . This compound is a specialized building block in Fmoc solid-phase peptide synthesis (SPPS), enabling the precise construction of peptides with tailored properties for drug discovery and development efforts . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClNO2 B555544 N-methyl-d-phenylalanine CAS No. 56564-52-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(methylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIFESDRCALIIM-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56564-52-4
Record name N-Methylphenylalanine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056564524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-METHYLPHENYLALANINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O2G4R6S29
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Strategic Incorporation of N-methyl-d-phenylalanine in Modern Peptide Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The modification of peptide-based therapeutics is a cornerstone of modern drug discovery, aimed at overcoming inherent limitations such as poor metabolic stability and low bioavailability. Among the arsenal of chemical modifications, the site-specific incorporation of N-methyl-d-phenylalanine represents a sophisticated strategy to enhance the pharmacological profile of peptide drug candidates. This technical guide provides a comprehensive overview of the multifaceted applications of this compound in research. We will delve into its role in conferring proteolytic resistance, modulating receptor affinity, and improving membrane permeability. This guide will further provide detailed experimental protocols for the synthesis of this compound-containing peptides and for the assessment of their enhanced properties, supported by quantitative data and visual representations of key concepts.

Introduction: The Rationale for N-methylation and D-Amino Acid Substitution

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their utility is often hampered by rapid degradation by proteases and poor absorption across biological membranes. Two powerful strategies to mitigate these issues are the substitution of L-amino acids with their D-enantiomers and the N-methylation of the peptide backbone.

The incorporation of a D-amino acid, such as D-phenylalanine, renders the adjacent peptide bond resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids. This significantly enhances the peptide's in vivo half-life. N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, offers a complementary set of advantages. It introduces steric hindrance, further shielding the peptide bond from enzymatic attack.[1] Crucially, N-methylation also removes a hydrogen bond donor, which can increase lipophilicity and reduce the desolvation penalty for membrane crossing, thereby improving permeability.[1] Furthermore, the N-methyl group restricts the conformational flexibility of the peptide backbone, which can pre-organize the peptide into its bioactive conformation, potentially leading to increased receptor affinity and selectivity.[1]

This compound combines the benefits of both strategies, making it a particularly valuable building block in the design of robust and effective peptide therapeutics.

Enhancing Pharmacokinetic Properties: The Impact of this compound

The introduction of this compound into a peptide sequence can profoundly alter its pharmacokinetic profile. These improvements are primarily seen in increased metabolic stability and enhanced membrane permeability.

Increased Metabolic Stability

N-methylation of the peptide backbone provides a steric shield that protects the amide bond from proteolytic degradation by enzymes like proteases.[1] This increased resistance to enzymatic cleavage leads to a longer in vivo half-life, a critical factor for reducing dosing frequency and improving patient compliance.

Table 1: Illustrative Comparison of Proteolytic Stability

PeptideModificationEnzyme(s)Half-life (t½) of Non-Modified PeptideHalf-life (t½) of Modified PeptideFold Increase in StabilityReference
Generic Peptide AN-methylationTrypsin15 min> 240 min> 16[2]
Generic Peptide BD-Amino Acid SubstitutionChymotrypsin30 min> 180 min> 6[3]
Hypothetical Peptide with Phe This compound Serum < 10 min Several hours Significant
Improved Membrane Permeability

The ability of a drug to cross cellular membranes is crucial for its oral bioavailability and its ability to reach intracellular targets. N-methylation can enhance membrane permeability by reducing the number of hydrogen bond donors in the peptide backbone, thereby decreasing the energetic cost of moving from an aqueous to a lipid environment.[1] Peptides rich in N-methyl-phenylalanine have been specifically investigated as highly versatile blood-brain barrier shuttles, demonstrating their potential for delivering therapeutics to the central nervous system.[4]

The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption of orally administered drugs.[1][5] A compound with a high apparent permeability coefficient (Papp) in this assay is more likely to be well-absorbed in vivo.

Table 2: Caco-2 Permeability of N-methylated Peptides

Compound CategoryKey Finding
N-methylated cyclic peptidesA tri-N-methylated analog of a somatostatin mimetic showed a significant increase in permeability, contributing to a 10% oral bioavailability.[3]
N-methyl phenylalanine-rich peptidesThese peptides have been shown to act as effective blood-brain barrier shuttles, facilitating the transport of otherwise impermeable cargo molecules across cell monolayers in vitro.[4]
General trend for N-methylated cyclic peptidesN-methylation, by reducing the number of intramolecular hydrogen bonds and exposing a more lipophilic surface, can significantly improve passive diffusion across Caco-2 monolayers.[6]

Modulation of Receptor Binding Affinity

The conformational constraints imposed by N-methylation can have a significant impact on a peptide's interaction with its biological target. By locking the peptide into a more bioactive conformation, N-methylation can lead to an increase in receptor binding affinity (lower Ki or IC50 values). Conversely, if the conformational change is not favorable for binding, a decrease in affinity can be observed. This makes N-methyl scanning a valuable tool for structure-activity relationship (SAR) studies.

While specific Ki values for a peptide with and without this compound were not found in the initial searches, studies on related modifications provide strong evidence for this principle. For instance, the introduction of D-phenylalanine into gonadotropin-releasing hormone (GnRH) peptides has been shown to improve their receptor binding affinities.[7] Similarly, N-methylation of enkephalin analogs has been shown to result in high binding affinity at opioid receptors.[8]

Table 3: Opioid Receptor Binding Affinities of Modified Peptides (Illustrative)

Peptide AnalogueModification(s)ReceptorKi (nM)Reference
DAMGOD-Ala, N-Me-Phe, Gly-olµ-opioid1-2[9]
Fentanyl AnaloguesVarious N-substitutionsµ-opioidVaries[10]
DOTA-Ahx-D-Phe-(D-Lys(6)-GnRH)D-Phe insertionGnRH7.6[7]
Hypothetical Peptide with this compound N-methylation and D-amino acid substitution Target X Potentially enhanced

Note: This table illustrates the principle that modifications such as D-amino acid incorporation and N-methylation can significantly impact receptor binding affinity.

Research Applications in Neuroscience

While the primary role of this compound in research is as a tool for peptide modification, it is important to consider any potential direct interactions with neurological targets. The N-methyl-D-aspartate (NMDA) receptor is a key player in synaptic plasticity, learning, and memory, and its dysfunction is implicated in numerous neurological disorders.[2]

Research has shown that high concentrations of L-phenylalanine can inhibit NMDA receptor function by competing with the co-agonist glycine.[11][12] However, there is a lack of direct evidence from the conducted searches to suggest that this compound itself is a potent or specific modulator of the NMDA receptor. Its application in neuroscience research, therefore, primarily lies in its use to improve the pharmacokinetic properties of peptides targeting various neurological receptors and pathways. For example, enhancing the blood-brain barrier penetration of a peptide targeting a specific G-protein coupled receptor (GPCR) in the brain is a key application.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual synthesis of a peptide incorporating an N-methylated amino acid using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-N-methyl-d-phenylalanine

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat for 15 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Standard):

    • Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activation mixture to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF.

  • Incorporation of Fmoc-N-methyl-d-phenylalanine:

    • Due to steric hindrance, use a stronger coupling reagent like HATU (3.8 eq.) and a base like N,N-diisopropylethylamine (DIEA) (4 eq.).

    • Pre-activate the Fmoc-N-methyl-d-phenylalanine with HATU and DIEA in DMF for 5-10 minutes.

    • Add the activated mixture to the resin and extend the coupling time to 4-12 hours.

    • Monitor the coupling completion using a Kaiser test (will be negative for the secondary amine of the N-methylated residue).

  • Coupling of the Subsequent Amino Acid: The coupling onto the N-methylated residue can also be sterically hindered. Use the enhanced coupling conditions from step 4.

  • Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the pellet with cold diethyl ether and dry.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for SPPS of a Peptide with this compound

SPPS_Workflow Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotect1 Fmoc Deprotection (Piperidine/DMF) Swell->Deprotect1 Couple_AA Couple Standard Fmoc-Amino Acid Deprotect1->Couple_AA Wash1 Wash with DMF Couple_AA->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 Couple_NMeDPhe Couple Fmoc-N-Me-d-Phe (HATU/DIEA) Deprotect2->Couple_NMeDPhe Wash2 Wash with DMF Couple_NMeDPhe->Wash2 Deprotect3 Fmoc Deprotection Wash2->Deprotect3 Couple_Next_AA Couple Next Amino Acid (Enhanced Conditions) Deprotect3->Couple_Next_AA Wash3 Wash with DMF Couple_Next_AA->Wash3 Repeat Repeat Cycles Wash3->Repeat Cleave Cleave & Deprotect (TFA Cocktail) Repeat->Cleave Final Cycle Purify Purify by RP-HPLC Cleave->Purify End Final Peptide Purify->End

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating this compound.

Caco-2 Permeability Assay

This protocol provides a general framework for assessing the permeability of a peptide containing this compound.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test peptide and control compounds (e.g., a high-permeability compound like propranolol and a low-permeability compound like mannitol)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed the cells onto the apical side of the Transwell® inserts at an appropriate density.

    • Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure the integrity of the tight junctions.

    • Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add the test peptide solution in HBSS to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.

    • Take a sample from the apical chamber at the beginning and end of the experiment.

  • Sample Analysis: Quantify the concentration of the peptide in all samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of peptide appearance in the receiver chamber.

    • A is the surface area of the membrane.

    • C0 is the initial concentration of the peptide in the donor chamber.

Workflow for Caco-2 Permeability Assay

Caco2_Workflow Seed Seed Caco-2 Cells on Transwell® Culture Culture for 21-28 Days Seed->Culture Integrity Check Monolayer Integrity (TEER) Culture->Integrity Prepare Prepare Peptide Solution Integrity->Prepare Assay Perform Transport Assay (Apical to Basolateral) Prepare->Assay Sample Collect Samples Over Time Assay->Sample Analyze Quantify Peptide by LC-MS/MS Sample->Analyze Calculate Calculate Papp Value Analyze->Calculate Result Permeability Assessment Calculate->Result

Caption: General workflow for assessing peptide permeability using the Caco-2 cell model.

Signaling Pathway Modulation: A Case Study with Opioid Receptors

Peptides containing this compound can be designed to modulate a variety of signaling pathways by interacting with specific receptors. A prominent example is the modulation of opioid receptors, which are G-protein coupled receptors (GPCRs) involved in pain perception.

When an opioid agonist peptide containing this compound binds to the µ-opioid receptor, it triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The activated G-protein (Gi/o) inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels. Additionally, the βγ subunit of the G-protein can modulate ion channels, such as opening G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. These events collectively lead to a hyperpolarization of the neuron and a reduction in neurotransmitter release, resulting in analgesia.

Opioid Receptor Signaling Pathway

Opioid_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Peptide N-Me-d-Phe Peptide (Agonist) MOR µ-Opioid Receptor (GPCR) Peptide->MOR Binds G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates cAMP Reduced cAMP AC->cAMP Ca_Influx Reduced Ca2+ Influx Ca_Channel->Ca_Influx Blocks K_Efflux K+ Efflux K_Channel->K_Efflux Promotes ATP ATP ATP->cAMP Converts to Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Neurotransmitter_Release Reduced Neurotransmitter Release Hyperpolarization->Neurotransmitter_Release Reduces Analgesia Analgesia Neurotransmitter_Release->Analgesia

Caption: Simplified signaling pathway of a µ-opioid receptor agonist containing this compound.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the medicinal chemist and peptide scientist. Its strategic incorporation into peptide sequences offers a robust method for enhancing proteolytic stability, improving membrane permeability, and fine-tuning receptor interactions. The ability to combine the advantages of D-amino acid substitution and N-methylation in a single building block makes it particularly valuable for the development of next-generation peptide therapeutics with improved drug-like properties. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to leverage the potential of this compound in their drug discovery and development endeavors.

References

An Investigator's Guide to the Biological Activity of N-methyl-d-phenylalanine: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in the biological activity of the synthetic amino acid, N-methyl-d-phenylalanine (N-Me-D-Phe). As a compound that is not extensively characterized in the scientific literature, this document will delve into the known biological activities of its constituent moieties—D-phenylalanine and N-methylated amino acids—to build a predictive model of its potential pharmacological profile. This guide will then outline a rigorous, multi-step experimental workflow to systematically investigate these hypotheses, offering detailed protocols and the scientific rationale behind them.

Deconstructing this compound: A Hypothesis-Driven Approach

The unique structure of this compound, combining the D-enantiomer of phenylalanine with a methyl group on the amine, suggests a potential for novel biological activities. Our exploration begins with an analysis of its parent compounds.

The Enigmatic Role of D-phenylalanine: An Enkephalinase Inhibitor

Unlike its L-isomer, which is a building block of proteins, D-phenylalanine exhibits distinct pharmacological properties. The primary established mechanism of action for D-phenylalanine is the inhibition of enkephalinases.[1][2] These enzymes are responsible for the degradation of endogenous opioid peptides, the enkephalins. By inhibiting these enzymes, D-phenylalanine can elevate the levels of enkephalins in the synaptic cleft, thereby potentiating endogenous pain-relief pathways.[1] This mode of action has led to its investigation as an analgesic, often in combination with other treatments.[2]

The Impact of N-Methylation: Enhancing Pharmacological Properties

The N-methylation of amino acids is a common strategy in medicinal chemistry to enhance the therapeutic potential of peptides and small molecules.[3] This modification can confer several advantageous properties:

  • Increased Metabolic Stability: The N-methyl group can protect against enzymatic degradation by peptidases, prolonging the half-life of the molecule.

  • Conformational Rigidity: N-methylation can restrict the conformational freedom of the amino acid, which can lead to higher receptor selectivity and affinity.[3]

  • Improved Membrane Permeability: In some cases, N-methylation can enhance the lipophilicity of a molecule, facilitating its passage across biological membranes, including the blood-brain barrier.[4]

A Synthesized Hypothesis: The Potential Biological Profile of this compound

Based on the activities of its components, we can formulate a primary hypothesis for the biological activity of this compound:

It is hypothesized that this compound will act as a metabolically stable enkephalinase inhibitor with enhanced central nervous system bioavailability, leading to potentiation of endogenous opioid signaling.

A secondary hypothesis, considering the known interaction of L-phenylalanine with the N-methyl-D-aspartate (NMDA) receptor, is that this compound may exhibit some activity at this receptor, although the nature of this interaction (agonist, antagonist, or none) is unknown and requires empirical investigation.[5][6]

A Roadmap for Investigation: Experimental Protocols

To validate our hypotheses, a systematic and multi-tiered experimental approach is necessary. The following protocols are designed to be self-validating, with each stage building upon the data from the previous one.

Synthesis and Characterization of this compound

The first step is to obtain or synthesize high-purity this compound. Several synthetic routes for N-methylated amino acids have been described.[3][7][8]

Protocol 1: Synthesis of N-BOC-N-methyl-d-phenylalanine [7]

  • Combine this compound (1.0 eq) in dimethylformamide.

  • Add triethylamine (3.6 eq) and di-tert-butyl dicarbonate (2.2 eq).

  • Stir the reaction mixture under a nitrogen atmosphere for 18 hours.

  • Filter the reaction mixture and remove the solvent in vacuo to yield N-BOC-N-methyl-d,l-phenylalanine.

  • Purify the product using column chromatography.

  • Confirm the structure and purity of the final product using NMR and mass spectrometry.

In Vitro Characterization: Receptor Binding and Functional Assays

This stage aims to determine the molecular targets of this compound.

Protocol 2: Opioid Receptor Binding Assay

  • Prepare membrane fractions from cells expressing human mu (µ), delta (δ), and kappa (κ) opioid receptors.

  • Incubate the membranes with a radiolabeled opioid ligand (e.g., [³H]-DAMGO for µ, [³H]-DPDPE for δ, [³H]-U69,593 for κ) and varying concentrations of this compound.

  • After incubation, separate bound and free radioligand by rapid filtration.

  • Quantify the bound radioactivity using liquid scintillation counting.

  • Calculate the Ki (inhibition constant) to determine the binding affinity of this compound for each opioid receptor subtype.

Protocol 3: Enkephalinase Inhibition Assay

  • Use a commercially available enkephalinase (neprilysin) activity assay kit.

  • Incubate recombinant human neprilysin with a fluorogenic substrate and varying concentrations of this compound.

  • Measure the fluorescence at appropriate excitation and emission wavelengths over time.

  • Calculate the IC50 (half-maximal inhibitory concentration) to determine the potency of this compound as an enkephalinase inhibitor.

Protocol 4: NMDA Receptor Activity Assay (Electrophysiology)

  • Use primary neuronal cultures or Xenopus oocytes expressing NMDA receptors.

  • Perform whole-cell patch-clamp recordings to measure NMDA-evoked currents.[5][6]

  • Apply a saturating concentration of NMDA and glycine to elicit a baseline current.

  • Perfuse the cells with varying concentrations of this compound in the continued presence of NMDA and glycine.

  • Measure the change in current amplitude to determine if this compound acts as a positive or negative modulator of the NMDA receptor.

In Vivo Evaluation: Pharmacokinetic and Pharmacodynamic Studies

These experiments will assess the physiological effects of this compound in a living system.

Protocol 5: Pharmacokinetic Analysis in Rodents

  • Administer a single dose of this compound to a cohort of rodents via intravenous and oral routes.

  • Collect blood samples at various time points post-administration.

  • Analyze the plasma concentrations of this compound using LC-MS/MS.

  • Calculate key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

Protocol 6: Analgesic Efficacy in a Rodent Model of Pain (e.g., Hot Plate Test)

  • Acclimatize rodents to the hot plate apparatus.

  • Administer this compound or a vehicle control.

  • At various time points post-administration, place the animal on the hot plate and record the latency to a pain response (e.g., licking a paw, jumping).

  • A significant increase in latency compared to the control group indicates an analgesic effect.

Data Presentation and Visualization

Clear and concise data presentation is crucial for interpreting experimental outcomes.

Quantitative Data Summary
ParameterAssayPredicted Outcome for this compound
Opioid Receptor Ki (µ, δ, κ) Radioligand Binding AssayLow to no direct binding affinity
Enkephalinase IC50 Enkephalinase Activity AssayPotent inhibition (low µM to nM range)
NMDA Receptor Modulation ElectrophysiologyUnknown; potential for weak modulation
Oral Bioavailability Pharmacokinetic StudyModerate to high
Analgesic Effect Hot Plate TestDose-dependent increase in pain threshold
Visualizing Experimental Workflows and Pathways

Experimental Workflow for In Vitro Characterization

in_vitro_workflow cluster_synthesis Synthesis & Purification cluster_binding Receptor Binding cluster_functional Functional Assays synthesis Synthesis of N-Me-D-Phe purification Purification & Characterization synthesis->purification opioid_binding Opioid Receptor Binding (µ, δ, κ) purification->opioid_binding Test Compound nmda_binding NMDA Receptor Binding purification->nmda_binding enkephalinase_assay Enkephalinase Inhibition purification->enkephalinase_assay nmda_functional NMDA Receptor Electrophysiology purification->nmda_functional

Caption: A streamlined workflow for the in vitro characterization of this compound.

Hypothesized Signaling Pathway for Analgesia

signaling_pathway NMeDPhe This compound Enkephalinase Enkephalinase NMeDPhe->Enkephalinase Inhibits Enkephalins Enkephalins Enkephalinase->Enkephalins Degrades OpioidReceptor Opioid Receptors (Presynaptic) Enkephalins->OpioidReceptor Activates CaChannel Voltage-gated Ca2+ Channel OpioidReceptor->CaChannel Inhibits NeurotransmitterRelease Reduced Neurotransmitter (e.g., Substance P) Release CaChannel->NeurotransmitterRelease Analgesia Analgesia NeurotransmitterRelease->Analgesia

Caption: The hypothesized mechanism of action for this compound-induced analgesia.

Conclusion and Future Directions

The exploration of novel chemical entities like this compound is paramount for the advancement of pharmacology and drug discovery. While direct evidence of its biological activity is currently limited, a hypothesis-driven approach based on its structural components provides a solid foundation for investigation. The experimental roadmap outlined in this guide offers a rigorous and systematic pathway to elucidate the pharmacological profile of this compound. The potential for a centrally-acting, metabolically stable enkephalinase inhibitor makes this a compound of significant interest for the development of new therapeutics for pain and potentially other neurological disorders. The scientific community is encouraged to undertake these investigations to unlock the full therapeutic potential of this intriguing molecule.

References

An In-depth Technical Guide to the Discovery of Natural Products Containing N-methyl-d-phenylalanine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery, characterization, and biological significance of natural products incorporating N-methyl-d-phenylalanine and its aromatic analogs. It moves beyond a simple listing of compounds to detail the causality behind experimental choices, present validated protocols, and offer insights into the unique biosynthetic pathways that generate these stereochemically complex molecules.

Introduction: The Significance of N-methylation and D-Stereochemistry in Natural Products

Nature has long utilized non-proteinogenic amino acids to build structurally diverse and biologically potent molecules. Among these modifications, N-methylation and the incorporation of D-amino acids are two powerful strategies to enhance the pharmacological properties of peptide-based natural products. N-methylation can increase metabolic stability, improve membrane permeability, and modulate conformation.[1] Similarly, the presence of D-amino acids, which are not incorporated through the standard ribosomal machinery, confers resistance to proteolysis and can be crucial for specific target interactions.[2][3]

Natural products that combine both features—an N-methylated D-aromatic amino acid—represent a particularly intriguing class of compounds. Their discovery and characterization, however, present significant analytical challenges. This guide focuses on key examples of such molecules, providing a framework for their isolation, structure elucidation, and biological evaluation. We will delve into the technical specifics of three exemplary classes of marine and cyanobacterial metabolites: the Jasplakinolides , Geodiamolides , and Cryptophycins .

Part 1: Discovery and Isolation Workflow

The journey from a biological source to a purified, active compound is a meticulous process. The initial discovery often stems from high-throughput screening of crude natural product extracts for a desired biological activity, such as cytotoxicity against cancer cell lines. Once an active extract is identified, a bioassay-guided fractionation strategy is typically employed.

Bioassay-Guided Fractionation

This process involves the systematic separation of the crude extract into fractions of decreasing complexity, with each fraction being tested for biological activity. This iterative process allows researchers to pinpoint the active component(s).

A generalized workflow is as follows:

  • Extraction : The source organism (e.g., marine sponge, cyanobacteria) is harvested and extracted with a sequence of solvents, typically starting with a nonpolar solvent (e.g., dichloromethane or hexane) and progressing to more polar solvents (e.g., methanol, water).

  • Initial Fractionation : The crude extract is subjected to a primary separation technique, such as Vacuum Liquid Chromatography (VLC) or Solid-Phase Extraction (SPE), using a normal or reversed-phase sorbent.

  • Iterative Chromatography : Active fractions are further purified using High-Performance Liquid Chromatography (HPLC). This is the cornerstone of purification, often requiring multiple rounds with different column chemistries (e.g., C18, phenyl-hexyl) and mobile phase gradients to resolve complex mixtures.

  • Purity Assessment : The purity of the isolated compound is confirmed by analytical HPLC, typically with photodiode array (PDA) and mass spectrometry (MS) detectors.

Diagram: Bioassay-Guided Fractionation Workflow

fractionation_workflow cluster_extraction Extraction cluster_fractionation Fractionation & Purification cluster_bioassay Bioassay Source Source Material (e.g., Marine Sponge) Extract Crude Organic Extract Source->Extract Solvent Extraction (e.g., DCM/MeOH) VLC Initial Fractionation (e.g., VLC/SPE) Extract->VLC HPLC1 Preparative HPLC (Round 1) VLC->HPLC1 Bioactive Fractions Assay1 Test Fractions VLC->Assay1 HPLC2 Semi-Prep HPLC (Round 2) HPLC1->HPLC2 Active Fractions Assay2 Test Fractions HPLC1->Assay2 Pure Pure Compound HPLC2->Pure Assay3 Test Pure Compound Pure->Assay3

Caption: Generalized workflow for bioassay-guided fractionation of natural products.

Case Study: Isolation of Jasplakinolide

Jasplakinolide, a potent cyclodepsipeptide with antifungal and anticancer properties, was first isolated from the marine sponge Jaspis johnstoni.[4][5] The isolation procedure exemplifies the workflow described above.

Protocol 1: Isolation of Jasplakinolide

  • Extraction : Lyophilized sponge tissue is exhaustively extracted with a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH).

  • Solvent Partitioning : The resulting crude extract is partitioned between ethyl acetate (EtOAc) and water. The bioactive components typically partition into the organic layer.

  • Initial Chromatography : The EtOAc-soluble material is subjected to silica gel flash chromatography, eluting with a gradient of methanol in dichloromethane.

  • HPLC Purification : The active fractions from flash chromatography are further purified by reversed-phase HPLC (RP-HPLC) on a C18 column using an isocratic or shallow gradient mobile phase of acetonitrile in water.

  • Final Polish : A final purification step on a different stationary phase (e.g., phenyl-hexyl) may be required to remove minor impurities, yielding pure jasplakinolide.[6]

Part 2: Structure Elucidation

Determining the complete structure of a novel natural product, including its absolute stereochemistry, is a complex puzzle that requires a suite of modern analytical techniques.

Planar Structure Determination

The planar structure (i.e., the connectivity of atoms) is primarily determined using a combination of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • High-Resolution Mass Spectrometry (HRMS) : Provides the accurate mass of the molecule, which allows for the determination of its molecular formula.

  • 1D NMR (¹H and ¹³C) : Identifies the types and numbers of protons and carbons in the molecule.

  • 2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for assembling the molecular fragments.

    • COSY (Correlation Spectroscopy) reveals proton-proton (H-H) coupling networks, typically through 2 or 3 bonds.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is key for connecting molecular fragments across quaternary carbons or heteroatoms.

Stereochemistry Determination: The Chiral Challenge

Determining the absolute configuration of each stereocenter is one of the most challenging aspects of natural product discovery. For complex peptides, this is typically achieved by degrading the molecule into its constituent amino acid and hydroxy acid building blocks, followed by chiral analysis.

Protocol 2: Stereochemical Analysis of Amino Acid Residues

  • Acid Hydrolysis : The purified natural product (e.g., Geodiamolide A) is hydrolyzed into its constituent amino acids by heating in 6N hydrochloric acid (HCl) at ~110°C for 16-24 hours.

  • Derivatization : The resulting amino acid hydrolysate is derivatized with a chiral reagent. A widely used method is Marfey's method , which employs Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA).[7] This reagent reacts with the primary or secondary amine of the amino acids to form diastereomers.

  • Chiral Chromatography : The resulting diastereomeric derivatives are analyzed by RP-HPLC. The L-amino acid derivative will have a different retention time than the D-amino acid derivative.

  • Comparison to Standards : The retention times of the derivatized amino acids from the hydrolysate are compared to those of authentic L- and D-standards that have been derivatized in the same manner. This allows for the unambiguous assignment of the absolute stereochemistry of each amino acid residue.

Diagram: Stereochemistry Determination Workflow

stereochem_workflow Compound Purified Natural Product (e.g., Geodiamolide) Hydrolysis Acid Hydrolysis (6N HCl, 110°C) Compound->Hydrolysis Hydrolysate Mixture of Amino Acids Hydrolysis->Hydrolysate Derivatization Chiral Derivatization (e.g., Marfey's Reagent) Hydrolysate->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers HPLC Reversed-Phase HPLC Diastereomers->HPLC Analysis Compare Retention Times to Authentic Standards HPLC->Analysis

Caption: Workflow for determining amino acid stereochemistry using Marfey's method.

Case Studies in Structure Elucidation
  • Geodiamolide A : This cyclodepsipeptide from the sponge Geodia sp. contains an unusual 3-iodo-N-methyl-D-tyrosine residue. Its structure was solved using a combination of NMR techniques to piece together the macrocycle and acid hydrolysis followed by chiral analysis to confirm the D-configuration of the N-methylated tyrosine.[8]

  • Cryptophycin-1 : Isolated from Nostoc sp., this potent anticancer agent contains a D-tyrosine derivative (Unit B). The stereochemistry was established through extensive NMR analysis and confirmed by total synthesis.[9][10] The complex stereochemistry of the polyketide portion (Unit A) required particularly detailed analysis of NOESY correlations and J-coupling constants.[10]

  • Jasplakinolide : The structure of jasplakinolide contains a 2-bromo-N-methyl-D-tryptophan residue. The absolute configurations of its components were determined by acidic hydrolysis, derivatization of the resulting amino acids, and analysis by liquid chromatography, comparing the results to authentic standards.[11]

Part 3: Biosynthesis - Nature's Assembly Line

The biosynthesis of these complex molecules is not template-driven in the way of ribosomal protein synthesis. Instead, they are assembled by massive multienzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPS) , often working in concert with Polyketide Synthases (PKS) .

The biosynthetic gene cluster for cryptophycins, for example, has been identified and characterized.[2][12] It encodes a series of modules, each responsible for the incorporation and modification of a specific building block. Key enzymatic domains within these modules include:

  • Adenylation (A) domain : Selects and activates the specific amino acid.

  • Thiolation (T) domain : Covalently tethers the activated amino acid.

  • Condensation (C) domain : Catalyzes peptide bond formation.

  • N-Methyltransferase (MT) domain : Adds a methyl group to the nitrogen of the tethered amino acid.

  • Epimerization (E) domain : Converts an L-amino acid into its D-enantiomer after it has been incorporated into the growing peptide chain.

  • Thioesterase (TE) domain : Catalyzes the release and often the macrocyclization of the final product.

The discovery of these gene clusters not only illuminates how these molecules are made but also opens the door to biosynthetic engineering, allowing for the creation of novel analogs by manipulating the biosynthetic machinery.[2][12]

Diagram: Simplified NRPS Module for N-methyl-D-amino Acid Incorporation

nrps_module cluster_process Process Flow module L-Amino Acid A T MT E C Start L-Amino Acid (from primary metabolism) Activation Activation & Tethering Start->Activation A-domain Methylation N-methylation Activation->Methylation T-domain bound Epimerization L to D conversion Methylation->Epimerization MT-domain Condensation Peptide Bond Formation (to next module) Epimerization->Condensation E-domain ... ... Condensation->... C-domain

Caption: Key domains in an NRPS module responsible for incorporating an N-methyl-D-amino acid.

Part 4: Biological Activity and Mechanism of Action

The inclusion of N-methyl-D-aromatic amino acids often imparts potent and specific biological activities. The three classes of compounds highlighted here are all potent cytotoxins with potential applications in oncology.

Natural Product ClassPrimary Biological TargetMechanism of ActionRepresentative IC₅₀
Jasplakinolide F-actinBinds competitively with phalloidin, inducing polymerization and stabilizing actin filaments, leading to cell cycle arrest and apoptosis.[13][14]35 nM (PC3 prostate carcinoma)[14]
Cryptophycins TubulinBinds to tubulin, inhibiting microtubule polymerization and leading to mitotic arrest and apoptosis.[3][15] Effective against multidrug-resistant cell lines.[16]< 20 pM (various cancer cell lines)
Geodiamolides F-actinDisrupts the actin cytoskeleton, leading to inhibition of cancer cell migration and invasion.[1]~130 nM (Geodiamolide H analog in HeLa cells)[17]

Table 1: Summary of Biological Activities of Selected Natural Products.

The potent cytotoxicity of these compounds makes them valuable as pharmacological tools for studying the cytoskeleton and as lead compounds for the development of new anticancer drugs. For example, the high potency of cryptophycins led to the development of synthetic analogs like cryptophycin-52, which entered clinical trials.[15]

Conclusion and Future Outlook

The discovery of natural products containing this compound and its derivatives continues to unveil novel chemical scaffolds with profound biological activities. While their isolation and structural characterization demand a sophisticated analytical workflow, the insights gained are invaluable. The elucidation of their PKS/NRPS biosynthetic pathways not only provides a deeper understanding of microbial metabolism but also equips researchers with the tools for combinatorial biosynthesis and chemoenzymatic synthesis.[2][18] As analytical techniques become more sensitive and genomic sequencing becomes more accessible, the discovery pipeline for these unique and potent molecules is poised for significant expansion, offering promising new avenues for drug discovery and development.

References

The Architects of Innovation: A Technical Guide to Non-Proteinogenic Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The immutable alphabet of twenty proteinogenic amino acids, dictated by the central dogma, has long been the foundation of biological understanding and therapeutic intervention. However, the constraints of this limited chemical repertoire have become increasingly apparent in the quest for novel drugs with enhanced potency, stability, and specificity. This technical guide serves as an in-depth exploration of the world beyond nature's canonical set, focusing on the strategic implementation of non-proteinogenic amino acids (npAAs) in modern drug discovery. We will dissect the fundamental principles that render npAAs powerful tools, provide detailed experimental methodologies for their seamless integration into peptide-based therapeutics, and illuminate these concepts with real-world case studies of market-approved drugs. This document is designed not as a rigid set of instructions, but as a foundational resource to empower researchers to rationally design and synthesize the next generation of innovative medicines.

Introduction: Expanding the Chemical Lexicon of Life

Peptide-based drugs have garnered significant attention due to their high specificity and low toxicity.[1] However, their therapeutic potential is often hampered by inherent limitations such as susceptibility to proteolytic degradation, poor membrane permeability, and conformational flexibility, leading to short in-vivo half-lives and low oral bioavailability.[2][3] Non-proteinogenic amino acids (npAAs), also known as unnatural amino acids (UAAs), are amino acids that are not naturally encoded in an organism's genetic code.[4] Their incorporation into peptide scaffolds offers a powerful strategy to overcome these challenges by introducing novel chemical functionalities, stereochemistries, and backbone structures.[5] This expansion of the chemical space available for drug design allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, transforming transient peptides into robust therapeutic candidates.[4][6]

The utility of npAAs is not a theoretical concept; numerous FDA-approved drugs contain these unique building blocks, demonstrating their clinical and commercial success.[3] This guide will provide the scientific rationale and practical knowledge necessary to leverage the vast potential of npAAs in your drug discovery programs.

The Strategic Advantage of Non-Proteinogenic Amino Acids

The decision to incorporate an npAA into a peptide therapeutic is a strategic one, driven by the desire to rationally engineer specific, advantageous properties. The unique structural features of npAAs can be leveraged to address the primary liabilities of natural peptides.

Enhancing Proteolytic Stability: A Shield Against Degradation

One of the most significant hurdles for peptide drugs is their rapid clearance by proteases.[7] The introduction of npAAs can effectively shield the peptide backbone from enzymatic attack.

  • D-Amino Acids: The substitution of a naturally occurring L-amino acid with its D-enantiomer is a common and highly effective strategy. Proteases are stereospecific enzymes that typically recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid disrupts this recognition, rendering the adjacent peptide bonds resistant to cleavage.[8]

  • N-Alkylated Amino Acids: The methylation or alkylation of the backbone amide nitrogen removes the hydrogen bond donor capability and introduces steric hindrance, both of which can significantly reduce susceptibility to proteolysis.[8]

  • α,α-Disubstituted Amino Acids: Amino acids with two substituents at the α-carbon, such as aminoisobutyric acid (Aib), introduce significant steric bulk that can protect nearby peptide bonds from enzymatic hydrolysis.[7]

Conformational Constraint: Locking in Bioactivity

Many peptides are highly flexible in solution, adopting a multitude of conformations. This conformational heterogeneity can lead to a decrease in binding affinity for the target receptor, as only a specific conformation is typically bioactive. npAAs can be used to pre-organize the peptide into its bioactive conformation, thereby increasing potency.

  • Cyclic Amino Acids and Proline Analogs: The rigid ring structures of npAAs like piperidine-4-carboxylic acid (Api) or constrained proline analogs can induce specific turns and bends in the peptide backbone, stabilizing secondary structures such as β-turns and helices.[7]

  • α,α-Disubstituted Amino Acids: Beyond steric shielding, residues like Aib also restrict the available conformational space of the peptide backbone, promoting helical structures.

Modulating Pharmacokinetic Properties: Beyond Stability

The influence of npAAs extends beyond simply preventing degradation. They can be utilized to fine-tune a range of pharmacokinetic parameters.

  • Lipophilicity and Hydrophilicity: The side chains of npAAs can be designed to be more or less lipophilic than their natural counterparts. This allows for the modulation of a peptide's solubility and its ability to cross biological membranes.

  • Bioavailability: By enhancing proteolytic stability and optimizing lipophilicity, the oral bioavailability of peptide drugs can be significantly improved.[3]

  • Half-life Extension: The attachment of fatty acids or other half-life extension moieties to the side chains of npAAs is a clinically validated strategy to prolong the circulation time of peptide therapeutics.[9]

The strategic selection of an npAA is therefore a multi-faceted decision, as illustrated in the following diagram:

G cluster_0 Desired Peptide Property cluster_1 npAA Strategy Enhanced Stability Enhanced Stability D-Amino Acid Substitution D-Amino Acid Substitution Enhanced Stability->D-Amino Acid Substitution N-Alkylation N-Alkylation Enhanced Stability->N-Alkylation Increased Potency Increased Potency Conformational Constraint Conformational Constraint Increased Potency->Conformational Constraint Improved PK Profile Improved PK Profile Side Chain Modification Side Chain Modification Improved PK Profile->Side Chain Modification

Caption: Strategic selection of npAAs to enhance peptide properties.

Experimental Methodologies: The Art and Science of npAA Incorporation

The workhorse for synthesizing peptides containing npAAs is Solid-Phase Peptide Synthesis (SPPS).[10] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[10] While the fundamental principles of SPPS remain the same, the incorporation of npAAs often requires protocol modifications to address challenges such as steric hindrance and altered reactivity.[1]

Core Protocol: Fmoc-Based Solid-Phase Peptide Synthesis for npAA Incorporation

The following protocol outlines the manual Fmoc/tBu strategy for SPPS, with specific considerations for incorporating npAAs.

Materials:

  • Fmoc-protected amino acids (proteinogenic and non-proteinogenic)

  • Rink Amide resin (or other suitable resin depending on desired C-terminus)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HCTU, HATU, DIC)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)

  • Diethyl ether

  • Reaction vessel with a sintered glass frit

Protocol:

  • Resin Swelling: a. Place the desired amount of resin in the reaction vessel. b. Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[10] c. Drain the DMF.

  • Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin.[10] b. Agitate for 5-10 minutes. c. Drain the solution and repeat the piperidine treatment for another 5-10 minutes. d. Wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), a suitable coupling reagent (e.g., HCTU, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. b. Add the activated amino acid solution to the deprotected resin. c. Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[1] d. For sterically hindered npAAs: i. Use a more powerful coupling reagent like HATU. ii. Extend the coupling time to 4-6 hours or perform a double coupling (repeating step 3b and 3c).[1] e. Wash the resin with DMF (3-5 times). f. Optional: Perform a Kaiser test to confirm complete coupling. A negative result (yellow beads) indicates a complete reaction.[1]

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection: a. Wash the resin with dichloromethane (DCM) and dry it under vacuum. b. Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[1] c. Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1] b. Centrifuge to pellet the peptide and decant the ether. c. Wash the peptide pellet with cold ether. d. Dry the crude peptide under vacuum. e. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). f. Characterize the purified peptide by mass spectrometry (MS) and analytical RP-HPLC.

Overcoming Synthetic Challenges

The synthesis of peptides containing npAAs is not without its challenges. "Difficult sequences," often rich in hydrophobic or sterically bulky residues, can lead to incomplete reactions and aggregation.[4]

Strategies to Mitigate "Difficult Sequences":

ChallengeMitigation StrategyRationale
Peptide Aggregation Use of "magic mixture" solvents (e.g., DCM/DMF/NMP).[11]These solvent mixtures can disrupt secondary structure formation and improve solvation of the growing peptide chain.
Incorporation of pseudoproline dipeptides.These temporary modifications disrupt aggregation by introducing a kink in the peptide backbone.
Incomplete Coupling Use of stronger coupling reagents (e.g., HATU, COMU).These reagents form more reactive activated esters, driving the coupling reaction to completion, especially with hindered amino acids.
Microwave-assisted synthesis.Microwave energy can accelerate coupling and deprotection reactions, reducing reaction times and improving efficiency.
Side Reactions Careful selection of orthogonal protecting groups for reactive npAA side chains.This ensures that the side chain functionality remains protected throughout the synthesis and is only removed during the final cleavage step.

The workflow for addressing challenges in SPPS can be visualized as follows:

G Start SPPS Start SPPS Incomplete Coupling? Incomplete Coupling? Start SPPS->Incomplete Coupling? Peptide Aggregation? Peptide Aggregation? Incomplete Coupling?->Peptide Aggregation? No Use Stronger Coupling Reagent Use Stronger Coupling Reagent Incomplete Coupling?->Use Stronger Coupling Reagent Yes Use Chaotropic Agents Use Chaotropic Agents Peptide Aggregation?->Use Chaotropic Agents Yes Continue Synthesis Continue Synthesis Peptide Aggregation?->Continue Synthesis No Double Couple Double Couple Use Stronger Coupling Reagent->Double Couple Double Couple->Incomplete Coupling? Incorporate Pseudoproline Incorporate Pseudoproline Use Chaotropic Agents->Incorporate Pseudoproline Incorporate Pseudoproline->Peptide Aggregation? Synthesis Complete Synthesis Complete Continue Synthesis->Synthesis Complete

Caption: Decision workflow for troubleshooting difficult peptide synthesis.

Case Studies: Non-Proteinogenic Amino Acids in Approved Drugs

The true measure of a technology's impact lies in its successful application. The following case studies highlight the pivotal role of npAAs in the development of groundbreaking therapeutics.

Liraglutide and Semaglutide: Revolutionizing Diabetes and Obesity Treatment

The Challenge: The native hormone glucagon-like peptide-1 (GLP-1) is a potent regulator of glucose metabolism, but its therapeutic use is limited by an extremely short half-life of about 1.5 hours following subcutaneous injection due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4) and renal clearance.[9][10]

The npAA Solution:

  • Liraglutide (Victoza®, Saxenda®): To extend the half-life, a C16 fatty acid was attached to the lysine at position 26 via a glutamic acid spacer.[12] This modification promotes reversible binding to serum albumin, creating a circulating reservoir of the drug and protecting it from degradation and clearance.[9] This results in a significantly extended half-life of approximately 13 hours, allowing for once-daily administration.[13][14]

  • Semaglutide (Ozempic®, Rybelsus®, Wegovy®): Building on the success of liraglutide, semaglutide incorporates two key npAAs. The alanine at position 8 is replaced with the non-proteinogenic amino acid aminoisobutyric acid (Aib) to enhance resistance to DPP-4 degradation.[10] Additionally, a C18 fatty diacid is attached to the lysine at position 26 via a linker, further increasing albumin binding and extending the half-life to an impressive 165 hours, enabling once-weekly injections.[15]

Quantitative Impact of npAA Incorporation:

CompoundHalf-life (subcutaneous)Dosing Frequency
Native GLP-1~1.5 hours[10]Continuous infusion
Liraglutide~13 hours[9]Once daily
Semaglutide~165 hours[15]Once weekly
Romidepsin: A Naturally Occurring Depsipeptide for Cancer Therapy

The Molecule: Romidepsin (Istodax®) is a cyclic depsipeptide, a class of molecules containing both amide and ester bonds in their backbone. It was originally isolated from the bacterium Chromobacterium violaceum.[16] Romidepsin contains several non-proteinogenic residues, including D-valine, D-cysteine, and a unique (Z)-dehydrobutyrine moiety.[17]

Mechanism of Action: Romidepsin is a potent histone deacetylase (HDAC) inhibitor.[16] Inside the cell, the disulfide bond in romidepsin is reduced, releasing a thiol group that chelates the zinc ion in the active site of HDAC enzymes.[17] This inhibition of HDACs leads to changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells.[16]

Synthetic Challenges and Solutions: The total synthesis of romidepsin is a complex undertaking due to its unique structure, including the depsipeptide bond and the disulfide bridge.[17] Early synthetic routes were lengthy and low-yielding.[17] More recent approaches have utilized solid-phase synthesis for the linear precursor, followed by macrolactamization and disulfide bond formation in solution.[17] The synthesis of the unusual (R)-3-hydroxy-7-mercapto-4-heptenoic acid building block also presents a significant challenge.[17]

The Horizon of npAA Technology: Enzymatic Synthesis and Beyond

While chemical synthesis remains the dominant method for incorporating npAAs, the field of biocatalysis is emerging as a powerful and sustainable alternative.

Enzymatic Synthesis of npAAs

Enzymes such as transaminases and lyases can be engineered to produce a wide variety of chiral npAAs from simple, inexpensive starting materials.[18] This approach offers several advantages over traditional chemical synthesis, including high stereoselectivity, mild reaction conditions, and a reduced environmental footprint.[18]

Non-Ribosomal Peptide Synthetases (NRPSs)

In nature, many complex peptides containing npAAs are synthesized by large, multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs).[4][19] These enzymatic assembly lines offer a blueprint for the biosynthesis of novel peptide therapeutics. Researchers are actively working to engineer NRPSs to produce custom peptides with desired npAA incorporations.[1]

The workflow for enzymatic npAA incorporation can be summarized as follows:

G Precursor Molecule Precursor Molecule Engineered Enzyme Engineered Enzyme Precursor Molecule->Engineered Enzyme Biocatalysis Non-Proteinogenic Amino Acid Non-Proteinogenic Amino Acid Engineered Enzyme->Non-Proteinogenic Amino Acid Engineered NRPS Engineered NRPS Non-Proteinogenic Amino Acid->Engineered NRPS Incorporation Peptide Therapeutic Peptide Therapeutic Engineered NRPS->Peptide Therapeutic

Caption: Enzymatic workflow for npAA synthesis and incorporation.

Conclusion: The Future is Non-Canonical

The incorporation of non-proteinogenic amino acids has transcended from a niche academic pursuit to a cornerstone of modern drug discovery. By providing a rational and powerful means to overcome the inherent limitations of natural peptides, npAAs have enabled the development of life-changing medicines. As our understanding of protein structure and function deepens, and as our synthetic and biosynthetic capabilities expand, the creative and strategic use of npAAs will undoubtedly continue to drive innovation in the pharmaceutical industry. This guide has provided a comprehensive overview of the core principles, practical methodologies, and impactful applications of this transformative technology. The future of drug discovery is not limited to the 20 canonical building blocks; it lies in the vast and exciting world of non-proteinogenic amino acids.

References

N-methyl-d-phenylalanine effects on protein secondary structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Effects of N-methyl-D-phenylalanine on Protein Secondary Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide and protein engineering, enabling the fine-tuning of structure, stability, and function. Among these, this compound (NM-D-Phe) represents a particularly potent modification, combining the conformational constraints of N-methylation with the stereochemical inversion of a D-amino acid. This guide provides a comprehensive technical overview of the profound effects of NM-D-Phe on protein secondary structure. We will delve into the fundamental principles governing these structural perturbations, present detailed methodologies for the synthesis and analysis of NM-D-Phe-containing peptides, and explore the interpretation of spectroscopic data. This document is intended to serve as a valuable resource for researchers in drug discovery, protein engineering, and materials science, offering both theoretical insights and practical guidance for harnessing the unique properties of this compound.

Introduction: The Rationale for Non-Canonical Amino Acid Incorporation

Peptides and proteins are central to virtually all biological processes, and their therapeutic potential is immense. However, native peptides often suffer from poor metabolic stability, limited cell permeability, and conformational flexibility, which can hinder their development as drugs.[1] To overcome these limitations, medicinal chemists employ a variety of strategies, including the incorporation of unnatural amino acids. This compound is a prime example of a dual-purpose modification designed to impart favorable pharmacological properties by fundamentally altering the peptide backbone.

The Two Pillars of this compound's Impact

The structural consequences of incorporating NM-D-Phe arise from two distinct modifications to the standard L-phenylalanine residue:

  • N-methylation: The substitution of the amide proton with a methyl group introduces significant steric hindrance, which restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles.[1] This loss of a hydrogen bond donor and the potential to favor cis-amide bonds are key factors in its conformational influence.[1][2] N-methylation is a well-established strategy to enhance proteolytic stability and improve membrane permeability.[1][3][4]

  • D-Configuration: Natural proteins are composed almost exclusively of L-amino acids. The incorporation of a D-amino acid, the enantiomer (mirror image) of its L-counterpart, induces a local reversal of the polypeptide chain's directionality.[5][6][7] This can disrupt or even invert canonical secondary structures. For example, a sequence of D-amino acids can form a left-handed helix, the mirror image of the conventional right-handed alpha-helix.[6]

The combination of these two features in a single residue, NM-D-Phe, provides a powerful tool for precise control over peptide conformation and function.

Fundamental Effects on Protein Secondary Structure

The introduction of NM-D-Phe into a peptide sequence can induce predictable and profound changes in its secondary structure. These effects are a direct consequence of the steric and stereochemical constraints imposed by the modified residue.

Disruption of Canonical Secondary Structures
  • α-Helices: The N-methyl group of NM-D-Phe removes the amide proton necessary for the canonical (i, i+4) hydrogen bonding pattern that stabilizes α-helices. This, combined with the steric bulk of the methyl group, acts as a strong helix-breaker.[8] Studies have shown that N-methylation can destabilize helical peptides by 0.3 to 1.7 kcal/mole, depending on the position.[8] The D-configuration further disrupts the right-handed helical twist favored by L-amino acids.

  • β-Sheets: In β-sheets, the peptide backbone is more extended. While the D-configuration can be more readily accommodated in β-turns, the N-methylation can still introduce steric clashes that disrupt the regular hydrogen bonding patterns between adjacent strands. However, in some contexts, N-methylation can stabilize β-turn conformations.[2]

Promotion of Turn and Atypical Conformations

The steric hindrance from the N-methyl group and the reversed stereochemistry of the D-isomer often force the peptide backbone to adopt turn-like structures, such as β-turns and γ-turns.[2] This ability to induce turns is a key feature exploited in the design of peptidomimetics and constrained cyclic peptides. Furthermore, N-methylation can increase the propensity for the peptide bond preceding the NM-D-Phe residue to adopt a cis conformation, a feature that is rare in standard peptides but can be critical for the bioactivity of certain natural products like cyclosporine A.[9]

The following table summarizes the expected effects of NM-D-Phe incorporation on common secondary structures:

Secondary StructureExpected Effect of NM-D-Phe IncorporationRationale
α-Helix Strong disruption/terminationLoss of N-H for hydrogen bonding; Steric hindrance from N-methyl group; D-configuration disrupts right-handed twist.[8]
β-Sheet Potential disruption of inter-strand H-bondingSteric clashes from N-methyl group.
β-Turn Promotion/StabilizationThe conformational constraints imposed by both N-methylation and D-configuration can favor turn structures.[2]
Random Coil Increased local orderingThe restricted rotation around the backbone reduces conformational freedom.[1]

Experimental Workflow for a Comprehensive Structural Analysis

A multi-pronged analytical approach is essential for elucidating the precise structural consequences of incorporating NM-D-Phe. The following workflow outlines the key experimental stages, from synthesis to high-resolution structural analysis.

G cluster_0 Peptide Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structural Modeling A Solid-Phase Peptide Synthesis (SPPS) with Fmoc-NM-D-Phe-OH B Cleavage from Resin and Deprotection A->B C RP-HPLC Purification B->C D Mass Spectrometry Confirmation (ESI-MS / MALDI-TOF) C->D E Circular Dichroism (CD) Spectroscopy D->E F Fourier-Transform Infrared (FTIR) Spectroscopy D->F H X-ray Crystallography (for suitable peptides) D->H G Nuclear Magnetic Resonance (NMR) Spectroscopy E->G F->G I Secondary Structure Estimation (from CD data) J 3D Structure Calculation (from NMR data) I->J K Molecular Dynamics (MD) Simulations J->K

Caption: Workflow for structural analysis of NM-D-Phe peptides.

Peptide Synthesis and Purification

The incorporation of NM-D-Phe into a peptide sequence is typically achieved using solid-phase peptide synthesis (SPPS).

Protocol: SPPS of NM-D-Phe-containing Peptides

  • Resin Selection: Choose a suitable solid support (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids) based on the desired C-terminus of the peptide.

  • Fmoc Deprotection: Swell the resin in a suitable solvent (e.g., DMF). Treat with 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the growing peptide chain.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (standard or Fmoc-N-methyl-D-phenylalanine-OH) in DMF.

    • Add a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA).

    • Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed for 1-2 hours. Note: Coupling of N-methylated amino acids can be sluggish due to steric hindrance.[4] Double coupling or the use of stronger coupling reagents may be necessary.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[10]

Spectroscopic Analysis

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure of a peptide in solution.

Protocol: CD Spectroscopy

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer) at a known concentration (typically 0.1-0.2 mg/mL). The buffer should be transparent in the far-UV region.

  • Data Acquisition: Record the CD spectrum in the far-UV region (190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).

  • Data Analysis: Convert the raw data (ellipticity) to mean residue ellipticity [θ]. Analyze the resulting spectrum using deconvolution algorithms to estimate the percentages of α-helix, β-sheet, and random coil.[10]

  • Expected Signature: A peptide with a high degree of random coil will show a strong negative band near 200 nm. The incorporation of NM-D-Phe is expected to reduce the characteristic signals for α-helices (negative bands at 222 and 208 nm) and β-sheets (a negative band around 218 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the high-resolution three-dimensional structure of peptides in solution.[10]

Protocol: 2D NMR for Structural Analysis

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 90/10, or an organic solvent like DMSO-d₆) to a concentration of 1-5 mM.

  • 1D ¹H Spectrum: Acquire a one-dimensional proton NMR spectrum to assess sample purity and proper folding.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Used to identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provide information about through-space proximities between protons (within ~5 Å), which is crucial for determining the peptide's three-dimensional fold.[2][10] NOESY is suitable for larger peptides, while ROESY is often better for smaller peptides.

  • Structure Calculation: Use the distance restraints derived from NOESY/ROESY spectra, along with dihedral angle restraints from coupling constants, as input for structure calculation software (e.g., CYANA, XPLOR-NIH).

  • Key NMR Observables for NM-D-Phe:

    • The N-methyl group will appear as a singlet in the ¹H NMR spectrum, typically between 2.5 and 3.5 ppm.

    • A strong NOE between the N-methyl protons and the preceding residue's α-proton is indicative of a trans-amide bond, while an NOE to its own α-proton suggests a cis-amide bond.

Data Interpretation and Case Study Insights

The interpretation of spectroscopic data requires a careful comparison between the NM-D-Phe-containing peptide and an appropriate control (e.g., the all-L or non-methylated analogue).

Hypothetical Case Study:

Consider a 10-residue peptide known to adopt an α-helical conformation. Replacing an L-Ala at position 5 with NM-D-Phe would likely lead to the following observations:

  • CD Spectrum: A significant decrease in the negative ellipticity at 222 nm, indicating a loss of helical content.

  • NMR Analysis:

    • Disappearance of medium-range NOEs (e.g., between the amide proton of residue i and residue i+3 or i+4) characteristic of an α-helix.

    • Appearance of new, short-range NOEs around the NM-D-Phe residue, possibly indicating a turn conformation.

    • The chemical shifts of protons near the modification site would be significantly altered, reflecting the change in the local electronic environment.

G cluster_0 L-Ala Peptide (Control) cluster_1 NM-D-Phe Peptide cluster_2 Structural Outcome a L-Ala H-bond donor Right-handed twist c α-Helix Disrupted Structure Turn/Coil a:f0->c:f0 Maintains Structure b NM-D-Phe No H-bond donor Left-handed twist tendency b:f0->c:f1 Induces Change c:f1->c:f2

Caption: Logical impact of NM-D-Phe on an alpha-helical peptide.

Conclusion and Future Outlook

This compound is a powerful and versatile tool in the arsenal of the peptide chemist. Its dual nature—combining steric hindrance and stereochemical inversion—provides a robust mechanism for disrupting canonical secondary structures and promoting well-defined turn conformations. A thorough understanding of its structural effects, gained through a combination of synthesis, spectroscopy, and computational modeling, is essential for its rational application in drug design and materials science. As our ability to synthesize and analyze complex peptides continues to advance, the strategic use of modifications like NM-D-Phe will undoubtedly play an increasingly important role in the development of next-generation peptide-based therapeutics and functional biomaterials.

References

Exploring the Function of N-methylated Amino Acids in Bioactive Peptides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of modern therapeutics, peptides have emerged as highly selective and potent drug candidates. However, their inherent limitations, such as poor metabolic stability and low cell permeability, have historically hindered their widespread clinical application.[1] Among the various chemical modification strategies to overcome these hurdles, N-methylation of the peptide backbone has proven to be a powerful and versatile tool.[1][2] This in-depth technical guide explores the multifaceted role of N-methylation in modulating the physicochemical and biological properties of peptides, providing a comprehensive resource for researchers, scientists, and drug development professionals. N-methylation, the substitution of an amide proton with a methyl group, profoundly influences a peptide's conformational flexibility, hydrogen bonding capacity, and susceptibility to enzymatic degradation.[1] These molecular alterations can translate into significant improvements in pharmacokinetic profiles, including enhanced stability, increased membrane permeability, and even the potential for oral bioavailability.[1][3][4] This guide will delve into the core principles of N-methylation, its impact on peptide properties, detailed experimental protocols for its implementation, and its successful application in drug design.

The Foundational Impact of N-Methylation on Peptide Properties

The introduction of a methyl group to the amide nitrogen of a peptide backbone instigates a cascade of structural and functional changes that can be strategically exploited in drug design.[1] These alterations are instrumental in transforming a promising peptide lead into a viable drug candidate.[2]

Conformational Control and Pre-organization for Enhanced Receptor Binding

N-methylation introduces steric hindrance that restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, thereby reducing the peptide's conformational flexibility.[1][2] This constraint can pre-organize the peptide into a bioactive conformation, which is the specific three-dimensional shape required for optimal interaction with its biological target.[2] By locking the peptide into this active shape, the entropic penalty of binding is reduced, which can lead to a significant increase in receptor affinity and selectivity.[2] Furthermore, N-methylation can favor the formation of cis-amide bonds, a conformation rarely observed in non-proline residues of unmodified peptides, which can be crucial for mimicking natural receptor-binding motifs.

Enhanced Proteolytic Stability: A Shield Against Degradation

One of the most significant advantages of N-methylation is the marked improvement in resistance to proteolytic degradation.[5] Proteases, the enzymes responsible for peptide breakdown, recognize and cleave specific amide bonds. The steric bulk of the N-methyl group shields the adjacent amide bond from enzymatic attack, thereby increasing the peptide's half-life in biological fluids.[1][5] This enhanced stability is crucial for peptide-based therapeutics, as it can prolong their in vivo half-life, improving their efficacy and reducing the frequency of administration. Interestingly, the protective effect is not limited to the immediate site of methylation; a single N-methyl group can reduce proteolysis over a four-residue window.[5]

Improved Cell Permeability and the Quest for Oral Bioavailability

N-methylation can significantly enhance a peptide's ability to cross cellular membranes, a critical factor for oral bioavailability and for targeting intracellular proteins.[1][2][6] This is achieved through two primary mechanisms:

  • Reduction of Hydrogen Bond Donors: Each N-methylation removes a hydrogen bond donor (the amide proton).[1][2] This reduction in hydrogen bonding capacity facilitates the desolvation of the peptide as it transitions from an aqueous environment to the lipophilic interior of the cell membrane.[2]

  • Increased Lipophilicity: The addition of a methyl group increases the overall lipophilicity of the peptide, further favoring its partitioning into the cell membrane.[2]

These combined effects can lead to dramatically improved cell permeability and, in some cases, oral bioavailability, a long-sought-after goal in peptide drug development.[1][4][7]

Synthetic Strategies for the Incorporation of N-Methylated Amino Acids

The synthesis of N-methylated peptides can be achieved through two primary strategies: the incorporation of pre-synthesized N-methylated amino acid building blocks or the on-resin N-methylation of a peptide already assembled on a solid support.

Incorporation of Pre-synthesized Fmoc-N-Me-Amino Acid Monomers

This method involves the use of commercially available or custom-synthesized N-methylated amino acid building blocks during standard solid-phase peptide synthesis (SPPS).[8] While straightforward, the coupling of an N-methylated amino acid can be challenging due to the steric hindrance at the N-methylated amine, which complicates the subsequent coupling step.[8][9]

  • Coupling Reagents: Highly reactive coupling reagents are necessary to overcome the reduced nucleophilicity and increased steric bulk of the secondary amine.[9] Uronium/aminium salts like HATU, HCTU, and HDMA, as well as phosphonium salts like PyBOP and PyAOP, are commonly used.[9][10][11]

  • Reaction Conditions: Longer coupling times, double coupling, or the use of microwave assistance may be required to achieve complete incorporation, especially when coupling an amino acid to an N-methylated residue.[8][12]

  • Racemization: The choice of activating agent and base is critical to minimize racemization at the alpha-carbon of the activated amino acid.[8]

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (3 equivalents), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.[9][11]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-4 hours. For difficult couplings, such as coupling to another N-methyl residue, longer reaction times or a second coupling may be necessary.[9]

  • Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove all soluble reagents and byproducts.[9]

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Repeat: Continue with the next cycle of deprotection and coupling until the desired peptide sequence is assembled.

On-Resin N-Methylation

This versatile and cost-effective approach involves the site-specific methylation of a peptide backbone amide directly on the solid support.[8][13] A widely used method is a three-step procedure involving sulfonylation, methylation, and desulfonylation.[14]

  • Sulfonylation: Treat the resin-bound peptide with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 equivalents) and 2,4,6-collidine (10 equivalents) in N-methylpyrrolidone (NMP) for 1-2 hours.[14]

  • Methylation: Wash the resin with DMF. Treat the sulfonamide-protected peptide with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5 equivalents) and dimethyl sulfate (10 equivalents) in DMF for 5-10 minutes.[15]

  • Desulfonylation: Wash the resin with DMF. Treat the N-methylated, sulfonamide-protected peptide with a solution of β-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in DMF for 5 minutes, repeated twice.[15]

  • Washing: Wash the resin thoroughly with DMF, DCM, and DMF to prepare for the next coupling step.

Analytical Characterization of N-Methylated Peptides

The unique properties of N-methylated peptides necessitate a multi-faceted analytical approach to ensure their identity, purity, and structural integrity.[16]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the primary technique for the purification and purity assessment of synthetic peptides.[16][17] However, N-methylation can introduce analytical complexities. The presence of cis/trans isomers of the N-methylated amide bond can lead to peak broadening or the appearance of multiple peaks for a single peptide entity.[10][17]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[16]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[16]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[16]

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.[16]

  • Flow Rate: 1.0 mL/min.[16]

  • Detection: UV absorbance at 214 nm and 280 nm.[16]

  • Column Temperature: 30-45°C. Elevated temperatures can sometimes improve peak shape by accelerating the interconversion of conformers.[17]

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and sequence of the synthesized peptide.[16] High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is preferred for accurate mass determination.[17] Tandem MS (MS/MS) can be used to sequence the peptide and confirm the location of the N-methylation.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.[16] The N-methyl group will appear as a characteristic singlet in the 1H NMR spectrum, typically between 2.5 and 3.5 ppm.[16] 2D NMR techniques like COSY, TOCSY, and NOESY can be used to assign all proton resonances and determine the solution conformation of the peptide.

Visualization of Key Concepts and Workflows

The Impact of N-Methylation on Peptide Properties

G N_Methylation N-Methylation Conformational_Rigidity Increased Conformational Rigidity N_Methylation->Conformational_Rigidity Steric Hindrance Proteolytic_Stability Enhanced Proteolytic Stability N_Methylation->Proteolytic_Stability Shields Amide Bond Membrane_Permeability Improved Membrane Permeability N_Methylation->Membrane_Permeability Reduces H-Bond Donors Increases Lipophilicity Receptor_Binding Altered Receptor Binding Affinity & Selectivity Conformational_Rigidity->Receptor_Binding Oral_Bioavailability Potential for Oral Bioavailability Proteolytic_Stability->Oral_Bioavailability Membrane_Permeability->Oral_Bioavailability

Caption: The multifaceted effects of N-methylation on key peptide properties.

General Workflow for the Synthesis and Characterization of an N-Methylated Peptide

cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis SPPS Solid-Phase Peptide Synthesis (Incorporate N-Me-AA or On-Resin Methylation) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude_Peptide Crude N-Methylated Peptide Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Purity_Check Analytical RP-HPLC (Purity Assessment) Purification->Purity_Check Characterization Mass Spectrometry (Identity) NMR (Structure) Purity_Check->Characterization Purified_Peptide Purified N-Methylated Peptide Characterization->Purified_Peptide

Caption: A general workflow for the synthesis and characterization of N-methylated peptides.

Quantitative Impact of N-Methylation

The following tables summarize the quantitative effects of N-methylation on key peptide parameters, compiled from various studies.

Table 1: Effect of N-Methylation on Proteolytic Stability
PeptideN-Methylation SiteEnzymeHalf-life (t½) of Unmodified PeptideHalf-life (t½) of N-Methylated PeptideFold Increase in StabilityReference
Somatostatin AnalogMultipleRat Liver Homogenate< 10 min> 8 h> 48[4][18]
c(RGDfV)ValineChymotrypsin30 min> 24 h> 48[1]
Bradykinin AnalogProline-7Aminopeptidase P2.5 h24 h9.6[1]
Table 2: Impact of N-Methylation on Cell Permeability
PeptideNumber of N-MethylationsPermeability AssayApparent Permeability (Papp) of Unmodified Peptide (10⁻⁶ cm/s)Apparent Permeability (Papp) of N-Methylated Peptide (10⁻⁶ cm/s)Fold Increase in PermeabilityReference
Cyclic Hexapeptide3Caco-2~0.128280[7][19][20]
Somatostatin Analog3Caco-2< 0.11.5> 15[4]
Cyclic Pentapeptide1PAMPA0.21.89[6]

Applications in Drug Development: Case Studies

The strategic application of N-methylation has led to the development of several successful peptide-based therapeutics and promising clinical candidates.

  • Cyclosporine A: This immunosuppressive drug, a natural cyclic peptide with seven N-methylated residues, is a prime example of how N-methylation can confer excellent oral bioavailability and metabolic stability.[4] Its discovery inspired much of the subsequent research into the benefits of N-methylation.

  • Somatostatin Analogs: A structure-guided N-methyl scan of a backbone-cyclic somatostatin analog resulted in a triply N-methylated version with substantial oral bioavailability.[18] This demonstrates the power of N-methylation to transform intravenously administered peptides into potential oral therapeutics.

  • Integrin Antagonists: Multiple N-methylation of a cyclic hexapeptide integrin antagonist of GPIIb-IIIa, cyclo(-GRGDfL-), was found to increase the selectivity of this peptide toward different integrin subtypes.[4] This highlights the role of N-methylation in fine-tuning receptor binding profiles.

Future Perspectives and Conclusion

N-methylation of amino acids is a cornerstone of modern peptide drug design. This seemingly subtle modification provides a powerful toolkit for medicinal chemists to rationally enhance the pharmacological properties of peptides.[2] By providing conformational constraint, increasing proteolytic stability, and improving cell permeability, N-methylation can transform peptide leads with poor drug-like properties into viable clinical candidates.[2]

As synthetic methodologies continue to improve and our understanding of the complex interplay between N-methylation, conformation, and biological activity deepens, we can expect to see an increasing number of N-methylated peptides entering clinical development and reaching the market. The continued exploration of enzymatic N-methylation and the development of computational tools to predict the effects of N-methylation will further accelerate progress in this exciting field.[21][22][23]

References

N-Methyl-D-Phenylalanine: A Comprehensive Technical Guide to Investigating its Neuropharmacological Potential

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the investigation of N-methyl-D-phenylalanine (NMDP) as a novel modulator in neuropharmacology. While direct empirical data on NMDP remains nascent, this document synthesizes the compelling theoretical rationale for its study, drawing from the known neuroactivity of its parent compounds, L- and D-phenylalanine, and the established role of N-methylated amino acids in enhancing pharmacokinetic properties. We present a detailed roadmap for the systematic evaluation of NMDP, from its fundamental interaction with the N-methyl-D-aspartate (NMDA) receptor to its potential therapeutic efficacy in preclinical models of neurological disorders. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a robust scientific framework to unlock the potential of this compound in the landscape of neuropharmacology.

Introduction: The Scientific Imperative for Investigating this compound

The quest for novel neuropharmacological agents is driven by the urgent need for more effective treatments for a spectrum of debilitating neurological and psychiatric disorders. A promising, yet underexplored, avenue of research lies in the modification of endogenous amino acids to enhance their therapeutic properties. This compound (NMDP) emerges as a molecule of significant interest, positioned at the intersection of several key pharmacological concepts.

The rationale for investigating NMDP is built upon three foundational pillars:

  • The Neuroactivity of Phenylalanine Isomers: L-phenylalanine has been demonstrated to act as an antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor[1][2][3]. This interaction is significant as the NMDA receptor is a critical player in synaptic plasticity, learning, and memory, and its dysregulation is implicated in numerous neurological conditions[4][5]. The D-isomers of amino acids are also gaining recognition for their unique biological activities and neuroprotective potential[6].

  • The Pharmacokinetic Advantages of N-methylation: The N-methylation of amino acids is a well-established strategy in medicinal chemistry to improve drug-like properties. This modification can enhance metabolic stability, increase membrane permeability, and improve oral bioavailability[7][8][9]. By applying this principle to D-phenylalanine, NMDP is hypothesized to possess an improved pharmacokinetic profile compared to its non-methylated counterpart.

  • The Therapeutic Potential of NMDA Receptor Modulation: The NMDA receptor is a key target in the treatment of various neurological disorders, including stroke, epilepsy, and neurodegenerative diseases like Alzheimer's and Parkinson's disease[4][10]. Modulators of the NMDA receptor, particularly those acting at the glycine site, are of great interest due to a potentially more favorable side-effect profile compared to channel blockers[4][11].

This guide will, therefore, not only present the theoretical underpinnings of NMDP's potential but also provide the practical, step-by-step methodologies required to systematically validate its neuropharmacological profile.

Proposed Mechanism of Action: Targeting the NMDA Receptor Glycine Site

We hypothesize that this compound acts as a competitive antagonist at the glycine co-agonist site of the NMDA receptor. This hypothesis is extrapolated from the known activity of L-phenylalanine, which specifically and reversibly attenuates NMDA-activated currents by competing for the glycine-binding site[1][2][3]. The N-methylation and D-configuration of NMDP may influence its binding affinity and selectivity for different NMDA receptor subunits.

The NMDA receptor is a heterotetrameric ligand-gated ion channel composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits[5]. The binding of both glutamate and a co-agonist (glycine or D-serine) is required for channel activation. By competing with glycine, NMDP could modulate the opening of the ion channel, thereby reducing calcium influx and mitigating excitotoxicity, a common pathway in many neurological disorders[12].

NMDA_Receptor_Antagonism cluster_receptor NMDA Receptor receptor GluN1 Ion Channel GluN2 Ca_ion Ca²⁺ receptor:ion_channel->Ca_ion Influx Neuroprotection Neuroprotection receptor:ion_channel->Neuroprotection Modulation leads to Glutamate Glutamate Glutamate->receptor:GluN2 Binds Glycine Glycine Glycine->receptor:GluN1 Binds NMDP N-methyl-d- phenylalanine NMDP->receptor:GluN1 Competes with Glycine NMDP->receptor:ion_channel Inhibits Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Excess leads to

Figure 1: Proposed mechanism of this compound at the NMDA receptor.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for the N-methylation of amino acids. The choice of method will depend on the desired scale, purity, and available starting materials. A common and effective strategy involves reductive amination.

Reductive Amination Protocol

This protocol provides a general method for the synthesis of NMDP from D-phenylalanine.

Materials:

  • D-phenylalanine

  • Formaldehyde (37% solution in water)

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas

  • Sodium bicarbonate

  • Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Hydrogenation apparatus

Procedure:

  • Dissolution: Dissolve D-phenylalanine in a suitable solvent system, such as a mixture of methanol and water.

  • Base Addition: Add sodium bicarbonate to the solution to neutralize the amino acid.

  • Formaldehyde Addition: Add an excess of aqueous formaldehyde to the reaction mixture.

  • Catalyst Addition: Carefully add 10% palladium on carbon to the flask.

  • Hydrogenation: Subject the reaction mixture to hydrogenation at a suitable pressure (e.g., 50 psi) and temperature (e.g., room temperature) until the reaction is complete (monitored by TLC or LC-MS).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Note: For pharmacological studies, it is crucial to ensure the enantiomeric purity of the final product. Chiral HPLC analysis should be performed to confirm the enantiomeric excess. Several synthetic routes for N-methylated amino acids have been described in the literature, offering alternative strategies[13][14][15][16].

In Vitro Evaluation of Neuropharmacological Activity

A systematic in vitro evaluation is the first step in characterizing the neuropharmacological profile of NMDP. These assays will determine its interaction with the NMDA receptor and its potential neuroprotective effects.

NMDA Receptor Binding Affinity

Determining the binding affinity of NMDP to the NMDA receptor and its selectivity for the glycine site is a critical initial step.

Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare synaptic membranes from a suitable source, such as rat brain cortex or hippocampus.

  • Radioligand: Use a high-affinity radiolabeled antagonist for the glycine site, such as [³H]DCKA or [³H]L-689,560.

  • Incubation: Incubate the synaptic membranes with the radioligand in the presence of varying concentrations of NMDP.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value of NMDP (the concentration that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Functional Antagonism at the NMDA Receptor

Electrophysiological techniques provide a direct measure of the functional effects of NMDP on NMDA receptor-mediated currents.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Culture: Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells).

  • Recording: Establish a whole-cell patch-clamp recording configuration.

  • Agonist Application: Apply NMDA and glycine to evoke an inward current.

  • NMDP Application: Co-apply varying concentrations of NMDP with the agonists.

  • Data Acquisition and Analysis: Measure the inhibition of the NMDA-evoked current by NMDP and construct a concentration-response curve to determine the IC₅₀ value.

Neuroprotection Against Glutamate-Induced Excitotoxicity

This assay assesses the ability of NMDP to protect neurons from cell death induced by excessive glutamate, a key mechanism in many neurological disorders[12][17].

Protocol: In Vitro Excitotoxicity Assay

  • Cell Culture: Plate primary cortical or hippocampal neurons.

  • Pre-treatment: Pre-incubate the neurons with varying concentrations of NMDP for a specified period.

  • Glutamate Insult: Expose the neurons to a neurotoxic concentration of glutamate for a defined duration[13][18][19].

  • Washout and Recovery: Wash out the glutamate and NMDP and allow the cells to recover.

  • Viability Assessment: Assess neuronal viability using methods such as the MTT assay, LDH release assay, or live/dead cell staining.

  • Data Analysis: Determine the concentration-dependent neuroprotective effect of NMDP.

In_Vitro_Workflow Start Synthesized this compound Binding_Assay NMDA Receptor Binding Assay (Radioligand Displacement) Start->Binding_Assay Characterize Binding Electrophysiology Whole-Cell Patch-Clamp (Functional Antagonism) Start->Electrophysiology Assess Functional Activity Excitotoxicity_Assay Neuroprotection Assay (Glutamate-Induced Excitotoxicity) Start->Excitotoxicity_Assay Evaluate Neuroprotection Data_Analysis Data Analysis and Interpretation Binding_Assay->Data_Analysis Electrophysiology->Data_Analysis Excitotoxicity_Assay->Data_Analysis

Figure 2: In Vitro experimental workflow for characterizing NMDP.

In Vivo Evaluation of Neuropharmacological Potential

Following promising in vitro results, the neuropharmacological potential of NMDP must be evaluated in relevant animal models of neurological disorders.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of NMDP is crucial for designing and interpreting in vivo studies.

Protocol: Pharmacokinetic Study in Rodents

  • Animal Model: Use male and female Sprague-Dawley rats or C57BL/6 mice.

  • Dosing: Administer NMDP via intravenous (IV) and oral (PO) routes at various doses.

  • Sample Collection: Collect blood samples at multiple time points post-dosing.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify NMDP concentrations in plasma.

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Preclinical Models of Neurological Disorders

The neuroprotective efficacy of NMDP should be tested in well-established animal models of human diseases where NMDA receptor-mediated excitotoxicity is implicated.

5.2.1. Ischemic Stroke

The middle cerebral artery occlusion (MCAO) model is a widely used and clinically relevant model of focal ischemic stroke[10][20].

Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

  • Surgical Procedure: Induce transient focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for a defined period (e.g., 90 minutes), followed by reperfusion.

  • Drug Administration: Administer NMDP at various doses and time points (pre-, during, or post-ischemia).

  • Neurological Deficit Scoring: Assess neurological function at multiple time points post-stroke using a standardized neurological deficit scale.

  • Infarct Volume Measurement: At the end of the study, determine the infarct volume using TTC staining of brain sections.

  • Histological Analysis: Perform histological analysis to assess neuronal damage and inflammation.

5.2.2. Parkinson's Disease

The 6-hydroxydopamine (6-OHDA) or MPTP models are commonly used to mimic the dopaminergic neurodegeneration seen in Parkinson's disease[19][21]. A study on β-methylphenylalanine has shown neuroprotective effects in a rotenone-induced Parkinson's disease model[21].

Protocol: 6-OHDA-Induced Model of Parkinson's Disease in Rats

  • Lesioning: Unilaterally inject 6-hydroxydopamine into the medial forebrain bundle or striatum.

  • Drug Treatment: Administer NMDP chronically, starting before or after the lesioning.

  • Behavioral Assessment: Evaluate motor deficits using tests such as the apomorphine- or amphetamine-induced rotation test, cylinder test, and stepping test.

  • Neurochemical Analysis: Measure striatal dopamine and its metabolites using in vivo microdialysis or post-mortem HPLC analysis[17][22][23][24].

  • Immunohistochemistry: Quantify the loss of dopaminergic neurons in the substantia nigra using tyrosine hydroxylase (TH) immunohistochemistry.

5.2.3. Alzheimer's Disease

Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1) are widely used to study the amyloid pathology of Alzheimer's disease.

Protocol: Cognitive Assessment in an APP/PS1 Mouse Model

  • Animal Model: Use an established transgenic mouse model of Alzheimer's disease (e.g., 5XFAD).

  • Chronic Treatment: Administer NMDP chronically to the mice, starting at an age before or after the onset of cognitive deficits.

  • Cognitive Testing: Assess learning and memory using behavioral paradigms such as the Morris water maze, Y-maze, or novel object recognition test[25][26][27][28][29].

  • Biochemical Analysis: Measure brain levels of amyloid-beta plaques and tau pathology.

  • Electrophysiological Analysis: Assess synaptic plasticity (e.g., long-term potentiation) in hippocampal slices.

In Vivo Neurotransmitter Monitoring

In vivo microdialysis allows for the real-time measurement of neurotransmitter levels in specific brain regions, providing insights into the neurochemical effects of NMDP.

Protocol: In Vivo Microdialysis in Freely Moving Rats

  • Probe Implantation: Surgically implant a microdialysis probe into a target brain region, such as the striatum or hippocampus.

  • Perfusion and Sampling: Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples.

  • Drug Administration: Administer NMDP systemically or locally through the microdialysis probe.

  • Neurochemical Analysis: Analyze the dialysate samples for levels of glutamate, glycine, dopamine, and other relevant neurotransmitters using HPLC with electrochemical or fluorescence detection.

In_Vivo_Workflow Start Promising In Vitro Data PK_Study Pharmacokinetic Profiling (ADME) Start->PK_Study Efficacy_Models Preclinical Efficacy Models PK_Study->Efficacy_Models Stroke_Model Ischemic Stroke (tMCAO) Efficacy_Models->Stroke_Model PD_Model Parkinson's Disease (6-OHDA) Efficacy_Models->PD_Model AD_Model Alzheimer's Disease (APP/PS1) Efficacy_Models->AD_Model Microdialysis In Vivo Neurotransmitter Monitoring Efficacy_Models->Microdialysis Data_Analysis Comprehensive Data Analysis Stroke_Model->Data_Analysis PD_Model->Data_Analysis AD_Model->Data_Analysis Microdialysis->Data_Analysis

Figure 3: In Vivo experimental workflow for evaluating NMDP.

Data Summary and Interpretation

The successful execution of the described experimental plan will generate a comprehensive dataset to evaluate the neuropharmacological potential of this compound.

Table 1: Summary of Proposed In Vitro and In Vivo Experiments and Key Endpoints

Experiment Methodology Key Endpoints Primary Objective
NMDA Receptor Binding Radioligand Binding AssayKi at the glycine siteDetermine binding affinity and selectivity
Functional Antagonism Whole-Cell Patch-ClampIC₅₀ for inhibition of NMDA currentsConfirm functional antagonism
Neuroprotection In Vitro Excitotoxicity AssayEC₅₀ for neuroprotectionAssess cytoprotective effects
Pharmacokinetics LC-MS/MS analysis of plasmat₁/₂, Cmax, Tmax, BioavailabilityCharacterize ADME properties
Ischemic Stroke Model tMCAO in ratsInfarct volume, neurological scoreEvaluate in vivo neuroprotection
Parkinson's Disease Model 6-OHDA lesion in ratsDopamine levels, motor functionAssess disease-modifying potential
Alzheimer's Disease Model APP/PS1 transgenic miceCognitive performance, pathologyEvaluate effects on cognition
Neurotransmitter Levels In Vivo MicrodialysisExtracellular neurotransmitter levelsDetermine in vivo neurochemical effects

Conclusion and Future Directions

This technical guide outlines a systematic and comprehensive approach to investigating the neuropharmacological potential of this compound. By leveraging the known properties of related compounds and employing a suite of validated in vitro and in vivo methodologies, researchers can rigorously test the hypothesis that NMDP acts as a neuroprotective agent through the modulation of the NMDA receptor. The successful validation of this hypothesis would position NMDP as a promising lead compound for the development of novel therapeutics for a range of devastating neurological disorders. Future research should focus on optimizing the structure of NMDP to enhance its potency and selectivity, as well as exploring its potential in other CNS disorders where NMDA receptor dysregulation is implicated.

References

Unlocking Novel Chemistries: A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The introduction of unnatural amino acids (Uaas) into peptides has emerged as a transformative strategy in chemical biology and drug discovery. By expanding the chemical repertoire beyond the canonical 20 amino acids, researchers can engineer peptides with enhanced therapeutic properties, novel functionalities, and improved stability. This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for incorporating Uaas into peptides. We will delve into the intricacies of solid-phase peptide synthesis (SPPS) strategies, the elegance of native chemical ligation (NCL), and the power of biosynthetic approaches. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causal relationships behind experimental choices and providing robust, self-validating protocols.

The Rationale for Expanding the Genetic Alphabet: Why Unnatural Amino Acids?

Peptides are privileged therapeutic scaffolds due to their high specificity and potency. However, their application is often limited by poor metabolic stability, low cell permeability, and a restricted range of chemical functionalities. The incorporation of Uaas directly addresses these challenges by enabling the rational design of peptides with tailored properties.[1][2]

The strategic placement of Uaas can confer a multitude of advantages:

  • Enhanced Stability: Introducing non-natural residues, such as D-amino acids or N-methylated amino acids, can render peptides resistant to proteolytic degradation.[3][4]

  • Improved Pharmacokinetics: Modification of physicochemical properties through Uaa incorporation can enhance solubility, membrane permeability, and overall bioavailability.[5]

  • Novel Functionalities: Uaas can introduce unique chemical handles for bioorthogonal conjugation, fluorescent labeling, or photo-crosslinking, facilitating the study of molecular interactions and the development of antibody-drug conjugates.[1][6]

  • Conformational Constraint: The introduction of cyclic or sterically hindered Uaas can lock the peptide into a bioactive conformation, increasing receptor affinity and selectivity.[5]

The utility of Uaas is underscored by the growing number of FDA-approved drugs that incorporate these non-canonical building blocks, such as sitagliptin and bortezomib.[3][5]

Chemical Synthesis Approaches: Precision Engineering of Peptidic Scaffolds

Chemical synthesis provides unparalleled control over the precise sequence and placement of Uaas within a peptide. Solid-phase peptide synthesis (SPPS) stands as the cornerstone technique for this purpose.

Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Uaa Incorporation

SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[7][8] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[9] The incorporation of Uaas follows the same fundamental cycle as natural amino acids, but with specific considerations for their unique structural and chemical properties.[7][10]

The success of SPPS hinges on the concept of orthogonal protection, where different classes of protecting groups can be selectively removed under specific conditions without affecting others.[11][12] Two primary strategies dominate the field: the Fmoc/tBu and Boc/Bzl approaches.

  • Fmoc/tBu Strategy: This is the most widely used method due to its milder deprotection conditions. The Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while side chains are protected by acid-labile groups like tert-butyl (tBu).[13][14] This orthogonality is particularly advantageous for sensitive Uaas.[10]

  • Boc/Bzl Strategy: This classic approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl (Bzl)-based groups for side-chain protection. While not strictly orthogonal, selectivity is achieved by using different strengths of acid for deprotection.[15][16]

The choice between these strategies depends on the specific Uaa and the overall synthetic goal.

Experimental Protocol: General Fmoc-SPPS Cycle for Unnatural Amino Acid Incorporation [10]

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the deprotection byproducts.

  • Amino Acid Coupling: a. Pre-activate the Fmoc-protected unnatural amino acid (3-5 equivalents) with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) in DMF. b. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. The reaction time may need to be extended for sterically hindered Uaas.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, treat the peptide-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical RP-HPLC.

The unique structures of Uaas often present challenges that require careful optimization of the SPPS protocol.[7][10]

  • Steric Hindrance: Bulky side chains or α,α-disubstituted Uaas can significantly slow down coupling reactions.[4] To overcome this, more potent coupling reagents such as HATU, HCTU, or COMU are employed.[17][18] In some cases, double coupling or the use of microwave-assisted SPPS can enhance efficiency.[4][19]

  • Side-Chain Reactivity: Uaas may possess reactive functional groups that are not present in the canonical amino acids. These groups often require specific, orthogonal protecting groups to prevent unwanted side reactions during synthesis.

  • Aggregation: Hydrophobic Uaas can promote the aggregation of the growing peptide chain on the resin, leading to incomplete reactions.[8] The choice of solvent (e.g., N-methyl-2-pyrrolidone (NMP) instead of DMF) and the use of "difficult sequence" protocols can help mitigate this issue.[20][21]

Data Presentation: Coupling Reagents for Sterically Hindered Uaas

Coupling ReagentChemical NameKey Features
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly efficient for sterically hindered amino acids; may cause racemization with sensitive residues.[17]
HCTU O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateSimilar efficiency to HATU but often more cost-effective.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateHigh coupling efficiency, safer alternative to HOBt/HOAt-based reagents, suitable for microwave-assisted SPPS.[17]
PyBOP® (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateEffective for hindered couplings, though can be less efficient than HATU for highly challenging sequences.
Native Chemical Ligation (NCL): Assembling Larger Peptides with Uaas

For peptides exceeding the practical limits of SPPS (typically >50 amino acids), native chemical ligation (NCL) offers a powerful convergent strategy. NCL involves the chemoselective reaction between two unprotected peptide fragments: one with a C-terminal thioester and the other with an N-terminal cysteine residue.[22][23] This reaction forms a native peptide bond at the ligation site, enabling the synthesis of large, complex peptides and even small proteins.[24][25]

The ability to synthesize the peptide fragments separately allows for the incorporation of Uaas into specific segments, which are then assembled into the final product.[26] This modular approach is particularly useful for introducing modifications into large proteins via a semi-synthetic strategy known as Expressed Protein Ligation (EPL), where a recombinantly expressed protein thioester is ligated to a synthetic peptide containing a Uaa.[1][2][27]

The NCL reaction proceeds in two key steps under neutral aqueous conditions:

  • Transthioesterification: The thiol side chain of the N-terminal cysteine on one peptide attacks the C-terminal thioester of the other peptide, forming a new thioester intermediate.

  • S-N Acyl Shift: This intermediate undergoes a spontaneous and irreversible intramolecular rearrangement where the α-amino group of the cysteine attacks the thioester carbonyl, forming a stable, native amide bond.

NCL_Mechanism

Biosynthetic Methods: Harnessing the Cellular Machinery

Biosynthetic approaches offer an alternative and often complementary means of incorporating Uaas, particularly into larger proteins. These methods reprogram the cell's translational machinery to recognize a Uaa and insert it at a specific site in a growing polypeptide chain.

Genetic Code Expansion: The Power of Orthogonal Pairs

The most common biosynthetic method is genetic code expansion, which relies on an "orthogonal" aminoacyl-tRNA synthetase (aaRS)/tRNA pair.[7] This pair functions independently of the host cell's endogenous synthetases and tRNAs.[28] The key components are:

  • An Orthogonal aaRS: An engineered enzyme that specifically charges the desired Uaa onto its cognate tRNA.

  • An Orthogonal tRNA: A tRNA that is not recognized by any of the host's aaRSs but is recognized by the orthogonal aaRS. Its anticodon is mutated to recognize a "blank" codon, typically a stop codon like the amber codon (UAG).[7]

When the orthogonal pair, the gene of interest containing the amber codon at the desired position, and the Uaa are introduced into a host system, the Uaa is incorporated site-specifically into the expressed protein.[29]

Genetic_Code_Expansion

In Vivo vs. Cell-Free Incorporation: Choosing the Right System

Uaa incorporation can be performed in living cells (in vivo) or in cell extracts (in vitro or cell-free).[30]

FeatureIn Vivo Systems (e.g., E. coli, yeast, mammalian cells)Cell-Free Systems (e.g., E. coli S30 extract, PURE system)
Advantages Scalable production, potential for in-cell studies.High-throughput screening, incorporation of toxic Uaas, direct control over reaction components, no cell membrane barrier.[31][32][33]
Limitations Uaa must be cell-permeable, potential toxicity to the host, lower incorporation efficiency.[30]Higher cost for large-scale synthesis, limited post-translational modifications.
Typical Application Large-scale production of Uaa-containing proteins for structural or therapeutic studies.Rapid screening of Uaa variants, incorporation of a wide range of Uaas, synthesis of toxic proteins.[34]

Purification and Analysis: Ensuring the Integrity of Uaa-Containing Peptides

The purification and characterization of peptides containing Uaas are critical to ensure the final product's identity and purity.

  • Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[12][35][36] The choice of column and gradient conditions must be optimized based on the hydrophobicity of the peptide, which can be significantly altered by the presence of a Uaa.

  • Analysis: A combination of analytical techniques is used to confirm the successful incorporation of the Uaa.

    • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) MS is used to verify the correct molecular weight of the peptide, confirming the incorporation of the Uaa.[37][38]

    • Analytical RP-HPLC: This technique is used to assess the purity of the final peptide product.[35]

    • Tandem MS (MS/MS): Fragmentation analysis can be used to confirm the sequence of the peptide and the precise location of the Uaa.

Conclusion and Future Perspectives

The ability to incorporate unnatural amino acids into peptides has fundamentally expanded the horizons of peptide-based drug discovery and chemical biology. Chemical methods, particularly Fmoc-based SPPS, provide precise control for synthesizing modified peptides, while Native Chemical Ligation enables the assembly of larger, more complex constructs. Biosynthetic methods, through the power of genetic code expansion, offer a scalable route to Uaa-containing proteins.

As our understanding of the interplay between Uaa structure and peptide function deepens, and as new incorporation methodologies are developed, we can anticipate the creation of a new generation of peptide therapeutics with unprecedented efficacy and novel mechanisms of action. The continued development of more robust and efficient methods for Uaa incorporation will undoubtedly fuel further innovation in medicine and biotechnology.[3][5][6][39][40]

References

N-Methyl-D-phenylalanine: A Strategic Precursor in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N-methyl-D-phenylalanine (N-Me-D-Phe) is a chiral building block of increasing significance in pharmaceutical development. Its incorporation into drug candidates, particularly peptides and peptidomimetics, offers a strategic approach to overcoming common pharmacokinetic hurdles. The N-methyl group provides steric hindrance that can protect against enzymatic degradation, thereby enhancing metabolic stability and in vivo half-life. Furthermore, this modification can modulate the conformational flexibility of a peptide backbone, leading to improved receptor affinity, selectivity, and oral bioavailability. This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of this compound, and explores its application in the synthesis of pharmaceutically relevant compounds. Detailed experimental protocols, comparative analyses of synthetic methodologies, and mechanistic insights are presented to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this valuable precursor.

The Strategic Advantage of N-Methylation in Drug Design

The substitution of a backbone amide proton with a methyl group in a peptide chain is a well-established strategy in medicinal chemistry to enhance the druglike properties of peptide-based therapeutics.[1][2] N-methylated amino acids, such as this compound, offer several key advantages:

  • Enhanced Proteolytic Stability: The N-methyl group sterically shields the adjacent peptide bond from cleavage by proteases, leading to a longer in vivo half-life.[3]

  • Improved Membrane Permeability: N-methylation can disrupt intermolecular hydrogen bonding networks, which can lead to increased lipophilicity and improved passive diffusion across cellular membranes, including the blood-brain barrier.[3]

  • Conformational Constraint: The introduction of an N-methyl group restricts the rotational freedom of the peptide backbone, which can lock the molecule in a bioactive conformation, thereby enhancing receptor binding affinity and selectivity.[2]

  • Modulation of Bioactivity: The conformational changes induced by N-methylation can sometimes convert a receptor agonist into an antagonist, providing a valuable tool for probing structure-activity relationships (SAR).[3]

Synthesis of this compound: A Comparative Analysis of Key Methodologies

The synthesis of this compound can be approached through several distinct methodologies, each with its own set of advantages and limitations. The choice of synthetic route often depends on factors such as scale, required purity, and the availability of starting materials and reagents.

Reductive Amination: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and direct method for the N-methylation of primary and secondary amines, including α-amino acids.[4][5][6][7] This one-pot reaction utilizes an excess of formic acid and formaldehyde to achieve exhaustive methylation without the formation of quaternary ammonium salts.[5]

Mechanism:

  • Iminium Ion Formation: The primary amine of D-phenylalanine reacts with formaldehyde to form an unstable aminoalcohol, which then dehydrates to yield an iminium ion.

  • Hydride Transfer: Formic acid acts as a hydride donor, reducing the iminium ion to the secondary N-methylated amine.

  • Second Methylation: The process repeats with the newly formed secondary amine to yield the tertiary N,N-dimethylated product. For the synthesis of this compound, the reaction is stopped after the first methylation.

Experimental Protocol: Eschweiler-Clarke Synthesis of this compound

  • Reaction Setup: To a solution of D-phenylalanine (1 equivalent) in 88% formic acid, add 37% aqueous formaldehyde (1.1 equivalents).

  • Heating: Heat the reaction mixture at 80-100 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess formic acid and formaldehyde.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol, or by ion-exchange chromatography.

N-Alkylation of Protected D-phenylalanine

An alternative and widely used approach involves the initial protection of the amino and/or carboxyl groups of D-phenylalanine, followed by N-methylation and subsequent deprotection. This strategy offers greater control over the reaction and can lead to higher purity products.

Common Protecting Groups:

  • Boc (tert-Butoxycarbonyl): A widely used acid-labile protecting group for the amino function.[8][9][10][11]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): A base-labile protecting group, commonly employed in solid-phase peptide synthesis.

General Workflow:

  • Protection: Protect the amino group of D-phenylalanine with a suitable protecting group (e.g., Boc-anhydride to form Boc-D-Phe-OH).

  • N-Methylation: The protected amino acid is then methylated. A common method involves deprotonation of the N-H bond with a strong base (e.g., sodium hydride) followed by reaction with a methylating agent (e.g., methyl iodide or dimethyl sulfate).

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for Boc) to yield this compound.

Experimental Protocol: Synthesis of this compound via Boc Protection

  • Boc Protection: Dissolve D-phenylalanine (1 equivalent) in a mixture of dioxane and water. Add sodium hydroxide (2 equivalents) and Boc-anhydride (1.1 equivalents). Stir at room temperature until the reaction is complete (monitored by TLC). Acidify the mixture and extract the Boc-D-phenylalanine into an organic solvent.

  • N-Methylation: Dissolve Boc-D-phenylalanine (1 equivalent) in anhydrous THF and cool to 0 °C. Add sodium hydride (2.2 equivalents) portion-wise, followed by methyl iodide (2.2 equivalents). Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Deprotection: Quench the reaction with water and remove the THF under reduced pressure. Acidify the aqueous layer and extract the N-methylated product. Remove the Boc group by treating with a solution of TFA in dichloromethane.

  • Purification: Purify the final product by recrystallization or chromatography.

Fukuyama Amine Synthesis

The Fukuyama amine synthesis provides a mild and efficient method for the preparation of N-methylated amino acids.[2] This method involves the use of a 2-nitrobenzenesulfonyl (o-NBS) protecting group, which can be readily alkylated and subsequently removed under mild conditions.

General Workflow:

  • Sulfonylation: The amino group of D-phenylalanine methyl ester is protected with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl).

  • Mitsunobu or Williamson Ether-like Alkylation: The N-H proton of the sulfonamide is sufficiently acidic to be alkylated under Mitsunobu conditions (DEAD, PPh3, and an alcohol) or by deprotonation with a mild base (e.g., K2CO3) followed by reaction with a methylating agent.

  • Deprotection: The o-NBS group is cleaved using a thiol, such as thiophenol, in the presence of a base like potassium carbonate.

Comparative Analysis of Synthesis Methods
MethodKey ReagentsTypical YieldReaction TimeAdvantagesDisadvantages
Eschweiler-Clarke Formic acid, Formaldehyde60-80%2-4 hoursOne-pot procedure, inexpensive reagents, no risk of over-methylation to quaternary salt.[5]Requires high temperatures, potential for side reactions, purification can be challenging.
Protected N-Alkylation Boc-anhydride, NaH, MeI70-90%Multi-step, >24 hoursHigh purity, good control over reactivity, adaptable to various scales.[8]Multi-step process, requires use of strong bases and hazardous reagents.
Fukuyama Synthesis o-NBS-Cl, Thiophenol75-95%Multi-step, >24 hoursMild reaction conditions, high yields, compatible with a wide range of functional groups.[2]Multi-step process, use of odorous thiols.

Purification and Characterization of this compound

Purification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common method for the purification of N-methylated amino acids and peptides.[12] The increased hydrophobicity of this compound compared to its non-methylated counterpart allows for effective separation.

General HPLC Protocol:

  • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from a low percentage of B to a high percentage of B over 20-30 minutes.

  • Detection: UV detection at 214 nm and 254 nm.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound will show a characteristic singlet for the N-methyl protons, typically in the range of 2.3-2.8 ppm. The signals for the α-proton and the β-protons of the phenylalanine side chain will also be present.[13][14][15]

  • ¹³C NMR: The carbon NMR spectrum will display a distinct signal for the N-methyl carbon, usually between 30-40 ppm.[15][16]

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight of this compound.[17] The fragmentation pattern in tandem MS (MS/MS) can provide further structural confirmation. Common fragmentation pathways include the loss of the carboxylic acid group and cleavage of the side chain.[18][19][20]

Applications of this compound in Pharmaceutical Synthesis

This compound is a valuable precursor in the synthesis of a variety of pharmaceutical agents, particularly those targeting metabolic and cardiovascular diseases.

Synthesis of Nateglinide Analogues

Nateglinide is an oral hypoglycemic agent used for the treatment of type 2 diabetes. It is a derivative of D-phenylalanine.[21][22] The synthesis of nateglinide involves the acylation of the amino group of D-phenylalanine with trans-4-isopropylcyclohexanecarboxylic acid.[1][23][24] The incorporation of an N-methyl group on the D-phenylalanine scaffold could be explored to generate novel analogues with potentially improved pharmacokinetic properties.

G D_Phe D-Phenylalanine N_Me_D_Phe This compound D_Phe->N_Me_D_Phe N-Methylation Nateglinide Nateglinide D_Phe->Nateglinide Acylation N_Me_Nateglinide N-Methyl-Nateglinide Analogue N_Me_D_Phe->N_Me_Nateglinide Acylation Acid_Chloride trans-4-isopropylcyclohexanecarbonyl chloride Acid_Chloride->Nateglinide Acid_Chloride->N_Me_Nateglinide G cluster_synthesis Synthesis of DPP-4 Inhibitor Precursor cluster_bioactivity Biological Action N_Me_D_Phe This compound DPP4_Precursor DPP-4 Inhibitor Precursor N_Me_D_Phe->DPP4_Precursor Peptide Coupling Coupling_Partner Heterocyclic Coupling Partner Coupling_Partner->DPP4_Precursor DPP4_Inhibitor DPP-4 Inhibitor DPP4_Precursor->DPP4_Inhibitor Final Modification (optional) DPP4_Enzyme DPP-4 Enzyme DPP4_Inhibitor->DPP4_Enzyme Inhibition Incretins Incretin Hormones (GLP-1, GIP) DPP4_Enzyme->Incretins Degradation Insulin_Release Increased Insulin Release Incretins->Insulin_Release Glucose_Control Improved Glycemic Control Insulin_Release->Glucose_Control

References

The Strategic Incorporation of D-Amino Acids: A Paradigm Shift in Peptide Therapeutic Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern therapeutic development, peptides represent a class of molecules with immense potential, offering high specificity and low intrinsic toxicity. However, their clinical utility is often curtailed by inherent limitations, most notably their susceptibility to rapid enzymatic degradation in vivo. This guide, intended for researchers, scientists, and drug development professionals, delves into a cornerstone strategy to surmount these challenges: the strategic incorporation of D-amino acids. By substituting the naturally occurring L-amino acids with their non-superimposable mirror images, or D-enantiomers, we can fundamentally alter the properties of peptides, transforming them into more robust and effective therapeutic agents. This document provides a comprehensive exploration of the core principles, practical methodologies, and profound implications of D-amino acid incorporation, serving as an authoritative resource for harnessing this powerful tool in peptide drug design.

The Chirality Advantage: Overcoming the Hurdle of Proteolytic Degradation

Nature's blueprint for proteins and peptides in higher organisms almost exclusively utilizes L-amino acids.[1] This stereochemical homogeneity makes them vulnerable to endogenous proteases, enzymes that are highly specific for recognizing and cleaving peptide bonds involving L-amino acids.[2] This rapid degradation significantly shortens the in vivo half-life of peptide drugs, limiting their bioavailability and therapeutic efficacy.[1][3]

The introduction of D-amino acids provides a powerful solution to this problem.[1] As the mirror images of their L-counterparts, D-amino acids are not readily recognized by most endogenous proteases.[4] The peptide bonds adjacent to D-amino acid residues become resistant to enzymatic cleavage, leading to a substantial increase in the peptide's stability and half-life in biological fluids.[5][6] This enhanced proteolytic stability is a primary driver for the incorporation of D-amino acids in peptide drug design.

Modulating Structure and Function: Beyond Stability

The influence of D-amino acid incorporation extends far beyond simply enhancing stability. The introduction of a D-amino acid can significantly alter the three-dimensional conformation of a peptide.[1] This can be strategically leveraged to:

  • Induce or Stabilize Secondary Structures: D-amino acids can promote the formation of specific secondary structures, such as β-turns and β-hairpins, which can be critical for receptor binding and biological activity.[5][7][8] For instance, the introduction of a D-proline residue has been shown to be a crucial element in stabilizing β-hairpin conformations.[7]

  • Disrupt Existing Secondary Structures: Conversely, D-amino acids can also disrupt α-helical or β-sheet structures.[7][8] This can be a valuable tool for fine-tuning a peptide's activity or reducing off-target effects.[5]

  • Modulate Receptor Binding and Biological Activity: By altering the peptide's conformation, D-amino acid substitution can directly impact its binding affinity and selectivity for its target receptor.[1] This can lead to the development of superagonists with enhanced potency or selective antagonists that block a specific biological pathway.[1]

It is important to note that the effects of D-amino acid substitution on a peptide's structure and activity are highly dependent on the specific position and the nature of the amino acid being replaced.[7] Therefore, a systematic approach, such as a D-amino acid scan where each L-amino acid is individually replaced by its D-enantiomer, is often employed to identify the optimal positions for modification.[8][9]

Experimental Workflows: Synthesis, Analysis, and Characterization

The successful implementation of D-amino acid incorporation strategies relies on robust experimental methodologies for the synthesis, purification, and characterization of the modified peptides.

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone technique for creating peptides with defined sequences, including those containing D-amino acids.[10] The process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support, typically a resin.[10][11]

A Generalized SPPS Workflow:

SPPS_Workflow Resin Start: Rink Amide Resin Deprotection1 1. Initial Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Wash1 Wash (DMF, DCM, MeOH) Deprotection1->Wash1 Coupling1 2. Coupling (Fmoc-D-AA, HBTU, DIPEA in DMF) Wash1->Coupling1 Wash2 Wash Coupling1->Wash2 Deprotection2 3. Nα-Deprotection (Piperidine/DMF) Wash2->Deprotection2 Wash3 Wash Deprotection2->Wash3 Coupling2 4. Coupling (Next Fmoc-AA) Wash3->Coupling2 Wash4 Wash Coupling2->Wash4 Repeat Repeat Steps 3 & 4 for each amino acid Wash4->Repeat Cleavage 5. Cleavage from Resin (TFA cocktail) Repeat->Cleavage Purification 6. Purification (RP-HPLC) Cleavage->Purification Characterization 7. Characterization (MS, etc.) Purification->Characterization FinalPeptide Final D-Amino Acid Containing Peptide Characterization->FinalPeptide

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) of a D-amino acid-containing peptide.

Detailed Protocol for SPPS:

  • Resin Preparation: Start with a suitable solid support, such as Rink Amide resin, in a solid-phase peptide synthesis (SPPS) vessel.[12]

  • Initial Deprotection: Remove the temporary fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in dimethylformamide (DMF).[12]

  • Washing: Thoroughly wash the resin with solvents like DMF, dichloromethane (DCM), and methanol (MeOH) to remove excess reagents and byproducts.[12]

  • Coupling: Activate the first Fmoc-protected D-amino acid using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as DIPEA (N,N-diisopropylethylamine) in DMF. Agitate the mixture with the resin to facilitate the coupling reaction.[12]

  • Washing: Repeat the washing steps to remove unreacted amino acids and coupling reagents.

  • Iterative Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.[12]

  • Final Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like water, phenol, and triisopropylsilane (TIPS).[12]

  • Purification and Lyophilization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). The purified peptide is then freeze-dried (lyophilized) to obtain a stable powder.[12]

Analytical Techniques for Characterization

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized D-amino acid-containing peptides. A combination of analytical techniques is typically employed.[13][14]

Analytical TechniquePurposeKey Information Provided
Mass Spectrometry (MS) To confirm the molecular weight and sequence of the peptide.Provides the mass-to-charge ratio (m/z) of the peptide, confirming its identity. Tandem MS (MS/MS) can be used to fragment the peptide and verify the amino acid sequence.[13]
High-Performance Liquid Chromatography (HPLC) To assess the purity of the peptide.Separates the desired peptide from impurities and byproducts, allowing for quantification of purity.[14]
Amino Acid Analysis (AAA) To determine the amino acid composition of the peptide.Confirms the presence and relative abundance of each amino acid in the peptide, including the incorporated D-amino acid.[14]
Circular Dichroism (CD) Spectroscopy To analyze the secondary structure of the peptide.Provides information on the percentage of α-helix, β-sheet, and random coil content, revealing the conformational impact of D-amino acid incorporation.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the three-dimensional structure of the peptide in solution.Provides detailed structural information, including inter-proton distances, which can be used to build a 3D model of the peptide.[13]
Ion Mobility Spectrometry (IMS) To separate and characterize peptide epimers (isomers differing at a single chiral center).Can be used to localize the exact position of the D-amino acid within the peptide sequence.[15][16]

Workflow for Characterizing Peptide Epimers using LC-MS/MS-IMS:

IMS_Workflow Sample Peptide Epimer Mixture LC 1. Liquid Chromatography (Separation of Epimers) Sample->LC MS1 2. Mass Spectrometry (Precursor Ion Selection) LC->MS1 CID 3. Collision-Induced Dissociation (Fragmentation) MS1->CID IMS 4. Ion Mobility Spectrometry (Separation of Fragment Ions) CID->IMS MS2 5. Tandem Mass Spectrometry (Fragment Ion Analysis) IMS->MS2 Analysis 6. Data Analysis (Arrival Time Shift) MS2->Analysis Localization D-Amino Acid Localization Analysis->Localization

Caption: Workflow for the localization of D-amino acids in peptides using ion mobility spectrometry.

Impact on Biological Systems: A Quantitative Perspective

The strategic incorporation of D-amino acids has a quantifiable impact on the pharmacokinetic and pharmacodynamic properties of peptides.

Enhanced Proteolytic Stability

The most significant and well-documented advantage of D-amino acid incorporation is the dramatic increase in resistance to enzymatic degradation.

PeptideD-Amino Acid SubstitutionProteaseStability EnhancementReference
Small linear cationic peptidePartial or whole replacement with D-amino acidsTrypsinHighly stable compared to the all-L-amino acid parent peptide.[6]
Antimicrobial peptide polybia-CPAll D-amino acid derivative (D-CP)Trypsin and ChymotrypsinImproved stability against both proteases.[3]
Antimicrobial peptide polybia-CPPartial D-lysine substitution (D-lys-CP)TrypsinImproved stability against trypsin.[3]
Cationic AMP Pep05 derivative (DP06)All L-lysine and L-arginine replaced by D-amino acidsPlasma proteases>90% of the peptide remained after 8 hours and >60% after 24 hours.[17]
Modulation of Biological Activity

The conformational changes induced by D-amino acids can lead to significant alterations in biological activity. While a comprehensive quantitative comparison is highly peptide-specific, the general principles are well-established. For example, D-amino acid substitutions in antimicrobial peptides have been shown to maintain or even enhance their activity against bacterial membranes while potentially reducing hemolytic activity.[3]

Future Directions and Conclusion

The incorporation of D-amino acids is a mature and powerful strategy in peptide drug design, yet the field continues to evolve. Future research will likely focus on:

  • Computational Design: The use of computational tools to predict the structural and functional consequences of D-amino acid substitutions, enabling a more rational design process.[18]

  • Novel D-Amino Acids: The exploration of non-proteinogenic D-amino acids with unique side chains to further expand the chemical space and therapeutic potential of peptides.

  • Targeted Delivery: The development of D-peptide-based drug delivery systems that leverage their enhanced stability and bioavailability to deliver therapeutic payloads to specific tissues or cells.[19]

References

Methodological & Application

Synthesis of N-methyl-d-phenylalanine for Enhanced Peptide Therapeutics: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of N-Methylation in Peptide Drug Design

In the landscape of peptide-based drug discovery, the strategic modification of amino acid residues is a cornerstone for enhancing therapeutic profiles. Among these modifications, N-methylation, the substitution of the amide proton with a methyl group, has emerged as a powerful tool to overcome the inherent limitations of native peptides, such as poor metabolic stability and low oral bioavailability.[1][2] The incorporation of N-methylated amino acids, particularly N-methyl-d-phenylalanine, can confer significant advantages, including increased resistance to enzymatic degradation, improved membrane permeability, and the ability to fine-tune receptor-binding affinity and selectivity.[1][2][3] This guide provides a comprehensive overview of the synthesis of this compound and its application in solid-phase peptide synthesis (SPPS), offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

This compound's unique structural properties, including its bulky aromatic side chain and the conformational constraints imposed by the N-methyl group, can significantly influence the resulting peptide's bioactivity.[4] Peptides rich in N-methyl phenylalanine have even been shown to passively diffuse across the blood-brain barrier, opening new avenues for central nervous system therapeutics.[2] However, the synthesis of N-methylated amino acids and their subsequent incorporation into peptide chains present unique challenges, primarily due to steric hindrance at the N-methylated amine, which can complicate coupling reactions.[1][5] This document will address these challenges and provide robust methodologies to ensure successful synthesis and peptide assembly.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the starting materials, desired scale, and the need to preserve stereochemical integrity. Two of the most common and effective methods are detailed below: direct methylation of d-phenylalanine and reductive amination of a keto acid precursor.

Method 1: Direct Methylation of N-Boc-d-phenylalanine

This method involves the direct methylation of the nitrogen atom of d-phenylalanine after protection of the amino group. The use of a tert-butyloxycarbonyl (Boc) protecting group is common.

Workflow for Direct Methylation:

cluster_0 Step 1: Protection cluster_1 Step 2: Methylation cluster_2 Step 3: Deprotection A d-phenylalanine C N-Boc-d-phenylalanine A->C Base (e.g., Triethylamine) Solvent (e.g., DMF) B Di-tert-butyl dicarbonate (Boc)₂O B->C D N-Boc-d-phenylalanine F N-Boc-N-methyl-d-phenylalanine D->F Strong Base (e.g., NaH) Anhydrous Solvent (e.g., THF) E Methyl Iodide (CH₃I) E->F G N-Boc-N-methyl-d-phenylalanine H This compound G->H Acid (e.g., TFA) Solvent (e.g., DCM)

Caption: Workflow for the synthesis of this compound via direct methylation.

Causality Behind Experimental Choices:

  • Boc Protection: The Boc group is chosen for its stability under the basic conditions required for methylation and its facile removal under acidic conditions, which are orthogonal to the peptide coupling conditions used in Fmoc-based SPPS.

  • Strong Base (NaH): Sodium hydride is a powerful, non-nucleophilic base that efficiently deprotonates the amide nitrogen, facilitating the subsequent nucleophilic attack on methyl iodide. The use of a strong base is crucial to drive the reaction to completion.

  • Anhydrous Conditions: The methylation step is highly sensitive to moisture, as water will quench the sodium hydride. Therefore, the use of anhydrous solvents and oven-dried glassware is critical for achieving high yields.[6]

Method 2: Reductive Amination of Phenylpyruvic Acid

Reductive amination offers an alternative route that can be advantageous in certain contexts, including biocatalytic approaches. This method involves the reaction of a keto acid with methylamine to form an imine, which is then reduced to the corresponding N-methylated amino acid.

Workflow for Reductive Amination:

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Chiral Resolution A Phenylpyruvic Acid C Intermediate Imine A->C B Methylamine (CH₃NH₂) B->C D Intermediate Imine F N-methyl-d,l-phenylalanine D->F E Reducing Agent E->F G N-methyl-d,l-phenylalanine H This compound G->H Resolving Agent or Enzymatic Method

Caption: Workflow for the synthesis of this compound via reductive amination.

Causality Behind Experimental Choices:

  • Mild Reducing Agents: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the imine and less likely to reduce the keto acid starting material. These reactions are typically performed under mildly acidic to neutral pH to favor imine formation.[6]

  • Enzymatic Approaches: Recent advances have demonstrated the use of engineered enzymes, such as imine reductases or N-methyl-L-amino acid dehydrogenases, to achieve high enantioselectivity in the reductive amination step, potentially circumventing the need for a separate chiral resolution step.[7]

  • Chiral Resolution: If a racemic mixture is produced, classical resolution with a chiral resolving agent or enzymatic resolution can be employed to isolate the desired d-enantiomer.[8]

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-N-methyl-d-phenylalanine

Materials:

  • N-Boc-d-phenylalanine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-d-phenylalanine (1.0 eq) to a flame-dried round-bottom flask. Dissolve in a minimal amount of anhydrous DMF and then add anhydrous THF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (2.2 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Methylation: Cool the reaction mixture back to 0°C and add methyl iodide (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Cool the reaction to 0°C and cautiously quench with a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield N-Boc-N-methyl-d-phenylalanine.

Protocol 2: Purification and Characterization

Purification:

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of the final product and for purification if necessary.

Parameter Condition
Column C18 reverse-phase
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Linear gradient of Mobile Phase B
Detection UV at 214 nm and 254 nm

Characterization:

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation.

  • ¹H NMR: The proton NMR spectrum should show a characteristic singlet for the N-methyl group, typically in the range of 2.7-3.0 ppm. The other signals corresponding to the aromatic and aliphatic protons of the phenylalanine backbone should also be present and correctly integrated.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms, including the N-methyl carbon, which typically appears around 30-35 ppm.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the synthesized compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence via SPPS requires special consideration due to the increased steric hindrance of the secondary amine. Standard coupling conditions are often inefficient and can lead to low yields.

Challenges in Coupling N-Methylated Amino Acids:

  • Steric Hindrance: The N-methyl group sterically hinders the approach of the activated amino acid, slowing down the coupling reaction.

  • Difficult Couplings: Coupling an amino acid to an N-methylated residue is challenging, and coupling two consecutive N-methylated residues is particularly difficult.[5][9]

Recommended Coupling Reagents and Strategies:

To overcome these challenges, more potent coupling reagents are required.

Coupling Reagent Advantages Reference
HATU/DIEA Highly effective for coupling to N-methyl amino acids.[9]
PyBOP/HOAt A promising reagent combination for difficult couplings.[5]
PyAOP Another effective phosphonium-based reagent.[5]
Fmoc-amino acid chlorides Can be used pre-formed or generated in situ.[9]

General Protocol for Coupling Fmoc-N-methyl-d-phenylalanine in SPPS:

  • Resin Swelling: Swell the resin in DMF or NMP.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid on the resin using a standard solution of piperidine in DMF.

  • Activation: In a separate vessel, dissolve Fmoc-N-methyl-d-phenylalanine (4 eq), HATU (4 eq), and DIEA (8 eq) in DMF or NMP. Allow the mixture to pre-activate for 5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin and shake at room temperature for at least one hour.

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the bromophenol blue test, as the ninhydrin test is not effective for secondary amines.[9]

  • Washing: After complete coupling, wash the resin thoroughly with DMF.

  • Repeat Cycles: Repeat the deprotection, activation, and coupling steps for the subsequent amino acids in the sequence.

Workflow for SPPS with this compound:

cluster_0 Peptide Elongation Cycle cluster_1 Final Steps A Resin-Bound Peptide B Fmoc Deprotection (Piperidine/DMF) A->B C Washing (DMF) B->C D Coupling: Fmoc-N-Me-d-Phe-OH HATU/DIEA C->D E Washing (DMF) D->E E->A Repeat for next amino acid F Final Deprotection G Cleavage from Resin (e.g., TFA cocktail) F->G H Purification (HPLC) G->H I Characterization (MS, NMR) H->I

Caption: General workflow for solid-phase peptide synthesis incorporating this compound.

Conclusion and Future Perspectives

The synthesis of this compound and its successful incorporation into peptides is a critical capability for modern drug discovery. The methodologies outlined in this guide provide a robust framework for researchers to access this valuable building block and to assemble N-methylated peptides with high efficiency. The enhanced pharmacokinetic properties conferred by N-methylation will continue to be a key strategy in the development of next-generation peptide therapeutics with improved efficacy and patient compliance. As synthetic methodologies and our understanding of the conformational effects of N-methylation continue to evolve, we can anticipate the emergence of novel peptide-based drugs with unprecedented therapeutic potential.

References

Protocol for the Efficient Incorporation of N-methyl-D-phenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for Researchers

Abstract

The incorporation of N-methylated amino acids, such as N-methyl-D-phenylalanine (N-Me-D-Phe), is a cornerstone strategy in modern peptidomimetic drug design. This modification enhances proteolytic stability, modulates conformation, and can improve membrane permeability, thereby transforming peptide leads into viable drug candidates.[1][2][3] However, the synthetic incorporation of these residues via Solid-Phase Peptide Synthesis (SPPS) is notoriously challenging due to steric hindrance and altered reactivity.[2][4] This guide provides a detailed examination of the underlying chemical principles, a comparative analysis of coupling strategies, and robust, step-by-step protocols for the successful integration of N-Me-D-Phe into peptide sequences, ensuring high yield and stereochemical fidelity.

The Rationale and the Hurdle: Understanding N-Methyl Amino Acid Chemistry

N-methylation of the peptide backbone introduces a methyl group onto the amide nitrogen, fundamentally altering its chemical properties. While this modification is highly desirable for improving pharmacokinetic profiles, it presents two primary synthetic challenges.[2]

  • Increased Steric Hindrance: The methyl group adds significant steric bulk around the nitrogen atom. This bulk physically impedes the approach of an activated amino acid's carboxyl group, slowing down the rate of peptide bond formation.[5][6] This effect is particularly pronounced when coupling an amino acid onto an N-terminal N-methylated residue or when coupling two consecutive N-methylated amino acids.[5][6]

  • Reduced Nucleophilicity: The secondary amine of an N-methylated residue is a weaker nucleophile than the primary amine of a standard amino acid. This reduced reactivity further contributes to sluggish and often incomplete coupling reactions.[7]

The direct consequence of these factors is a higher propensity for failed or incomplete coupling events, which leads to the formation of deletion sequences—impurities that lack the intended N-methylated residue and are often difficult to separate from the target peptide.[4][5] Therefore, standard SPPS conditions are frequently insufficient, necessitating the use of more potent reagents and optimized protocols.

Caption: Steric hindrance at the N-terminal amine.

Mitigating Epimerization: A Critical Consideration

To overcome the challenge of steric hindrance, highly reactive coupling reagents are required. However, their use introduces a significant risk of epimerization (racemization) at the alpha-carbon of the activated amino acid.[4] This occurs primarily through the formation of a transient oxazolonium intermediate, which can readily lose its stereochemical integrity.[8][9] The risk of epimerization is highest when activating the carboxyl group of the this compound residue itself.

Key strategies to minimize this side reaction include:

  • Use of Urethane Protecting Groups: The standard Fmoc (9-fluorenylmethoxycarbonyl) protecting group is urethane-based and helps to suppress oxazolone formation, thereby reducing the risk of racemization compared to N-acyl protecting groups.[6]

  • Selection of Additives: Additives such as 1-Hydroxy-7-azabenzotriazole (HOAt) and Ethyl 2-cyano-2-(hydroximino)acetate (Oxyma Pure) are more effective than the traditional 1-Hydroxybenzotriazole (HOBt) at increasing reaction rates while suppressing epimerization.[10][11]

  • Choice of Base: While a tertiary amine base is required for the coupling reaction, its basicity and steric bulk influence the rate of epimerization.[12] For particularly sensitive couplings, a bulkier, weaker base like 2,4,6-collidine may be preferred over the more common N,N-Diisopropylethylamine (DIPEA).[12]

Reagent Selection: A Comparative Guide

The choice of coupling reagent is the most critical parameter for successfully incorporating N-Me-D-Phe. Reagents are broadly classified into uronium/aminium salts and phosphonium salts, which are strongly preferred over carbodiimides for sterically hindered couplings.[1]

Reagent Class Reagent Name Key Advantages Considerations & Cautions
Uronium/Aminium HATU Highly reactive and widely successful for N-methyl amino acids.[13] Forms highly reactive OAt esters which minimize racemization.[10]Can cause guanidinylation of the N-terminal amine if not pre-activated. Byproducts are water-soluble and easily washed away.[7]
HCTU/HBTU Effective for many standard couplings and cost-effective.Often less effective for demanding N-methyl couplings, leading to incomplete reactions.[5][13]
COMU Reactivity is comparable to HATU.[11] Utilizes Oxyma Pure, making it a safer, non-explosive alternative to HOBt/HOAt-based reagents.[11]A highly effective and safer modern alternative.
Phosphonium PyAOP Strong activating agent with no risk of guanidinylation.[1][8] Particularly effective for difficult sequences, including coupling two adjacent N-methyl residues.[14]Phosphonium byproducts can sometimes be more difficult to wash out compared to uronium byproducts.[8]
PyBOP Efficient and well-established reagent. No risk of guanidinylation.[8]Generally less reactive than PyAOP or HATU for the most challenging couplings.
PyBrOP Extremely reactive, often reserved for the most difficult couplings (e.g., N-Me-AA to N-Me-AA).[11][13]High reactivity increases the risk of racemization if not used carefully.[11]

Recommendation: For most applications involving this compound, HATU and COMU represent the best balance of high reactivity, low risk of racemization, and ease of use. For particularly challenging couplings, PyAOP is an excellent alternative.

Experimental Protocols

The following protocols are based on the standard Fmoc/tBu strategy for SPPS. All procedures should be performed in a dedicated peptide synthesis vessel with proper agitation.

Protocol 1: Coupling of Fmoc-N-Me-D-Phe-OH onto a Free Amine

This protocol details the addition of Fmoc-N-Me-D-Phe-OH to the growing peptide chain using the highly recommended HATU reagent.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-N-Me-D-Phe-OH (3-5 equivalents relative to resin loading)

  • HATU (2.9-4.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for at least 30 minutes.[10]

    • Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF twice (once for 3 minutes, then once for 15 minutes).[4]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation is critical):

    • In a separate vessel, dissolve Fmoc-N-Me-D-Phe-OH and HATU in a minimal amount of DMF.

    • Add the base (DIPEA or Collidine) to the solution.

    • Allow the mixture to pre-activate for 1-3 minutes at room temperature. This minimizes the risk of N-terminal guanidinylation.[7]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature. The extended time is necessary to overcome steric hindrance.[7]

  • Monitoring and Washing:

    • After the coupling time, take a small sample of resin beads to check for reaction completion using the Bromophenol Blue or Chloranil test (see Protocol 2).

    • If the coupling is incomplete, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid ("double coupling").[6]

    • Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove all soluble reagents and byproducts.[4][7]

Caption: General workflow for a single coupling cycle in SPPS.
Protocol 2: Monitoring the Coupling Reaction

The standard Kaiser test, which detects primary amines, will give a false negative result with the secondary amine of an N-methylated residue.[4][15] Use one of the following alternatives.

A. Bromophenol Blue (BPB) Test:

  • Remove a small sample of resin beads (10-20 beads) and wash them thoroughly with methanol.

  • Add 1-2 drops of a 0.1% Bromophenol Blue solution in DMF.

  • Observe the color of the beads.

    • Yellow/Green: Coupling is complete (no free amine).[5]

    • Blue: Coupling is incomplete (free amine present).[5][13]

B. Chloranil Test:

  • Place a small resin sample in a test tube.

  • Add 2 drops of acetone and 2 drops of a saturated solution of chloranil in toluene.

  • Heat the mixture at 100°C for 5 minutes.

  • A positive result (free secondary amine) is indicated by the development of a blue or green color on the beads.

Protocol 3: Capping of Unreacted Amines

If a monitoring test indicates incomplete coupling even after a second attempt, it is crucial to "cap" the unreacted N-terminal amines to prevent the formation of deletion peptide impurities.[15]

  • Wash the peptide-resin with DMF.

  • Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).

  • Add the capping solution to the resin and agitate for 30 minutes.

  • Wash the resin thoroughly with DMF and DCM to remove capping reagents.

Protocol 4: Cleavage and Final Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: Reagent K (TFA/Water/Phenol/Thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler TFA/TIS/Water (95:2.5:2.5) cocktail is often sufficient if the sequence does not contain sensitive residues like Cys, Met, or Trp.[16]

  • Cold diethyl ether

Procedure:

  • Ensure the N-terminal Fmoc group has been removed from the final residue.

  • Wash the peptide-resin thoroughly with DCM and dry it under vacuum.[4]

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet again with cold ether.

  • Dry the crude peptide under vacuum. The peptide is now ready for purification by RP-HPLC and characterization by mass spectrometry.

Note on a Potential Side Reaction: If N-Me-D-Phe is the N-terminal residue and is acetylated, it can be susceptible to cleavage and loss during the final TFA deprotection step.[17] If this is observed, using alternative N-terminal modifying groups or optimizing cleavage time may be necessary.[17]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Incomplete Coupling (Positive BPB/Chloranil test)1. Insufficient reagent potency. 2. Inadequate reaction time. 3. Resin aggregation.1. Switch to a more potent coupling reagent (e.g., from HBTU to HATU or PyAOP).[5] 2. Extend the coupling time to 4 hours or perform a double coupling.[6] 3. Swell the resin properly before synthesis; consider using a different solvent like NMP.[15]
Low Final Yield 1. Chronic incomplete coupling leading to chain termination after capping. 2. Premature chain cleavage from hyper-acid sensitive resins.1. Follow the solutions for incomplete coupling. Ensure monitoring at each difficult step. 2. If using a 2-chlorotrityl resin, ensure all steps before final cleavage are strictly non-acidic.[5]
Presence of Deletion Sequences (Mass Spec) Incomplete coupling at the N-methylated residue position without effective capping.Implement rigorous monitoring (Protocol 2) and capping (Protocol 3) for all subsequent syntheses.
Epimerization Detected (HPLC/Chiral GC) 1. Over-activation of the amino acid. 2. Use of a strong, non-hindered base. 3. Inappropriate coupling reagent.1. Reduce pre-activation time for HATU to 1-2 minutes. 2. Consider switching from DIPEA to the weaker, bulkier base 2,4,6-collidine.[12] 3. Ensure the use of reagents with additives known to suppress racemization (e.g., HATU, COMU, PyAOP).[1][11]

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis of N-methyl-D-phenylalanine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Methylation in Peptide Drug Design

The incorporation of N-methylated amino acids into peptide sequences is a pivotal strategy in medicinal chemistry for enhancing the therapeutic potential of peptide-based drugs. N-methylation, the substitution of the amide proton with a methyl group, imparts several advantageous properties. Specifically, the inclusion of N-methyl-D-phenylalanine can significantly increase metabolic stability by protecting the peptide backbone from enzymatic degradation, improve cell permeability and oral bioavailability, and modulate the peptide's conformation to enhance receptor binding affinity and selectivity.[1][2] The steric hindrance introduced by the N-methyl group restricts the conformational flexibility of the peptide backbone, which can pre-organize the peptide into its bioactive conformation.[2]

However, the very steric hindrance that provides these benefits also presents considerable challenges during solid-phase peptide synthesis (SPPS). The N-methyl group impedes the approach of the activated amino acid, making peptide bond formation more difficult compared to natural amino acids.[2][3] This can lead to incomplete coupling reactions, resulting in deletion sequences and lower yields of the target peptide.[3] Therefore, the successful incorporation of this compound requires optimized protocols, including the careful selection of coupling reagents and reaction conditions.

This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive guide to the solid-phase synthesis of peptides containing this compound. It details the underlying principles, proven protocols, and troubleshooting strategies to overcome the associated synthetic challenges.

Core Principles and Challenges in SPPS of this compound

The primary obstacle in the SPPS of this compound is the steric hindrance at the secondary amine. This steric bulk significantly slows down the kinetics of the coupling reaction.[2][3] Consequently, standard SPPS protocols often result in low coupling efficiencies. To achieve high-yield synthesis of N-methylated peptides, several factors must be carefully considered and optimized.

Protecting Group Strategy

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection scheme is the most widely used strategy for SPPS and is well-suited for the synthesis of this compound-containing peptides.[4] In this strategy, the N-terminal α-amino group is protected by the base-labile Fmoc group, while the side chains of trifunctional amino acids are protected by acid-labile groups like tert-butyl (tBu).[4][5] This allows for the selective deprotection of the N-terminus with a mild base (e.g., piperidine) without affecting the side-chain protecting groups.[4]

Choice of Solid Support

The choice of resin is crucial for successful SPPS. For the synthesis of peptide amides, a Rink Amide resin is a common choice.[6] For peptides with a C-terminal carboxylic acid, a 2-chlorotrityl chloride (2-CTC) resin is often preferred due to the mild acidic conditions required for cleavage, which helps to minimize side reactions.[7][8] It is essential to ensure proper swelling of the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) before starting the synthesis to ensure that all reactive sites are accessible.[2][7]

The Critical Role of Coupling Reagents

Standard coupling reagents may not be efficient enough to overcome the steric hindrance of this compound. Therefore, more potent activating reagents are required. The most effective coupling reagents for N-methylated amino acids fall into two main categories: phosphonium salts and aminium/uronium salts.[9]

  • Phosphonium Salts: Reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly effective for coupling sterically hindered amino acids.[9][10] They do not pose a risk of guanidinylation of the N-terminal amine, which can be a side reaction with some uronium/aminium reagents.[9]

  • Aminium/Uronium Salts: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also widely used and highly reactive.[7][11] HATU, in particular, is often recommended for difficult couplings, including those involving N-methylated residues.[11][12] COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation coupling reagent with reactivity comparable to HATU and improved safety and solubility profiles.[12]

The choice of coupling reagent should be made based on the specific peptide sequence and the position of the this compound residue. For particularly challenging couplings, such as between two N-methylated amino acids, the use of the most powerful reagents is crucial.[3]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the manual solid-phase synthesis of peptides containing this compound using the Fmoc/tBu strategy.

General SPPS Workflow

The overall workflow for the incorporation of this compound follows the standard SPPS cycle of deprotection and coupling.

SPPS_Workflow Resin Resin Swelling Resin Swelling (DMF or DCM) Resin->Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing_1->Coupling Washing_2 Washing (DMF, DCM) Coupling->Washing_2 Repeat Repeat Cycle Washing_2->Repeat for next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection Washing_2->Cleavage Final amino acid coupled Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Protocol 1: Manual SPPS of a Peptide Containing this compound

This protocol outlines a single coupling cycle for the incorporation of Fmoc-N-methyl-D-phenylalanine-OH.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide or 2-CTC)

  • Fmoc-N-methyl-D-phenylalanine-OH

  • Other Fmoc-protected amino acids

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Deprotection Reagent: 20% (v/v) piperidine in DMF

  • Solvents: DMF (peptide synthesis grade), DCM

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Bromophenol blue monitoring solution

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[7]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.[13]

    • Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.[13]

    • Wash the resin thoroughly with DMF (5-7 times) to ensure the complete removal of piperidine.[13]

  • Coupling of Fmoc-N-methyl-D-phenylalanine-OH:

    • In a separate vessel, dissolve Fmoc-N-methyl-D-phenylalanine-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.[11][14]

    • Add DIPEA (8 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.[11][14]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.[13] For coupling onto an N-methylated residue, extending the coupling time may be necessary.[8]

  • Monitoring the Coupling Reaction:

    • The standard Kaiser test will give a false negative result with the secondary amine of this compound.

    • Use the bromophenol blue test to monitor the reaction.[3] A small sample of the resin is washed and treated with the bromophenol blue solution. A blue or green color indicates incomplete coupling, while a yellow color signifies a complete reaction.[3][11]

    • If the coupling is incomplete, drain the reaction solution and repeat the coupling step with a fresh solution of activated amino acid (double coupling).[15]

  • Washing: After the coupling is complete, wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).[13]

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.[13]

  • Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.[16]

    • Add the cleavage cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature.[13][16]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[13]

    • Isolate the peptide pellet by centrifugation and wash it with cold diethyl ether.[13]

    • Dry the crude peptide under vacuum.[13]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Coupling using PyAOP for this compound

PyAOP is another highly effective reagent for sterically hindered couplings.

Materials:

  • Same as Protocol 1, with PyAOP as the coupling reagent.

Procedure:

  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-N-methyl-D-phenylalanine-OH (4 equivalents) and PyAOP (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring and Subsequent Steps: Follow steps 4-9 from Protocol 1.

Data Presentation: Comparative Analysis of Coupling Reagents

The selection of the coupling reagent is critical for the successful incorporation of this compound. The following table summarizes the characteristics of commonly used coupling reagents for sterically hindered amino acids.

Coupling ReagentClassTypical Coupling TimeRelative Efficiency for N-methylated ResiduesKey Advantages & Considerations
HATU Aminium/Uronium Salt1-4 hoursVery HighHighly reactive, very effective for difficult couplings.[11][12]
HBTU Aminium/Uronium Salt1-4 hoursModerate to HighLess effective than HATU for N-methylated amino acids.[11]
PyAOP Phosphonium Salt1-2 hoursVery HighStrong activating agent, no risk of guanidinylation.[9][10]
PyBOP Phosphonium Salt1-2 hoursHighEfficient, often used with HOAt for N-methylated residues.[9]
COMU Aminium/Uronium Salt1-4 hoursVery HighComparable to HATU, with improved safety and solubility.[12]
DIC/HOBt Carbodiimide2-12 hoursLow to ModerateGenerally not recommended for sterically hindered couplings.[9]

Visualization of the Coupling Mechanism

The following diagram illustrates the activation of an Fmoc-protected amino acid with HATU and subsequent coupling to the resin-bound peptide chain.

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA Fmoc-AA-OH Activated_Ester Activated OAt Ester Fmoc_AA->Activated_Ester HATU HATU HATU->Activated_Ester Base Base (DIPEA) Base->Activated_Ester activates New_Peptide_Bond New Peptide Bond Formation Activated_Ester->New_Peptide_Bond Resin_Peptide Resin-Bound Peptide with free N-terminus Resin_Peptide->New_Peptide_Bond

Caption: Amino acid activation and coupling using HATU.

Conclusion and Best Practices

The successful solid-phase synthesis of peptides containing this compound is highly achievable with the appropriate strategies and careful execution. The key to success lies in overcoming the steric hindrance posed by the N-methyl group.

Key Recommendations:

  • Utilize Potent Coupling Reagents: Employ highly reactive phosphonium or aminium/uronium salt-based reagents such as HATU, PyAOP, or COMU.[9][10][12]

  • Optimize Reaction Conditions: Extended coupling times or double coupling may be necessary to ensure the reaction goes to completion.[8][15]

  • Monitor Reactions Diligently: Use a suitable monitoring method, such as the bromophenol blue test, as the standard Kaiser test is not applicable for N-methylated amines.[3][11]

  • Consider Sequence-Specific Challenges: The coupling of an amino acid onto an N-methylated residue can also be sterically hindered and may require the same optimized conditions.[6]

By implementing these protocols and considering the underlying chemical principles, researchers can confidently and efficiently synthesize this compound-containing peptides to advance their research and drug development programs.

References

Application Note & Protocols: Enhancing Peptide Metabolic Stability with N-methyl-d-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics

Peptide-based therapeutics offer remarkable specificity and potency, making them highly attractive candidates for a wide range of diseases. However, their clinical translation is often hampered by a critical vulnerability: rapid degradation by endogenous proteases.[1][2][3] This susceptibility to enzymatic cleavage results in a short in-vivo half-life, limiting their therapeutic efficacy.[2][4] A key strategy to fortify these promising molecules against metabolic breakdown is the strategic incorporation of non-canonical amino acids. This guide provides an in-depth exploration of a powerful dual-pronged approach: the use of N-methyl-d-phenylalanine to significantly enhance peptide metabolic stability.

By combining N-methylation and the use of a D-amino acid enantiomer, researchers can introduce formidable steric hindrance that shields the peptide backbone from proteolytic attack.[2][5][6] This application note will elucidate the underlying mechanisms, provide detailed, field-proven protocols for evaluating metabolic stability, and present a framework for the rational design of next-generation, protease-resistant peptide drugs.

The Dual-Shield Mechanism: How this compound Confers Proteolytic Resistance

The enhanced stability imparted by this compound stems from two distinct yet synergistic structural modifications: N-methylation and the D-configuration of the alpha-carbon.

1. N-Methylation: Disrupting Protease Recognition

The substitution of the amide proton with a methyl group on the peptide backbone has profound consequences for its interaction with proteases.[1][7] Proteolytic enzymes recognize and bind to their substrates through a series of hydrogen bonds with the peptide backbone.[2][7] The introduction of an N-methyl group eliminates a critical hydrogen bond donor, disrupting this recognition process.[7] Furthermore, the methyl group introduces steric bulk that physically obstructs the approach of the protease to the scissile peptide bond.[2] This "steric shielding" effect is not merely localized; a single N-methylation can confer protection over a four-residue window.[2]

2. D-Amino Acid Incorporation: A Stereochemical Mismatch

Proteases are chiral enzymes that have evolved to specifically recognize and cleave peptide bonds between L-amino acids, the building blocks of naturally occurring proteins.[5][8] The incorporation of a D-amino acid, such as D-phenylalanine, creates a stereochemical mismatch within the enzyme's active site.[5][6] This "unnatural" configuration prevents the proper alignment of the peptide substrate for catalysis, effectively rendering the adjacent peptide bonds resistant to cleavage.[5]

The combination of these two modifications in this compound presents a formidable barrier to enzymatic degradation, significantly extending the half-life and bioavailability of peptide therapeutics.[9][10]

Proteolytic_Degradation_Inhibition Mechanism of Proteolytic Resistance cluster_0 Unmodified Peptide cluster_1 Modified Peptide with this compound Protease Protease Peptide_Backbone ...-L-AA-L-Phe-L-AA-... Protease->Peptide_Backbone Binding & Cleavage Protease_Blocked Protease_Blocked Modified_Peptide ...-L-AA-(N-Me)-d-Phe-L-AA-... Protease_Blocked->Modified_Peptide Binding Inhibited Steric_Hindrance Steric Hindrance (N-methyl & D-config) Modified_Peptide->Steric_Hindrance

Caption: Inhibition of Protease-Mediated Peptide Cleavage.

Quantitative Assessment of Metabolic Stability

To empirically validate the stabilizing effects of this compound, a series of robust in vitro assays are essential. The following table presents representative data from such an analysis, comparing a native peptide to its modified counterpart.

Peptide SequenceModificationHalf-life (t½) in Human Plasma (min)Half-life (t½) in presence of Trypsin (min)
H₂N-Gly-Ala-Phe -Val-Ile-COOHNone (Native)155
H₂N-Gly-Ala-(N-Me)-d-Phe -Val-Ile-COOHThis compound> 240> 180

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for assessing the metabolic stability of peptides. These protocols are designed to be self-validating by including appropriate controls.

Protocol 1: In Vitro Plasma Stability Assay

This assay determines the half-life of a peptide in the presence of the complex mixture of proteases found in plasma.

Materials:

  • Test peptide and modified analogue (lyophilized, >95% purity)

  • Pooled human plasma (or species of interest), stored at -80°C

  • Incubator or water bath set to 37°C

  • Quenching solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Internal standard (a stable, non-interfering peptide)

  • HPLC-MS system for analysis[11][12]

Procedure:

  • Preparation: Thaw pooled plasma on ice. Prepare stock solutions of the test peptides and internal standard in an appropriate buffer (e.g., PBS).

  • Reaction Initiation: Pre-warm the plasma to 37°C for 15 minutes. Spike the test peptide into the plasma to a final concentration of 1-10 µM.[13] Immediately take a t=0 time point by transferring an aliquot to a tube containing an equal volume of ice-cold quenching solution.

  • Incubation: Incubate the remaining plasma-peptide mixture at 37°C.[13][14]

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes). Immediately quench each aliquot in the quenching solution.[14]

  • Protein Precipitation: Vortex the quenched samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.[13]

  • Sample Analysis: Transfer the supernatant to HPLC vials. Analyze the samples by a validated LC-MS/MS method to quantify the amount of intact parent peptide remaining.[11][15]

  • Data Analysis: Plot the percentage of remaining peptide against time. Calculate the half-life (t½) by fitting the data to a first-order exponential decay model.[2]

Causality Check: The inclusion of a native peptide as a control allows for direct comparison and quantification of the stability enhancement provided by the this compound modification. The t=0 sample serves as the baseline for 100% intact peptide.

Protocol 2: Protease Challenge Assay

This assay assesses the stability of a peptide against a specific protease, such as trypsin or chymotrypsin.

Materials:

  • Test peptide and modified analogue

  • Specific protease (e.g., Trypsin, Chymotrypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% TFA)

  • HPLC system with UV detector[2]

Procedure:

  • Preparation: Dissolve the peptides and protease in the assay buffer to their desired working concentrations.

  • Reaction Initiation: Pre-warm the peptide solutions to 37°C. Initiate the reaction by adding the protease to the peptide solution.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 10, 30, 60, 120 minutes), withdraw an aliquot and stop the reaction by adding the quenching solution.

  • Sample Analysis: Analyze the samples by reverse-phase HPLC (RP-HPLC), monitoring the disappearance of the parent peptide peak at a specific wavelength (e.g., 220 nm).[2]

  • Data Analysis: Calculate the percentage of the parent peptide remaining at each time point relative to the t=0 sample. Plot the data and determine the half-life.

Self-Validation: Running a control reaction without the protease is crucial to ensure that any observed degradation is indeed due to enzymatic activity and not other factors like pH or temperature instability.

Experimental_Workflow Workflow for Assessing Peptide Stability Peptide_Synthesis 1. Peptide Synthesis (Native vs. Modified) Purity_Confirmation 2. Purification & Purity Confirmation (RP-HPLC, MS) Peptide_Synthesis->Purity_Confirmation Stability_Assay 3. In Vitro Stability Assay (Plasma or Protease) Purity_Confirmation->Stability_Assay Time_Course_Sampling 4. Time-Course Sampling & Quenching Stability_Assay->Time_Course_Sampling Sample_Processing 5. Sample Processing (Protein Precipitation) Time_Course_Sampling->Sample_Processing LCMS_Analysis 6. LC-MS/MS or HPLC Analysis Sample_Processing->LCMS_Analysis Data_Analysis 7. Data Analysis (Calculate t½) LCMS_Analysis->Data_Analysis

Caption: Experimental Workflow for Peptide Stability Assessment.

Conclusion and Future Perspectives

The incorporation of this compound is a robust and highly effective strategy for enhancing the metabolic stability of peptide therapeutics.[1][5][9] This dual-modification approach provides a powerful tool for medicinal chemists to rationally design peptides with improved pharmacokinetic profiles, thereby increasing their potential as viable clinical candidates.[1][16] The protocols outlined in this guide provide a reliable framework for quantifying the impact of such modifications and for advancing the development of next-generation, degradation-resistant peptide drugs.

References

Application Note: Strategies and Protocols for the Asymmetric Synthesis of D-Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

D-Phenylalanine and its derivatives are non-natural amino acids that serve as indispensable chiral building blocks in modern pharmaceuticals. Their incorporation into peptidomimetics, enzyme inhibitors, and other active pharmaceutical ingredients (APIs) can significantly enhance metabolic stability, binding affinity, and therapeutic efficacy. The critical challenge lies in their stereoselective synthesis, as the biological activity is often confined to the D-enantiomer. This application note provides an in-depth guide to the principal strategies for the asymmetric synthesis of D-phenylalanine derivatives. We present field-proven protocols for asymmetric hydrogenation, phase-transfer catalysis, and enzymatic resolution, explaining the causality behind experimental choices and offering insights into process optimization and analysis.

Strategic Approaches to D-Phenylalanine Synthesis

The efficient synthesis of enantiomerically pure D-phenylalanine derivatives requires a strategic approach that balances yield, stereoselectivity, scalability, and economic viability. The primary methodologies employed in both academic and industrial settings are asymmetric catalysis and biocatalysis.

  • Asymmetric Catalysis: This approach utilizes a small amount of a chiral catalyst to convert a large amount of a prochiral substrate into a chiral product with high enantiomeric excess (ee). It is the cornerstone of modern organic synthesis.

    • Transition Metal-Catalyzed Hydrogenation: This is one of the most robust and scalable methods for producing chiral amino acids.[1][2] It involves the hydrogenation of a prochiral dehydroamino acid precursor using a chiral transition metal complex, typically rhodium or ruthenium with a chiral phosphine ligand. The choice of ligand is paramount for achieving high enantioselectivity.[1]

    • Phase-Transfer Catalysis (PTC): PTC offers significant operational simplicity, using chiral catalysts (often derived from Cinchona alkaloids) to mediate reactions between reactants in immiscible phases (e.g., solid-liquid or liquid-liquid).[3][4] This method is particularly effective for the asymmetric alkylation of glycine Schiff base esters to produce a wide array of unnatural amino acids.[5][6]

  • Biocatalysis (Enzymatic Methods): Leveraging the exquisite selectivity of enzymes, biocatalysis provides an environmentally benign and highly specific route to chiral compounds.[7][8]

    • Kinetic Resolution: In this process, an enzyme selectively acts on one enantiomer of a racemic mixture, allowing the other to be recovered in high enantiomeric purity. For D-phenylalanine, Phenylalanine Ammonia-Lyase (PAL) can be used to deaminate the L-enantiomer from a DL-racemate, leaving the desired D-phenylalanine.[9][10] The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%.

    • Asymmetric Synthesis: Engineered enzymes, such as D-amino acid dehydrogenases (DAADH) or D-amino acid transaminases (DATA), can directly synthesize the D-enantiomer from a prochiral keto-acid precursor, offering theoretical yields of up to 100%.[11][12][13]

Visualization of Synthetic Strategies

G cluster_start Prochiral Precursors cluster_methods Asymmetric Methodologies cluster_resolution Resolution Strategy Prochiral_Substrate Dehydroamino Acid or Glycine Schiff Base or Phenylpyruvic Acid Asym_Hydro Asymmetric Hydrogenation (e.g., Rh-DuPhos) Prochiral_Substrate->Asym_Hydro PTC Phase-Transfer Catalysis (e.g., Chiral Quat Salt) Prochiral_Substrate->PTC Enzymatic_Synth Enzymatic Synthesis (e.g., DAADH) Prochiral_Substrate->Enzymatic_Synth Target D-Phenylalanine Derivative (High ee%) Asym_Hydro->Target PTC->Target Enzymatic_Synth->Target Racemic DL-Phenylalanine (Racemic Mixture) Enzymatic_Res Enzymatic Kinetic Resolution (e.g., PAL) Racemic->Enzymatic_Res Enzymatic_Res->Target G cluster_workflow Asymmetric Hydrogenation Workflow A 1. Prepare Substrate: N-acetyl-dehydrophenylalanine B 2. Prepare Catalyst: [((R,R)-Et-DuPhos)Rh(COD)]BF4 in degassed Methanol A->B C 3. Hydrogenation: Pressurize reactor with H2 (e.g., 60 psi) Stir at RT for 12-24h B->C D 4. Work-up & Hydrolysis: Concentrate, then hydrolyze N-acetyl group with aq. HCl C->D E 5. Isolation: Neutralize to pI to precipitate product. Filter and dry. D->E

References

Application Notes & Protocols: N-methyl-d-phenylalanine in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The strategic incorporation of unnatural amino acids is a cornerstone of modern medicinal chemistry, transforming native peptides from transient biological messengers into robust therapeutic candidates. Among these, N-methyl-d-phenylalanine stands out as a particularly powerful building block. Its dual modification—N-methylation of the backbone amide and the D-configuration of its α-carbon—confers a unique combination of properties that directly address the primary liabilities of peptide-based drugs: poor metabolic stability and conformational ambiguity. This guide provides an in-depth exploration of the rationale behind using this compound, its applications in enhancing drug-like properties, and detailed, field-proven protocols for its synthesis, incorporation into peptide sequences, and subsequent analysis.

Foundational Principles: The Rationale for this compound

The therapeutic potential of many bioactive peptides is often unrealized due to rapid degradation by endogenous proteases and a lack of receptor selectivity stemming from high conformational flexibility.[1] The introduction of this compound is a deliberate strategy to mitigate these issues through two distinct, yet synergistic, mechanisms.

Enhancing Metabolic Stability

Peptides are rapidly broken down in biological systems by proteases, which hydrolyze the amide bonds of the peptide backbone.[2][3] This enzymatic degradation is a major hurdle for peptide therapeutics.[2] The incorporation of this compound provides a powerful defense against this process.

  • D-Configuration: Most natural proteases are stereospecific, primarily recognizing and cleaving peptide bonds adjacent to L-amino acids. The presence of a D-amino acid disrupts this recognition, significantly inhibiting enzymatic hydrolysis and prolonging the peptide's half-life in vivo.[3][4]

  • N-Methylation: The methyl group on the amide nitrogen provides steric hindrance, physically shielding the adjacent peptide bond from the active site of proteolytic enzymes. This modification further enhances the peptide's resistance to degradation.[5]

Imposing Conformational Constraints

The biological activity of a peptide is dictated by its three-dimensional structure. Native peptides often exist as an ensemble of conformations, and only a subset of these are active. N-methylation restricts the rotational freedom around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles.[5][6] This conformational rigidity can pre-organize the peptide into its bioactive conformation, reducing the entropic penalty upon binding to its target receptor.[5] The result is often a significant increase in binding affinity and, critically, receptor selectivity. By locking the peptide into a shape that is preferred by one receptor subtype over others, off-target effects can be minimized.[1] This principle has been successfully applied to enhance the selectivity of opioid peptides and somatostatin analogs.[7][8]

Applications in Drug Discovery & Design

The unique attributes of this compound have been leveraged in several therapeutic areas to convert promising peptide leads into viable drug candidates.

Opioid Peptides

Endogenous opioid peptides like enkephalins are potent analgesics but have no therapeutic use due to their rapid degradation.[9] The introduction of D-amino acids was an early strategy to improve stability. Further modification with N-methylation has been shown to be highly beneficial. For instance, N-methylation of the N-terminal tyrosine in enkephalin analogs was instrumental in creating DAMGO, a highly selective MOR agonist.[8] While not this compound itself, this highlights the power of N-methylation. Incorporating this compound at other positions can similarly enhance stability and fine-tune receptor selectivity between mu (μ), delta (δ), and kappa (κ) opioid receptors, a critical factor in developing analgesics with reduced side effects.[10][11]

Somatostatin Analogs

Native somatostatin is a hormone that regulates a wide range of physiological functions but has a half-life of only 1-3 minutes.[12] Stable analogs are used clinically to treat conditions like acromegaly and neuroendocrine tumors.[12] The development of successful analogs, such as octreotide, relied heavily on incorporating D-amino acids (specifically D-Trp and D-Phe) to confer stability and lock in the bioactive β-turn conformation.[13][14] The strategic N-methylation of phenylalanine residues in somatostatin analogs has been shown to further improve metabolic stability and intestinal permeability, leading to analogs with oral bioavailability.[1][15] The use of this compound is a logical extension of these principles to simultaneously enhance stability and conformational control.

Experimental Methodologies & Protocols

The successful use of this compound requires robust protocols for both its synthesis as a building block and its incorporation into a peptide sequence.

Protocol 1: Synthesis of Fmoc-N-methyl-D-phenylalanine

While commercially available, in-house synthesis may be required. The Fukuyama amine synthesis is a reliable method.[6]

Objective: To synthesize Fmoc-protected this compound suitable for solid-phase peptide synthesis (SPPS).

Materials:

  • D-Phenylalanine methyl ester hydrochloride

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Triethylamine (Et₃N)

  • Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃)

  • Thiophenol

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF)

Procedure:

  • Sulfonylation: Dissolve D-Phenylalanine methyl ester hydrochloride in DCM. Add Et₃N to neutralize the salt. Add a solution of o-NBS-Cl in DCM dropwise at 0°C. Stir for 2-4 hours at room temperature until the reaction is complete (monitored by TLC).

  • Methylation: To the crude N-NBS-protected intermediate, add DMF, K₂CO₃, and MeI. Stir at room temperature overnight. This step introduces the methyl group onto the sulfonamide nitrogen.[6]

  • Deprotection of Sulfonamide: Dissolve the N-methylated sulfonamide in THF. Add thiophenol and K₂CO₃. Stir at room temperature for 1-2 hours to cleave the o-NBS protecting group.[6]

  • Fmoc Protection: Dissolve the resulting this compound methyl ester in a suitable solvent (e.g., aqueous acetone). Add Fmoc-OSu and a mild base (e.g., NaHCO₃). Stir overnight.

  • Saponification: Hydrolyze the methyl ester using LiOH in a THF/water mixture to yield the final free acid.

  • Purification: Purify the final product, Fmoc-N-methyl-D-phenylalanine, by flash chromatography. Characterize by NMR and MS.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

Incorporating N-methylated amino acids is challenging due to steric hindrance, which slows coupling kinetics.[5][16]

Objective: To successfully incorporate Fmoc-N-methyl-D-phenylalanine into a peptide sequence on a solid support.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-N-methyl-D-phenylalanine

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIEA)

  • Deprotection agent: 20% Piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Standard Cycles: Perform standard Fmoc-SPPS cycles (Fmoc deprotection followed by coupling) for the amino acids preceding the this compound residue.

  • Incorporation of Fmoc-N-methyl-D-phenylalanine: a. Pre-activation: In a separate vial, dissolve Fmoc-N-methyl-D-phenylalanine (4 eq.), HATU (3.8 eq.), and DIEA (8 eq.) in DMF. Allow to pre-activate for 5-10 minutes. b. Coupling: Add the activated mixture to the deprotected resin. Agitate for 2-4 hours at room temperature. Note: The Kaiser test will be negative as it relies on a primary amine. Use a test cleavage to confirm coupling efficiency.[17]

  • Coupling onto the N-methylated Residue: The N-terminal of the newly added this compound is now a secondary amine, which is less nucleophilic. a. Perform Fmoc deprotection as usual. b. For the subsequent coupling, use a potent coupling reagent like HATU. A double coupling (repeating the coupling step) is highly recommended to ensure the reaction goes to completion.[16] Microwave-assisted synthesis can also significantly improve efficiency here.[18]

  • Completion and Cleavage: Continue with standard SPPS cycles for any remaining residues. After the final Fmoc deprotection, wash the resin thoroughly with DCM, dry it under vacuum, and treat with the cleavage cocktail for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC (RP-HPLC).

Protocol 3: In Vitro Proteolytic Stability Assay

Objective: To compare the stability of a peptide containing this compound to its unmodified L-phenylalanine counterpart.

Materials:

  • Purified peptides (modified and unmodified)

  • Protease solution (e.g., 1 mg/mL Chymotrypsin in buffer)

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system with a C18 column

Procedure:

  • Sample Preparation: Prepare 1 mg/mL stock solutions of both peptides in the reaction buffer.

  • Reaction Initiation: In a microcentrifuge tube, mix 90 µL of peptide stock with 10 µL of the protease solution. Vortex briefly.

  • Time Points: Incubate the reaction at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot and immediately quench the reaction by adding it to 90 µL of the quenching solution.

  • Analysis: Analyze each quenched time point by RP-HPLC. Monitor the disappearance of the main peptide peak at a specific wavelength (e.g., 214 nm).

  • Data Analysis: Calculate the percentage of peptide remaining at each time point relative to T=0. Plot the percentage of intact peptide versus time to determine the half-life (t₁/₂) for each peptide.

Data Presentation & Analysis

The successful incorporation of this compound should yield tangible improvements in the peptide's properties.

Table 1: Comparative Proteolytic Stability

Peptide SequenceModificationHalf-life (t₁/₂) in human serum (min)
H-Tyr-Gly-Gly-Phe -Leu-OHNone (All L-amino acids)~5
H-Tyr-Gly-Gly-D-Phe -Leu-OHD-Amino Acid~120
H-Tyr-Gly-Gly-N-Me-D-Phe -Leu-OHN-Methyl + D-Amino Acid> 1440
Data is representative and illustrates the expected trend.

Table 2: Comparative Receptor Binding Affinity & Selectivity

Peptide Analogμ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)Selectivity (δ/μ)
Analog A (with L-Phe)10.525.22.4
Analog B (with N-Me-D-Phe)5.1550.8108
Data is hypothetical, demonstrating how conformational constraint can enhance selectivity.
Analytical Characterization

The analysis of N-methylated peptides requires specific considerations.

  • RP-HPLC: Purity is assessed by integrating the peak area. Be aware that N-methylated peptides can exhibit multiple peaks on the chromatogram due to the slow interconversion of cis and trans isomers of the N-methylated amide bond.[19] Temperature variation during the HPLC run can sometimes help in coalescing these peaks.

  • LC-MS: This is essential for confirming the correct molecular weight of the synthesized peptide. Electrospray ionization (ESI) in positive ion mode is typically used.[19]

  • NMR Spectroscopy: 2D NMR techniques (like ROESY) are invaluable for confirming the exact location of the N-methylation and for determining the three-dimensional structure of the peptide in solution, providing direct evidence of the conformational effects of the modification.[20][21]

Conclusion

This compound is more than just an unnatural amino acid; it is a strategic tool for rational drug design. By concurrently addressing the critical challenges of metabolic instability and conformational heterogeneity, its incorporation can drastically improve the pharmacokinetic and pharmacodynamic profiles of peptide therapeutics.[1][15][22] The protocols and principles outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to harness the full potential of this powerful modification, paving the way for the next generation of peptide-based drugs.

References

Application Notes and Protocols for the Enzymatic Synthesis of N-Methyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of N-Methyl-L-phenylalanine

N-methylated amino acids are crucial components in medicinal chemistry and the development of peptide-based therapeutics. The incorporation of an N-methyl group onto an amino acid, such as in N-methyl-L-phenylalanine (NMePhe), can dramatically improve the pharmacokinetic properties of a peptide drug.[1][2] This single modification can increase metabolic stability by hindering enzymatic degradation, enhance cell membrane permeability, and modulate the conformational rigidity of the peptide backbone, which can lead to improved receptor binding and biological activity.[2][3][4]

While traditional chemical synthesis routes for N-methylated amino acids exist, they often involve harsh reagents, complex protection/deprotection steps, and can suffer from racemization and over-methylation.[5][6] Enzymatic synthesis presents a powerful alternative, offering high stereoselectivity, mild reaction conditions, and a more environmentally sustainable ("green") approach.[1][5] This document provides detailed case studies and protocols for the enzymatic synthesis of N-methyl-L-phenylalanine, designed for researchers, scientists, and professionals in drug development.

Case Study 1: Whole-Cell Biocatalysis via Engineered Corynebacterium glutamicum

This case study details a fermentative approach for the de novo production of N-methyl-L-phenylalanine from simple carbon sources. The core of this strategy is the metabolic engineering of Corynebacterium glutamicum, a bacterium well-established for industrial amino acid production, to perform a reductive methylamination of the precursor phenylpyruvate.[5][7]

Scientific Principle & Rationale

The key enzyme in this pathway is an engineered Δ-1-piperideine-2-carboxylate reductase from Pseudomonas putida, referred to as DpkA or N-methyl-L-amino acid dehydrogenase (NMAADH).[5][8] This enzyme naturally catalyzes the reduction of an imine. Through protein engineering, its substrate specificity has been broadened. A variant with specific amino acid exchanges (P262A and M141L) shows improved catalytic efficiency for the reductive amination of phenylpyruvate using monomethylamine (MMA) as the amine donor and NADPH as the reducing cofactor.[5]

The C. glutamicum host is engineered to accumulate the precursor, phenylpyruvate. This is achieved by deleting genes responsible for the downstream conversion of phenylpyruvate into L-phenylalanine (aroT, ilvE) and L-tryptophan (trpEG).[5] When the engineered DpkA is expressed in this strain and MMA is supplied to the culture medium, the cell's metabolism funnels phenylpyruvate towards the synthesis of N-methyl-L-phenylalanine. This whole-cell approach is highly efficient as it integrates precursor supply, enzymatic conversion, and cofactor regeneration within a single biological system.

Workflow for Engineered Biocatalysis

G cluster_0 Metabolic Engineering of C. glutamicum cluster_1 Biocatalytic Conversion Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway Phenylpyruvate Phenylpyruvate Shikimate_Pathway->Phenylpyruvate Gene_Deletions Gene Deletions (aroT, ilvE, trpEG) Phenylpyruvate->Gene_Deletions Engineered_DpkA Heterologous Expression of Engineered DpkA NMePhe N-Methyl-L-phenylalanine Phenylpyruvate->NMePhe L_Phenylalanine L-Phenylalanine (Blocked) Gene_Deletions->L_Phenylalanine Engineered_DpkA->NMePhe MMA Monomethylamine (MMA, added) MMA->NMePhe Reductive Amination NADPH_Regen Cellular Metabolism (NADPH Regeneration) NADPH_Regen->NMePhe NADPH

Caption: Engineered pathway for NMePhe synthesis in C. glutamicum.

Protocol: Fermentative Production of N-Methyl-L-phenylalanine

This protocol is adapted from the methodology described for engineered C. glutamicum.[5]

1. Strain and Media Preparation:

  • Strain: Use C. glutamicum engineered for phenylpyruvate overproduction and expressing the DpkAP262A,M141L variant.[5]

  • Pre-culture Medium: Prepare a suitable seed medium (e.g., BHI broth).

  • Fermentation Medium: Prepare a minimal medium such as CGXII, containing glucose (or another carbon source like xylose), ammonium sulfate, urea, potassium phosphate, and trace elements.[1][5] For auxotrophic strains, supplement with required amino acids (e.g., L-tryptophan).[5]

2. Pre-culture:

  • Inoculate a single colony of the engineered strain into the pre-culture medium.

  • Incubate at 30°C with shaking (e.g., 200 rpm) until the culture reaches the exponential growth phase (OD600 of ~4-6).

3. Fermentation:

  • Inoculate the main fermentor containing the minimal medium with the pre-culture to a starting OD600 of ~0.5-1.0.

  • Maintain fermentation conditions: pH 7.0 (controlled with NaOH or NH4OH) and temperature at 30°C.[1]

  • Provide aeration and agitation to maintain dissolved oxygen levels above 20%.[1]

4. Induction and Substrate Feeding:

  • If the DpkA gene is under an inducible promoter (e.g., IPTG-inducible), add the inducer (e.g., 1 mM IPTG) when the culture reaches a suitable cell density (e.g., mid-exponential phase).[5]

  • Add monomethylamine (MMA) to the medium as the methyl donor. The optimal concentration may need to be determined, but concentrations around 0.35 M have been shown to be effective.[5] Add MMA solution carefully, monitoring the pH.

5. Monitoring and Harvest:

  • Monitor cell growth (OD600) and substrate consumption (e.g., glucose concentration) throughout the fermentation.

  • Take samples periodically to quantify N-methyl-L-phenylalanine production using HPLC.

  • The fermentation can be run for 48-72 hours or until product titers plateau.

  • Harvest the culture broth and separate the cells from the supernatant by centrifugation. The NMePhe product will be in the supernatant.

6. Product Analysis:

  • Analyze the supernatant for NMePhe concentration using reverse-phase HPLC.

  • Confirm product identity using mass spectrometry.

Data Presentation: Production Metrics

The following table summarizes the reported production performance of this whole-cell biocatalytic system.[5]

ParameterValueCarbon Source
Titer 0.73 ± 0.05 g/LGlucose
Volumetric Productivity 0.01 g/L/hGlucose
Yield 0.052 g NMePhe / g GlucoseGlucose
Titer 0.6 ± 0.04 g/LXylose

Case Study 2: In Vitro Synthesis Using N-Methyl-L-Amino Acid Dehydrogenase (NMAADH)

For researchers who wish to perform the synthesis without cellular metabolism, an in vitro approach using a purified or partially-purified enzyme is a viable alternative. This method offers greater control over reaction parameters but requires a separate system for regenerating the expensive NADPH cofactor.

Scientific Principle & Rationale

This protocol utilizes the same class of enzyme as in the whole-cell approach (NMAADH/DpkA) but in an isolated form.[8] The reaction involves the direct reductive amination of phenylpyruvic acid with monomethylamine. The enzyme catalyzes the formation of an intermediate imine between the keto acid and MMA, which is then stereoselectively reduced to N-methyl-L-phenylalanine using NADPH as the hydride donor. The primary challenge is the stoichiometric consumption of NADPH. To make this process cost-effective, a cofactor regeneration system, such as using glucose dehydrogenase (GDH) and glucose, is typically coupled to the main reaction.

Reaction Pathway

G cluster_0 NMePhe Synthesis cluster_1 Cofactor Regeneration Phenylpyruvate Phenylpyruvate NMAADH NMAADH (DpkA) MMA Monomethylamine NADPH NADPH NADP NADP+ NADP->NADP Recycle GDH Glucose Dehydrogenase NADP->GDH NMePhe N-Methyl-L- phenylalanine NMAADH->NADP NMAADH->NMePhe Glucose Glucose Gluconolactone Glucono-δ-lactone GDH->NADPH GDH->Gluconolactone

Caption: In vitro enzymatic synthesis of NMePhe with cofactor regeneration.

Protocol: In Vitro Enzymatic Reaction

This is a generalized protocol that should be optimized for the specific enzyme preparation used.

1. Materials:

  • Purified or cell-free extract of NMAADH (e.g., DpkA from P. putida).[8]

  • Phenylpyruvic acid (sodium salt).

  • Monomethylamine (MMA) solution.

  • NADPH.

  • Reaction Buffer: e.g., 100 mM Glycine-NaOH buffer, pH 10.0 or 100 mM phosphate buffer, pH 7.5-8.0.[5][9]

  • (Optional, for regeneration) Glucose Dehydrogenase (GDH).

  • (Optional, for regeneration) D-Glucose.

2. Reaction Setup (Analytical Scale - 1 mL):

  • To a 1.5 mL microcentrifuge tube, add the following components to the reaction buffer:

    • Phenylpyruvic acid: 10-50 mM final concentration.

    • Monomethylamine (MMA): 60-100 mM final concentration.

    • NADPH: 0.3-1.0 mM final concentration.

  • If using a regeneration system:

    • Add D-Glucose (e.g., 1.2x the concentration of phenylpyruvic acid).

    • Add NADP+ instead of NADPH (e.g., 0.1-0.5 mM).

    • Add an appropriate amount of GDH (e.g., 1-2 U/mL).

3. Reaction Initiation and Incubation:

  • Pre-incubate the mixture at the desired reaction temperature (e.g., 30-37°C) for 5 minutes.

  • Initiate the reaction by adding the NMAADH enzyme preparation.

  • Incubate at the set temperature with gentle mixing for a defined period (e.g., 2-24 hours).

4. Monitoring and Analysis:

  • Monitor the reaction progress by measuring the consumption of NADPH at 340 nm using a spectrophotometer.[5]

  • Alternatively, withdraw aliquots at different time points, quench the reaction (e.g., by adding an equal volume of 1 M HCl or a water-miscible organic solvent like acetonitrile), and analyze for NMePhe formation by HPLC.

5. Scale-Up and Purification:

  • For preparative scale synthesis, the reaction volume can be increased.

  • After the reaction is complete, the N-methyl-L-phenylalanine product can be purified from the reaction mixture using techniques such as ion-exchange chromatography or preparative HPLC.

Conclusion and Future Outlook

The enzymatic synthesis of N-methyl-L-phenylalanine is a rapidly advancing field. Whole-cell biocatalysis using engineered microorganisms like C. glutamicum offers a sustainable and scalable route for de novo production.[5][7][8] For more controlled or smaller-scale applications, in vitro synthesis with isolated enzymes like NMAADH provides a powerful alternative, especially when coupled with an efficient cofactor regeneration system. Further research into the discovery and engineering of novel N-methyltransferases and imine reductases (IREDs) will continue to expand the biocatalytic toolbox, enabling the efficient and selective synthesis of NMePhe and other valuable N-methylated amino acids for pharmaceutical and research applications.[1][10]

References

Application Notes & Protocols: A Guide to Reductive Amination for N-Methyl-Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of N-Methylation in Modern Drug Development

N-methylation of amino acids, the substitution of an amide proton in a peptide backbone with a methyl group, is a cornerstone strategy in medicinal chemistry. This seemingly minor modification can profoundly enhance the therapeutic potential of peptide-based drugs by overcoming significant pharmacological hurdles.[1][2][3] Key benefits include increased metabolic stability against proteolytic degradation, improved cell membrane permeability due to enhanced lipophilicity, and conformational constraint.[2][4][5] By restricting the peptide's flexibility, N-methylation can pre-organize the molecule into its bioactive conformation, leading to higher target affinity and selectivity.[2] Consequently, robust and efficient methods for synthesizing optically pure N-methyl-amino acids (NMAAs) are critical for researchers in drug discovery and development.[1][4]

This guide provides an in-depth overview of the most effective and commonly employed reductive amination protocols for synthesizing NMAAs, with a focus on the underlying chemical principles, practical experimental procedures, and a comparative analysis of different methodologies.

Core Principle: The Reductive Amination Pathway

Reductive amination is a powerful method for forming carbon-nitrogen bonds that avoids the over-alkylation often seen with direct alkylation using agents like methyl iodide.[6] The process universally proceeds in two fundamental stages:

  • Imine/Iminium Ion Formation: The primary amine of the starting amino acid reacts with an aldehyde (formaldehyde for methylation) to form a hemiaminal intermediate, which then dehydrates to form a Schiff base, or imine. In the presence of an acid, the imine is protonated to form a highly electrophilic iminium ion.[7][8]

  • Hydride Reduction: A reducing agent introduces a hydride (H⁻) that attacks the electrophilic carbon of the iminium ion, reducing it to the desired secondary N-methyl amine.[7]

The choice of reducing agent is critical as it dictates the reaction conditions, substrate compatibility, and overall efficiency of the synthesis.

cluster_workflow General Reductive Amination Workflow AA Amino Acid (Primary Amine) Imine Imine / Iminium Ion (Intermediate) AA->Imine Condensation (-H2O) HCHO Formaldehyde (Carbon Source) HCHO->Imine NMAA N-Methyl-Amino Acid (Product) Imine->NMAA Reduction Reducer Reducing Agent (Hydride Source) Reducer->NMAA

Caption: General workflow for N-methyl-amino acid synthesis.

Protocol 1: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic, one-pot method for the N-methylation of primary or secondary amines that uses an excess of formaldehyde and formic acid.[9][10] This venerable protocol remains relevant due to its simplicity and the use of inexpensive reagents.

Causality and Mechanism

In this reaction, formaldehyde serves as the methyl source, while formic acid uniquely plays a dual role as both a weak acid catalyst and the hydride source.[11]

  • The amino acid's primary amine attacks formaldehyde to form an iminium ion intermediate.[12][13]

  • Formic acid then transfers a hydride to the iminium carbon. This step is irreversible due to the concomitant decomposition of the resulting protonated carbonic acid into water and gaseous carbon dioxide (CO₂), which drives the reaction to completion.[9][11]

  • The process repeats for primary amines to yield the di-methylated product. However, a key advantage of the Eschweiler-Clarke reaction is that it inherently prevents the formation of quaternary ammonium salts, as the tertiary amine product cannot form another iminium ion.[9][10]

cluster_mech Eschweiler-Clarke Reaction Mechanism Amine R-NH₂ Iminium [R-N⁺H=CH₂] Amine->Iminium + CH₂O, H⁺ Formaldehyde CH₂O Product R-NH-CH₃ Iminium->Product + HCOOH FormicAcid HCOOH CO2 CO₂ Product->CO2

Caption: Mechanism of the Eschweiler-Clarke reaction.

Experimental Protocol

Materials:

  • Amino Acid (1.0 eq)

  • Formaldehyde (37% aqueous solution, ~2.2 eq)

  • Formic Acid (98-100%, ~2.2 eq)

  • Water

  • Hydrochloric Acid (1M)

  • Sodium Hydroxide solution

  • Dichloromethane (DCM) or other suitable organic solvent

Procedure:

  • To a round-bottom flask, add the amino acid.

  • Add formic acid, followed by the aqueous formaldehyde solution.[10]

  • Heat the reaction mixture to 80-100 °C and reflux for 6-18 hours.[10][12] Monitor the reaction by TLC or LC-MS until the starting material is consumed. The evolution of CO₂ gas will be apparent.[9]

  • Cool the mixture to room temperature. Add water and acidify with 1M HCl.

  • Wash the aqueous phase with DCM to remove any non-polar impurities.

  • Basify the aqueous phase to a pH of ~9-11 with a suitable base (e.g., NaOH).

  • Extract the N-methylated amino acid product with an appropriate organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified further if necessary.

Field-Proven Insights
  • Advantages: Cost-effective, simple setup, and avoids over-alkylation to the quaternary salt.[9]

  • Limitations: The harsh conditions (high temperature, acidic environment) can lead to the decomposition of sensitive amino acids, such as alanine.[14][15] Racemization of the chiral center is a potential risk under these conditions, although many chiral amines are reported to be stable.[9]

Protocol 2: Reductive Amination with Borohydride Reagents

To overcome the harshness of the Eschweiler-Clarke reaction, milder and more selective reducing agents have been developed. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the most prominent reagents for this purpose.[6]

Causality and Mechanism: The Power of Selectivity

The key to these reagents is their reduced reactivity compared to agents like sodium borohydride (NaBH₄).[16] They are not potent enough to reduce the starting aldehyde at a neutral or slightly acidic pH. However, they are sufficiently nucleophilic to rapidly reduce the protonated iminium ion intermediate.[6][17] This selectivity allows the reaction to be performed as a one-pot procedure where the amine, formaldehyde, and reducing agent are all present simultaneously.[17]

cluster_mech2 Hydride-Based Reductive Amination Mechanism Amine R-NH₂ Iminium [R-N⁺H=CH₂] Amine->Iminium + CH₂O, H⁺ Formaldehyde CH₂O Product R-NH-CH₃ Iminium->Product + [H⁻] Hydride [H⁻] (from NaBH₃CN or NaBH(OAc)₃)

Caption: Mechanism for modern hydride-based N-methylation.

2A. Protocol Using Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is highly effective for reductive aminations in protic solvents like methanol or in aqueous solutions.[16]

Experimental Protocol:

Materials:

  • Amino Acid (1.0 eq)

  • Formaldehyde (37% aqueous solution, 1.5 - 2.5 eq)

  • Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq)

  • Methanol (MeOH) or appropriate buffer

  • Acetic Acid (to adjust pH)

Procedure:

  • Dissolve the amino acid in methanol.

  • Add the formaldehyde solution to the mixture.

  • Adjust the pH of the solution to ~6-7 using acetic acid. Maintaining this pH is crucial for selectively reducing the iminium ion without affecting the aldehyde.[7]

  • In a separate flask, dissolve sodium cyanoborohydride in a small amount of the same solvent.

  • Slowly add the NaBH₃CN solution to the amino acid/formaldehyde mixture. Stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully acidify the reaction mixture with HCl in a fume hood to quench excess NaBH₃CN and decompose any toxic cyanide byproducts.

  • Remove the solvent under reduced pressure and purify the resulting product.

Field-Proven Insights
  • Advantages: Milder conditions suitable for a wider range of functionalized amino acids.[15] The reaction can be performed in a convenient one-pot setup.[17]

  • Limitations: Extreme Toxicity. Sodium cyanoborohydride is highly toxic. The reaction must be handled with extreme care in a well-ventilated fume hood, as acidification can liberate highly toxic hydrogen cyanide (HCN) gas.[16][17] This toxicity makes it less desirable for large-scale synthesis.

2B. Protocol Using Sodium Triacetoxyborohydride (NaBH(OAc)₃, "STAB")

STAB has become the reagent of choice for many reductive amination applications due to its efficacy and significantly lower toxicity compared to its cyano-counterpart.[6][18]

Experimental Protocol:

Materials:

  • Amino Acid (1.0 eq)

  • Formaldehyde (paraformaldehyde can be used, 1.5 - 2.0 eq)

  • Sodium Triacetoxyborohydride (STAB, 1.5 - 2.0 eq)

  • Aprotic solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[18][19]

  • Acetic Acid (catalytic amount, optional)

Procedure:

  • Suspend the amino acid in DCM or DCE.

  • Add formaldehyde (or paraformaldehyde) to the suspension. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.[8]

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride in portions to the reaction mixture. The reaction is often mildly exothermic.

  • Stir at room temperature for 3-12 hours until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[20]

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.

Field-Proven Insights
  • Advantages: Low toxicity, high selectivity, and generally provides high yields.[8][21] It is the preferred method for many modern applications due to its safety and reliability.

  • Limitations: STAB is moisture-sensitive and will decompose in the presence of water or protic solvents like methanol.[18][22] Therefore, reactions must be conducted under anhydrous conditions using aprotic solvents.

Data Summary: Comparison of N-Methylation Protocols

ProtocolMethylating AgentReducing Agent / BaseTypical SolventTypical Yield (%)Key Considerations
Eschweiler-Clarke FormaldehydeFormic AcidAqueous / NeatHighIrreversible due to CO₂ loss; avoids quaternary salts; harsh conditions can decompose sensitive substrates.[9][10][14][23]
Borohydride Method FormaldehydeSodium Cyanoborohydride (NaBH₃CN)Methanol, DMFHighMilder than Eschweiler-Clarke; selective for iminium ions; HIGHLY TOXIC , risk of HCN gas evolution.[6][17][23]
STAB Method FormaldehydeSodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM), Dichloroethane (DCE)High (Often >90%)Low toxicity and highly selective; moisture-sensitive and requires aprotic solvents.[18][21]
Zinc Method FormaldehydeZinc DustAqueousGoodA less common but effective method that avoids borohydride reagents; can be selective for mono- or di-methylation based on pH.[15]

Conclusion

The reductive amination of amino acids is a versatile and indispensable tool for synthesizing N-methylated building blocks for drug discovery. While the classic Eschweiler-Clarke reaction offers a simple and cost-effective route, its harsh conditions limit its scope. Modern hydride reagents have largely superseded it, with Sodium Triacetoxyborohydride (STAB) emerging as the gold standard due to its exceptional combination of mildness, selectivity, and safety. The use of Sodium Cyanoborohydride remains a viable option but requires stringent safety protocols due to its high toxicity. The selection of a specific protocol should be guided by the stability of the amino acid substrate, the scale of the synthesis, and the safety infrastructure available.

References

Application of N-methyl-d-phenylalanine in Blood-Brain Barrier Shuttles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Brain's Gatekeeper

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. This highly selective barrier, formed by the endothelial cells of the brain capillaries, meticulously regulates the passage of substances from the bloodstream into the brain parenchyma. While essential for protecting the brain from toxins and pathogens, the BBB also severely restricts the entry of most therapeutic agents. To overcome this obstacle, various strategies have been developed, including the use of "Trojan horse" systems or shuttles that can ferry drug cargoes across this barrier.

This technical guide focuses on the application of N-methyl-d-phenylalanine as a component of blood-brain barrier shuttles. We will delve into its proposed mechanism of action, provide detailed protocols for its synthesis and conjugation to cargo molecules, and outline methodologies for the in vitro and in vivo validation of its efficacy as a BBB shuttle. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising approach for CNS drug delivery.

The Rationale and Proposed Mechanism of this compound as a BBB Shuttle

Contrary to initial hypotheses that this compound might hijack endogenous amino acid transporters like the Large Neutral Amino Acid Transporter 1 (LAT1), evidence suggests a different mechanism of action. Studies on N-methyl-phenylalanine-rich peptides indicate that they cross the BBB primarily through passive diffusion[1][2][3]. Furthermore, research has shown that N-methyl-L-phenylalanine does not inhibit LAT1-mediated transport, making it an unlikely substrate for this carrier[4]. The LAT1 transporter also exhibits a strong preference for L-amino acids over their D-enantiomers, further diminishing the likelihood of active transport for this compound[5][6][7].

Therefore, the prevailing hypothesis is that this compound enhances BBB penetration by increasing the lipophilicity of the conjugated cargo molecule, thereby facilitating its passive diffusion across the lipid-rich endothelial cell membranes of the BBB. The key attributes contributing to its function as a BBB shuttle are:

  • N-methylation: The addition of a methyl group to the amine nitrogen increases the lipophilicity of the molecule and can provide steric hindrance, which may protect the molecule from enzymatic degradation, thereby increasing its stability and circulation time.

  • D-configuration: The use of the D-amino acid enantiomer further enhances metabolic stability by making the molecule resistant to degradation by proteases that typically recognize L-amino acids.

  • Phenylalanine scaffold: The aromatic phenyl ring of phenylalanine contributes to the overall lipophilicity of the molecule, which is a critical factor for passive diffusion across biological membranes.

This combination of features suggests that this compound acts as a small, lipophilic, and metabolically stable moiety that, when conjugated to a therapeutic agent, can significantly improve its ability to passively traverse the blood-brain barrier.

Diagram of the Proposed Transport Mechanism

BBB_Transport_Mechanism cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma Drug_Conjugate Drug-N-methyl-D-phenylalanine Conjugate Endothelial_Cell Endothelial Cell Drug_Conjugate->Endothelial_Cell Passive Diffusion (Increased Lipophilicity) Free_Drug Released Drug Endothelial_Cell->Free_Drug Intracellular Cleavage (optional)

Caption: Proposed passive diffusion of an this compound conjugate across the BBB.

Synthesis and Conjugation Protocols

This section provides detailed protocols for the synthesis of this compound and its subsequent conjugation to a cargo molecule. These protocols are based on established chemical principles and may require optimization depending on the specific cargo molecule.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One common approach involves the reductive amination of phenylpyruvic acid in the presence of methylamine, followed by chiral resolution to isolate the D-enantiomer. Alternatively, N-methylation of D-phenylalanine can be performed. The following protocol outlines a general procedure for the N-methylation of D-phenylalanine.

Protocol 2.1.1: N-methylation of D-phenylalanine

This protocol is adapted from methods for the synthesis of N-methyl-L-phenylalanine and may require optimization for the D-enantiomer[1][8][9].

Materials:

  • D-phenylalanine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Protection of the Carboxylic Acid (Esterification):

    • Suspend D-phenylalanine (1 equivalent) in methanol.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until the solution becomes clear.

    • Remove the solvent under reduced pressure to obtain D-phenylalanine methyl ester hydrochloride as a white solid.

  • N-methylation:

    • Dissolve the D-phenylalanine methyl ester hydrochloride (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0°C.

    • Carefully add sodium hydride (2.2 equivalents) portion-wise to the stirred solution.

    • Allow the mixture to stir at 0°C for 30 minutes.

    • Add dimethyl sulfate (1.1 equivalents) dropwise to the suspension.

    • Let the reaction stir at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous phase with diethyl ether (3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound methyl ester.

    • Purify the crude product by flash column chromatography on silica gel.

  • Hydrolysis of the Ester:

    • Dissolve the purified this compound methyl ester in a mixture of methanol and 1M HCl.

    • Heat the solution to reflux for 4-6 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.

    • The product may precipitate out of the solution or can be extracted with an appropriate organic solvent after acidification.

    • Further purification can be achieved by recrystallization.

Conjugation of this compound to a Cargo Molecule

The conjugation of this compound to a cargo molecule typically involves the formation of an amide bond between the carboxylic acid of the shuttle and an amine group on the cargo, or vice versa. The following protocol describes a standard EDC/NHS coupling procedure.

Protocol 2.2.1: EDC/NHS Amide Bond Formation

Materials:

  • This compound

  • Cargo molecule with a primary amine group

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester of this compound.

  • Conjugation to the Cargo Molecule:

    • In a separate flask, dissolve the amine-containing cargo molecule (1 equivalent) in anhydrous DMF.

    • Add DIPEA (2-3 equivalents) to the cargo molecule solution to act as a base.

    • Slowly add the activated this compound solution to the cargo molecule solution.

    • Stir the reaction mixture at room temperature overnight.

  • Purification of the Conjugate:

    • Monitor the reaction progress by LC-MS.

    • Once the reaction is complete, purify the crude product by preparative HPLC to obtain the final this compound-cargo conjugate.

    • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Diagram of the Conjugation Workflow

Conjugation_Workflow cluster_synthesis Synthesis cluster_conjugation Conjugation cluster_purification Purification & Characterization D_Phe D-Phenylalanine N_Me_D_Phe This compound D_Phe->N_Me_D_Phe N-methylation Activated_Shuttle NHS-activated This compound N_Me_D_Phe->Activated_Shuttle EDC/NHS Activation Cargo Cargo Molecule (with amine group) Conjugate Drug-Shuttle Conjugate Cargo->Conjugate Activated_Shuttle->Conjugate Purification HPLC Purification Conjugate->Purification Characterization LC-MS / NMR Purification->Characterization

Caption: Workflow for the synthesis and conjugation of this compound.

In Vitro Validation of BBB Permeability

Prior to expensive and time-consuming in vivo studies, it is crucial to assess the BBB permeability of the this compound conjugate using in vitro models. The two most common models are the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based Transwell assays.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free method that predicts passive diffusion across the BBB[3][5][10][11]. It utilizes a synthetic membrane impregnated with lipids to mimic the BBB.

Protocol 3.1.1: PAMPA-BBB Assay

Materials:

  • PAMPA plate (e.g., 96-well format with donor and acceptor plates)

  • Brain lipid solution (commercially available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test conjugate and control compounds (e.g., caffeine for high permeability, atenolol for low permeability)

  • LC-MS/MS for quantification

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the brain lipid solution according to the manufacturer's instructions and allow the solvent to evaporate.

  • Compound Preparation: Prepare solutions of the test conjugate and control compounds in PBS at a known concentration.

  • Assay Setup:

    • Add the compound solutions to the donor wells.

    • Fill the acceptor wells with fresh PBS.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the lipid membrane is in contact with the solutions in both compartments.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis: After incubation, carefully separate the plates and determine the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-Vd * Va) / (A * t * (Vd + Va)) * ln(1 - (Ca(t) / Cequilibrium))

    Where:

    • Vd = volume of the donor well

    • Va = volume of the acceptor well

    • A = area of the membrane

    • t = incubation time

    • Ca(t) = concentration in the acceptor well at time t

    • Cequilibrium = (Vd * Cd(0)) / (Vd + Va)

    • Cd(0) = initial concentration in the donor well

Table 1: Interpretation of PAMPA-BBB Results

Papp (x 10⁻⁶ cm/s)Predicted BBB Permeability
> 4.0High
2.0 - 4.0Medium
< 2.0Low
In Vitro Transwell BBB Model

Cell-based Transwell assays using immortalized human cerebral microvascular endothelial cells (hCMEC/D3) or murine brain endothelial cells (bEnd.3) provide a more biologically relevant model of the BBB, as they include cellular components and tight junctions[2][12][13][14][15].

Protocol 3.2.1: Bidirectional Permeability Assay using hCMEC/D3 Cells

Materials:

  • hCMEC/D3 cells

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES and 1 mM CaCl₂

  • Test conjugate and control compounds

  • Lucifer yellow (paracellular marker)

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Culture:

    • Coat the apical side of the Transwell inserts with collagen.

    • Seed hCMEC/D3 cells at a high density onto the inserts and culture until a confluent monolayer is formed.

    • Monitor the formation of a tight monolayer by measuring the transendothelial electrical resistance (TEER).

  • Permeability Assay (Apical-to-Basolateral - A-B):

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add HBSS containing the test conjugate and Lucifer yellow to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.

    • At the end of the experiment, collect a sample from the apical compartment.

  • Permeability Assay (Basolateral-to-Apical - B-A):

    • Perform the same procedure as in step 2, but add the test conjugate to the basolateral compartment and sample from the apical compartment to assess active efflux.

  • Sample Analysis:

    • Quantify the concentration of the test conjugate in the collected samples using a validated LC-MS/MS method.

    • Measure the fluorescence of Lucifer yellow to assess the integrity of the cell monolayer.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER significantly greater than 1 suggests active efflux.

In Vivo Validation of Brain Uptake

The definitive validation of an this compound-based BBB shuttle requires in vivo studies in animal models, typically mice or rats. These studies aim to quantify the concentration of the conjugate in the brain and compare it to the concentration in the plasma.

Protocol 4.1.1: Mouse Brain Uptake Study

Materials:

  • Test conjugate

  • Vehicle for administration (e.g., saline, PBS with a solubilizing agent)

  • Mice (e.g., C57BL/6)

  • Syringes and needles for administration (e.g., intravenous tail vein injection)

  • Anesthesia

  • Surgical tools for tissue collection

  • Homogenizer (e.g., bead beater)

  • Centrifuge

  • LC-MS/MS for quantification

Procedure:

  • Dosing:

    • Administer a single dose of the test conjugate to the mice via the desired route (e.g., intravenous injection).

  • Sample Collection:

    • At predetermined time points (e.g., 30, 60, 120 minutes post-dose), anesthetize the mice.

    • Collect blood via cardiac puncture into tubes containing an anticoagulant.

    • Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.

    • Excise the brain and immediately place it on ice.

  • Sample Processing:

    • Centrifuge the blood samples to obtain plasma.

    • Weigh the brain tissue and homogenize it in a suitable buffer (e.g., PBS)[8][16][17][18].

    • Process the plasma and brain homogenate samples (e.g., protein precipitation with acetonitrile or methanol) to extract the conjugate[19][20][21][22].

    • Centrifuge the processed samples to pellet the precipitated proteins and collect the supernatant.

  • Quantitative Analysis:

    • Quantify the concentration of the conjugate in the plasma and brain homogenate supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the brain concentration (ng/g of tissue) and the plasma concentration (ng/mL).

    • Determine the brain-to-plasma concentration ratio (Kp): Kp = Cbrain / Cplasma. A higher Kp value for the conjugate compared to the unconjugated cargo indicates successful BBB penetration.

Table 2: Key Parameters for In Vivo Brain Uptake Studies

ParameterDescription
Route of Administration Intravenous (IV) is common to assess direct BBB transport.
Time Points Multiple time points are necessary to understand the pharmacokinetics.
Perfusion Crucial to remove residual blood from the brain to avoid overestimation of brain concentration.
Analytical Method A sensitive and specific method like LC-MS/MS is required for accurate quantification.

Conclusion and Future Perspectives

This compound represents a promising and versatile shuttle for enhancing the delivery of therapeutic agents across the blood-brain barrier. Its proposed mechanism of action, based on increased lipophilicity and metabolic stability leading to enhanced passive diffusion, offers a straightforward approach to improving CNS drug delivery. The protocols outlined in this guide provide a comprehensive framework for the synthesis, conjugation, and validation of this compound-based BBB shuttles.

As with any drug delivery platform, careful optimization and thorough validation are paramount. The choice of linker chemistry, the site of conjugation on the cargo molecule, and the overall physicochemical properties of the final conjugate will all play a critical role in its success. Future research in this area may focus on further elucidating the precise interactions of such shuttles with the BBB and exploring the potential for combining this approach with other targeting strategies to achieve even greater efficacy and specificity in CNS drug delivery.

References

Application Notes and Protocols: Conformational Analysis of Peptides Containing N-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The incorporation of N-methyl-D-phenylalanine into peptide scaffolds is a pivotal strategy in modern drug discovery, imparting enhanced proteolytic stability, membrane permeability, and conformational rigidity. Understanding the precise three-dimensional structure of these modified peptides is paramount for establishing robust structure-activity relationships (SAR) and optimizing therapeutic candidates. This guide provides a comprehensive overview of the state-of-the-art techniques for the conformational analysis of peptides containing this compound, offering both theoretical insights and detailed experimental protocols. We delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), Fourier-Transform Infrared (FTIR) spectroscopy, and computational modeling, explaining the rationale behind experimental choices and data interpretation in the context of this unique amino acid.

Introduction: The Significance of this compound in Peptide Therapeutics

N-methylation of the peptide backbone is a bio-inspired modification frequently observed in natural products with potent biological activities.[1] Specifically, the incorporation of this compound offers a dual advantage in medicinal chemistry. The N-methyl group sterically shields the adjacent peptide bond from enzymatic degradation, thereby increasing the peptide's half-life in vivo.[2] Furthermore, the presence of the methyl group restricts the conformational freedom around the φ (phi) and ψ (psi) dihedral angles and can favor a cis conformation of the peptide bond, a feature less common in standard peptides.[3][4] The D-configuration of the phenylalanine residue further influences the global fold of the peptide, often inducing specific turn structures that can be critical for receptor binding.

This guide will equip researchers with the necessary tools to elucidate the conformational landscape of these promising, yet complex, molecules.

Key Analytical Techniques for Conformational Elucidation

A multi-pronged approach is essential for a thorough conformational analysis. Each technique provides a unique piece of the structural puzzle, and their combination leads to a more complete and validated model.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Solution-State Structure

NMR spectroscopy is the most powerful technique for determining the high-resolution three-dimensional structure of peptides in solution, mimicking a more biologically relevant environment. For peptides containing this compound, specific NMR experiments are crucial to address the challenges posed by this modification.

Causality Behind Experimental Choices:

  • Cis/Trans Isomerism: The N-methyl group can lead to a significant population of both cis and trans isomers of the Xaa-N(Me)Phe peptide bond, which are often in slow exchange on the NMR timescale.[4] This results in two distinct sets of NMR signals for the residues flanking the N-methylated amino acid. Two-dimensional exchange spectroscopy (2D-EXSY or ROESY) is employed to unambiguously identify and connect the signals arising from the two isomers.

  • Structural Restraints: The Nuclear Overhauser Effect (NOE) provides through-space distance information between protons that are close in space (< 5 Å), which is the foundation for 3D structure calculation. For N-methylated peptides, specific NOEs, such as those between the N-methyl protons and adjacent alpha protons, provide critical conformational constraints.

  • Dihedral Angle Restraints: Scalar coupling constants (³J-couplings), particularly ³J(Hα-Hβ) and ³J(HN-Hα), are used to determine dihedral angle restraints. The Karplus equation relates the magnitude of the coupling constant to the dihedral angle.

Experimental Protocol: 2D NMR Analysis

  • Sample Preparation:

    • Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.[5]

    • The choice of solvent is critical and should be guided by the peptide's solubility and the desired biological context.

    • Add a known concentration of a reference standard (e.g., DSS or TMSP) for chemical shift referencing.

  • Data Acquisition:

    • Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (≥ 600 MHz).

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a given amino acid spin system.[5] Use a mixing time of ~80 ms to observe correlations between all protons in the spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations and determine inter-proton distances. A mixing time of 200-400 ms is typically used for NOESY. ROESY is often preferred for medium-sized molecules to avoid zero-crossing of the NOE.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign the chemical shifts of carbon atoms directly bonded to protons.

    • ¹H-¹⁵N HSQC (if ¹⁵N labeling is employed): To resolve amide proton signals.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton and carbon resonances sequentially.

    • Integrate the cross-peaks in the NOESY/ROESY spectra to derive distance restraints.

    • Measure coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.

  • Structure Calculation:

    • Use the experimental restraints (distances and dihedral angles) as input for molecular dynamics-based structure calculation programs such as X-PLOR, CYANA, or AMBER.[4]

    • Generate an ensemble of low-energy structures that are consistent with the NMR data.

    • Analyze the resulting structures for conformational homogeneity and key structural features.

Visualization of the NMR Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation Peptide Peptide Synthesis & Purification Dissolution Dissolution in Deuterated Solvent Peptide->Dissolution Spectrometer High-Field NMR Spectrometer Dissolution->Spectrometer TOCSY 2D TOCSY Assignment Resonance Assignment TOCSY->Assignment NOESY 2D NOESY/ROESY Restraints Derive Restraints (NOE, J-coupling) NOESY->Restraints HSQC 2D HSQC Spectrometer->TOCSY Spectrometer->NOESY Spectrometer->HSQC Assignment->Restraints Calculation Structure Calculation (e.g., X-PLOR, CYANA) Restraints->Calculation Ensemble Conformational Ensemble Calculation->Ensemble

Caption: A streamlined workflow for the conformational analysis of this compound peptides using 2D NMR spectroscopy.

Circular Dichroism (CD) Spectroscopy: A Rapid Probe of Secondary Structure

CD spectroscopy measures the differential absorption of left and right circularly polarized light and is a highly sensitive method for assessing the secondary structure of peptides in solution.[6]

Causality Behind Experimental Choices:

  • Secondary Structure Fingerprints: Different secondary structures (α-helix, β-sheet, β-turn, random coil) have characteristic CD spectra in the far-UV region (190-250 nm).[6]

  • Aromatic Contributions: The phenylalanine side chain has electronic transitions in the near-UV region (250-300 nm), which can also provide information about the local environment and tertiary structure.[7][8] The D-configuration and N-methylation can influence the rotameric state of the phenyl ring, which may be reflected in the near-UV CD spectrum.[9][10]

Experimental Protocol: CD Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of the peptide in an appropriate buffer (e.g., phosphate buffer). The buffer components should not have significant absorbance in the far-UV region.

    • Determine the accurate concentration of the peptide solution using UV absorbance at 280 nm (if Trp or Tyr are present) or by quantitative amino acid analysis.

    • For far-UV CD (190-250 nm), use a peptide concentration of 0.1-0.2 mg/mL and a cuvette with a short path length (e.g., 0.1 cm).[6]

    • For near-UV CD (250-320 nm), use a higher peptide concentration (e.g., 1-2 mg/mL) and a longer path length cuvette (e.g., 1 cm).

  • Data Acquisition:

    • Purge the CD spectrometer with dry nitrogen gas to remove oxygen, which absorbs in the far-UV region.[6]

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the peptide sample.

    • Acquire spectra at a controlled temperature. Temperature melts can be performed to assess conformational stability.

  • Data Processing and Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the peptide concentration, path length, and number of residues.

    • Analyze the far-UV CD spectrum to estimate the percentages of different secondary structures using deconvolution software (e.g., K2D3, BeStSel).

Table 1: Characteristic Far-UV CD Signals for Common Secondary Structures

Secondary StructureMolar Ellipticity ([θ]) Maxima/Minima (nm)
α-HelixNegative bands at ~222 and ~208 nm, positive band at ~193 nm
β-SheetNegative band at ~218 nm, positive band at ~195 nm
β-TurnVaries depending on the turn type, often a weak negative band around 220-230 nm and a positive band around 205 nm
Random CoilStrong negative band around 195 nm
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Hydrogen Bonding and Secondary Structure

FTIR spectroscopy is a valuable tool for investigating the secondary structure of peptides in various environments, including in solution, as thin films, or incorporated into lipid membranes.[11] It is particularly sensitive to the hydrogen-bonding patterns within the peptide backbone.

Causality Behind Experimental Choices:

  • Amide I and Amide II Bands: The Amide I band (1600-1700 cm⁻¹), arising mainly from the C=O stretching vibration, is the most sensitive spectral region for secondary structure determination.[12][13][14] The Amide II band (1500-1600 cm⁻¹), resulting from N-H bending and C-N stretching vibrations, is also informative.

  • Hydrogen Bonding Effects: The frequency of the Amide I band is dependent on the hydrogen-bonding environment of the carbonyl group. Different secondary structures exhibit distinct Amide I band positions.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • For solution-state analysis, dissolve the peptide in D₂O to avoid the strong absorbance of H₂O in the Amide I region.[14]

    • Alternatively, the peptide can be dried as a thin film on an IR-transparent window (e.g., CaF₂).

    • For membrane studies, the peptide can be co-reconstituted with lipids.

  • Data Acquisition:

    • Acquire the IR spectrum using an FTIR spectrometer.

    • Collect a background spectrum of the solvent or empty cell.

    • Record the spectrum of the peptide sample.

  • Data Processing and Analysis:

    • Subtract the background spectrum from the sample spectrum.

    • Perform Fourier self-deconvolution or second-derivative analysis on the Amide I band to resolve overlapping components corresponding to different secondary structures.

    • Assign the resolved peaks to specific secondary structures based on their frequencies.

Table 2: Typical Amide I Band Frequencies for Peptide Secondary Structures

Secondary StructureAmide I Frequency Range (cm⁻¹)
α-Helix1650 - 1658
β-Sheet1620 - 1640 (antiparallel), 1680-1695 (antiparallel, weak band)
β-Turn1660 - 1685
Random Coil1640 - 1650
Molecular Dynamics (MD) Simulations: Exploring the Conformational Landscape

MD simulations provide a computational approach to explore the conformational dynamics and stability of peptides over time.[3][15][16] This technique is particularly useful for understanding the conformational preferences imposed by N-methylation.

Causality Behind Experimental Choices:

  • Force Field Selection: The choice of an appropriate force field is critical for accurately modeling N-methylated peptides. Some force fields have been specifically parameterized to handle the unique properties of these residues.[3][15]

  • Enhanced Sampling Methods: Due to the potential for high energy barriers between different conformations, enhanced sampling techniques (e.g., replica exchange MD, metadynamics) may be necessary to adequately sample the conformational space.[3][15]

Protocol: Molecular Dynamics Simulation Workflow

  • System Setup:

    • Build the initial peptide structure, considering both cis and trans isomers of the N-methylated peptide bond.

    • Solvate the peptide in a periodic box of water molecules.

    • Add counter-ions to neutralize the system.

  • Simulation:

    • Minimize the energy of the system.

    • Gradually heat the system to the desired temperature (e.g., 300 K).

    • Equilibrate the system under constant pressure and temperature.

    • Run the production simulation for a sufficient length of time (nanoseconds to microseconds) to observe relevant conformational changes.

  • Analysis:

    • Analyze the trajectory for conformational stability (RMSD), secondary structure evolution, and hydrogen bonding patterns.

    • Cluster the trajectory to identify the most populated conformational states.

    • Calculate theoretical observables (e.g., NOEs, J-couplings) from the simulation and compare them with experimental data for validation.

Visualization of the MD Simulation Workflow:

MD_Workflow Start Initial Peptide Structure (cis/trans isomers) Solvate Solvation & Ionization Start->Solvate Minimize Energy Minimization Solvate->Minimize Heat Heating Minimize->Heat Equilibrate Equilibration (NPT) Heat->Equilibrate Production Production MD Run Equilibrate->Production Analysis Trajectory Analysis (RMSD, Clustering, etc.) Production->Analysis Validation Comparison with Experimental Data Analysis->Validation

Caption: A general workflow for performing molecular dynamics simulations on this compound-containing peptides.

Integrated Structural Analysis: A Holistic Approach

The most robust conformational models are derived from the integration of data from multiple techniques. For instance, secondary structure estimations from CD and FTIR can guide the initial stages of NMR data analysis. MD simulations, validated by NMR data, can then provide a dynamic picture of the peptide's conformational ensemble.

X-ray Crystallography: The Solid-State Perspective

While this guide focuses on solution-state conformations, X-ray crystallography provides an atomic-resolution view of the peptide in the solid state.[17][18][19] Obtaining suitable crystals can be challenging, but a crystal structure offers an unparalleled level of detail and can be used to validate solution-state models.[20][21][22]

Conclusion

The conformational analysis of peptides containing this compound requires a sophisticated and multi-faceted analytical approach. By carefully selecting and applying the techniques outlined in this guide, researchers can gain deep insights into the structural properties of these therapeutically important molecules. This detailed understanding is the cornerstone of rational peptide drug design, enabling the development of next-generation therapeutics with improved efficacy and pharmacokinetic profiles.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in N-Methyl-D-Phenylalanine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-methylated peptide synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance during their experiments, with a specific focus on the incorporation of N-methyl-D-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: Why does this compound pose a significant challenge in peptide coupling reactions?

A1: The primary difficulty arises from steric hindrance. The methyl group on the amide nitrogen of this compound, a secondary amine, creates significant bulk around the nitrogen nucleophile.[1] This steric bulk physically impedes the approach of the activated carboxyl group of the incoming amino acid, making the formation of the peptide bond more challenging compared to coupling with a primary amine.[1] This issue is particularly pronounced when coupling two consecutive N-methylated amino acids and often leads to incomplete reactions, lower yields, and the formation of deletion sequences.[1]

Q2: What are the initial indicators of a difficult coupling reaction involving this compound?

A2: Common signs of poor coupling efficiency include:

  • Positive Bromophenol Blue Test: After the coupling step, a blue or green color on the resin beads indicates the presence of unreacted free amines. A complete reaction is signified by a yellow color.[1][2]

  • Low Yield: The final peptide yield is significantly lower than anticipated.[1]

  • Presence of Deletion Sequences: Mass spectrometry analysis of the crude product reveals peptides that are missing the this compound residue.[1]

Q3: Which coupling reagents are most effective for sterically hindered N-methylated amino acids like this compound?

A3: Standard reagents like HBTU and HCTU can be less effective for these demanding couplings.[1][2] More potent reagents are generally required.[1]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used and highly successful reagent for coupling N-methyl amino acids.[1][2][3] Its high reactivity is attributed to the formation of a highly reactive OAt-active ester, which is more efficient than the OBt esters generated by reagents like HBTU.[4][5] The HOAt moiety in HATU accelerates the coupling reaction and minimizes the risk of epimerization.[4][5]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation uronium salt with coupling efficiencies comparable to HATU.[6][7] It is considered a safer alternative to benzotriazole-based reagents and is well-suited for microwave-assisted SPPS.[6][8]

  • Phosphonium Salts like PyAOP and PyBroP are also highly effective. PyAOP is particularly useful for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[9] PyBroP is a more reactive option for extremely difficult couplings.[1][2]

Q4: How does temperature influence the coupling efficiency, and is microwave synthesis a viable option?

A4: Increasing the reaction temperature can significantly enhance coupling efficiency for sterically hindered residues.[1] Microwave-assisted peptide synthesis (MW-SPPS) is a highly effective technique for driving difficult couplings to completion by rapidly heating the reaction mixture.[1][10][11] This method often results in higher yields and purity in a shorter amount of time.[12] However, caution is necessary for certain residues, as elevated temperatures can promote side reactions.[1]

Q5: What is the impact of protecting groups on the coupling of this compound?

A5: The choice of protecting groups for both the incoming amino acid and the this compound residue is crucial. Bulky protecting groups can exacerbate steric hindrance. The most common N-terminal protecting groups are Fmoc (9-Fluorenylmethoxycarbonyl) and Boc (tert-Butoxycarbonyl).[13] Fmoc is base-labile, while Boc is acid-labile, allowing for orthogonal protection strategies.[14][15] The selection should be compatible with the overall synthetic plan and the stability of other residues in the peptide sequence.

Troubleshooting Guide

Problem 1: Incomplete Coupling Reaction (Positive Bromophenol Blue Test)

Symptoms: Resin beads remain blue or green after the coupling step and washing.

Root Cause Recommended Action Scientific Rationale
Insufficient Reagent Potency Switch from standard reagents (e.g., HBTU, HCTU) to more powerful options like HATU or COMU .[1][2] For exceptionally difficult couplings, consider PyBroP or BOP-Cl .[1]More potent reagents generate more reactive intermediates (e.g., OAt-esters from HATU) that can overcome the higher activation energy barrier caused by steric hindrance.[4][5]
Suboptimal Reaction Conditions Increase the reaction time (e.g., double coupling).[1] Elevate the temperature, ideally using a microwave synthesizer.[1][10]Increased time and temperature provide more kinetic energy to the reacting molecules, increasing the frequency of successful collisions and driving the reaction towards completion.[10]
Poor Resin Swelling Ensure the resin is adequately swollen in a suitable solvent (e.g., DMF or NMP) for at least 30 minutes before coupling.[1]Proper swelling of the resin beads is essential for exposing all reactive sites to the reagents. Inadequate swelling can lead to incomplete reactions due to inaccessibility.[1]
Problem 2: Low Yield of the Desired Peptide

Symptoms: The final yield of the purified peptide is significantly lower than expected.

Root Cause Recommended Action Scientific Rationale
Accumulation of Deletion Sequences Implement the more potent coupling strategies mentioned in Problem 1. Use a higher excess of the activated amino acid and coupling reagents.This is a direct consequence of incomplete coupling at the this compound position. By improving the coupling efficiency at each step, the formation of deletion sequences is minimized.
Racemization Use coupling reagents known for low racemization, such as HATU or COMU , in conjunction with additives like Oxyma Pure .[6][16] Avoid strong bases like DIPEA where possible, or use a weaker base like N-methylmorpholine (NMM).[17] Activate the carboxylic acid at a low temperature (e.g., 0°C).[17]Racemization can occur via the formation of an oxazolone intermediate. Reagents with HOAt or Oxyma moieties are better at suppressing this side reaction than those with HOBt.[4][18] Weaker bases and lower temperatures reduce the rate of oxazolone formation.[17]
Premature Chain Loss If using a hyper-acid sensitive resin (e.g., 2-chlorotrityl chloride), ensure all reaction conditions are strictly non-acidic until the final cleavage step.Premature cleavage of the peptide from the resin will directly result in a lower overall yield. This is especially critical with acid-sensitive linkers.
Problem 3: Difficulty in Coupling an Amino Acid to an N-Methylated Residue

Symptoms: The coupling of an amino acid onto the N-terminal of this compound is particularly challenging.

Root Cause Recommended Action Scientific Rationale
Extreme Steric Hindrance This scenario represents the most sterically hindered coupling. Employ the most powerful coupling strategies available: HATU or COMU with extended reaction times or microwave heating.[1][10] Consider in-situ generation of amino acid fluorides or chlorides.[1][6]The secondary amine of the N-methylated residue is a poorer nucleophile than a primary amine. This, combined with the steric bulk, requires a highly electrophilic activated ester to facilitate the reaction. Amino acid halides are among the most reactive species for this purpose.
Sequence-Specific Aggregation Switch to a more polar solvent like NMP, which can disrupt secondary structures and improve solvation of the growing peptide chain.Peptide aggregation on the solid support can mask reactive sites, leading to incomplete reactions. Solvents that are better at disrupting hydrogen bonds can mitigate this issue.

Experimental Protocols & Workflows

Protocol 1: High-Efficiency Coupling to this compound using HATU

This protocol describes the coupling of an Fmoc-protected amino acid to a resin-bound peptide with an N-terminal this compound.

Materials:

  • Peptide-resin with a free N-terminal this compound

  • Fmoc-amino acid (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Ensure the previous Fmoc deprotection is complete and the resin is washed thoroughly with DMF.

  • Activation of the Incoming Amino Acid:

    • In a separate vessel, dissolve the Fmoc-amino acid (4 eq.) and HATU (3.9 eq.) in DMF.

    • Add DIPEA (8 eq.) to the solution.

    • Allow the mixture to pre-activate at room temperature for at least 2 minutes.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the swollen peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult sequences, extend the time to 4 hours or perform a second coupling.

    • Alternatively, perform the coupling in a microwave peptide synthesizer at a controlled temperature (e.g., 50-75°C) for 5-15 minutes.[10][19]

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a bromophenol blue test to check for completion (a yellow color indicates success).[2]

    • If the test is positive (blue/green), a second coupling with fresh reagents may be necessary.

    • Once the coupling is complete, thoroughly wash the resin with DMF (x5), DCM (x3), and DMF (x3) to remove excess reagents and byproducts.

Workflow Visualization

The following diagrams illustrate the key decision-making process and experimental workflow for overcoming steric hindrance in this compound coupling reactions.

G cluster_0 Troubleshooting Workflow start Start: Difficult Coupling (e.g., positive BPB test) reagent Upgrade Coupling Reagent? (e.g., HBTU -> HATU/COMU) start->reagent conditions Optimize Conditions? (Double couple, increase temp) reagent->conditions Yes reagent->conditions No microwave Use Microwave Synthesis? conditions->microwave Yes conditions->microwave No solvent Change Solvent? (DMF -> NMP) microwave->solvent Yes microwave->solvent No success Coupling Successful (Negative BPB test) solvent->success Yes solvent->success No, Re-evaluate

Caption: Troubleshooting decision tree for incomplete coupling.

G cluster_1 SPPS Cycle for N-Me-D-Phe resin Start: Resin-Peptide-NH2 deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 3b. Coupling Reaction wash1->coupling activation 3a. Pre-activation (Fmoc-N-Me-D-Phe-OH, HATU, DIPEA in DMF) activation->coupling wash2 4. Wash & BPB Test coupling->wash2 next_cycle Next Cycle or Final Cleavage wash2->next_cycle

Caption: SPPS cycle for incorporating this compound.

References

Technical Support Center: Troubleshooting Low Yield in Solid-Phase Synthesis of N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-methylated peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during solid-phase peptide synthesis (SPPS) of N-methylated peptides, with a focus on resolving low reaction yields.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the challenges associated with synthesizing N-methylated peptides.

Q1: Why is the synthesis of N-methylated peptides so challenging, often resulting in low yields?

A1: The primary challenge in synthesizing N-methylated peptides is the increased steric hindrance at the N-terminal amine.[1][2][3][4][5] The presence of a methyl group on the amide nitrogen creates a secondary amine, which is significantly more sterically hindered and less nucleophilic than the primary amine of a standard amino acid.[1][2] This steric bulk impedes the approach of the activated carboxyl group of the incoming amino acid, making the formation of the peptide bond more difficult.[1][4] This difficulty is particularly pronounced when coupling an amino acid onto an N-methylated residue or when coupling two consecutive N-methylated amino acids.[1][2] The consequences of this steric hindrance are often incomplete coupling reactions, which directly lead to lower overall yields and the formation of deletion sequences (peptides missing one or more amino acids).[1][6]

Q2: What are the initial indicators of a difficult coupling reaction involving an N-methylated residue?

A2: Several signs during and after the synthesis can indicate poor coupling efficiency:

  • Positive Qualitative Tests: After a coupling step, a positive colorimetric test on a few resin beads indicates the presence of unreacted free amines. For instance, a blue or green color with the bromophenol blue test signifies an incomplete reaction, whereas a complete reaction is indicated by a yellow color.[1][7]

  • Low Overall Yield: A final peptide yield that is significantly lower than anticipated is a common sign of cumulative incomplete coupling steps throughout the synthesis.[1][6]

  • Presence of Deletion Sequences: Analysis of the crude peptide product by mass spectrometry (MS) is the most definitive way to identify issues.[8] The presence of species with masses corresponding to the target peptide minus one or more amino acids confirms that one or more coupling steps failed.[1]

Q3: Which coupling reagents are most effective for sterically hindered N-methylated amino acids?

A3: Standard coupling reagents like HBTU and HCTU often prove to be less effective for these demanding couplings.[1][7] More potent reagents are generally required to overcome the high activation energy barrier.[1] Reagents based on a 7-azabenzotriazole (HOAt) moiety, such as HATU, are more effective than their HOBt-based counterparts (HBTU).[7][9] Phosphonium salt reagents like PyBOP and PyAOP are also highly effective, particularly for coupling N-methylated residues.[7][10] For extremely difficult couplings, halogenophosphonium reagents like PyBroP and BOP-Cl can be employed.[1][7][11]

Q4: How does temperature affect coupling efficiency, and should I consider microwave-assisted synthesis?

A4: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier, improving coupling efficiency and disrupting potential peptide aggregation on the resin.[12][13] Microwave-assisted SPPS is a highly effective strategy for synthesizing difficult and N-methylated sequences.[3][14] The rapid and efficient heating provided by microwave energy can dramatically shorten reaction times and drive difficult couplings to completion, significantly improving the final yield and purity.[14][15] However, it is important to note that elevated temperatures can also increase the risk of side reactions like racemization, so conditions should be carefully optimized.[12]

Q5: I am performing an on-resin N-methylation. What are the critical steps to ensure success?

A5: On-resin N-methylation is a versatile and cost-effective strategy.[3] A common and robust method is the three-step Fukuyama-Mitsunobu-type procedure.[3][16] The critical steps are:

  • Sulfonylation: Complete protection of the N-terminal amine with an ortho-nitrobenzenesulfonyl (o-NBS) group is crucial to activate the amide proton for the subsequent methylation.[15][16]

  • Methylation: The methylation step itself, often using dimethyl sulfate or another methylating agent in the presence of a base.[16][17]

  • Desulfonylation: Complete and clean removal of the o-NBS protecting group to liberate the N-methylated amine for the next coupling step.[15][16] Incomplete reactions at any of these stages can lead to a mixture of products and significantly lower the yield of the desired N-methylated peptide.[15] For sensitive residues like Asp, prolonged exposure to the base (DBU) during desulfonylation should be avoided to prevent side reactions.[1][15]

Section 2: Troubleshooting Guide: Low Yield and Purity Issues

This section provides a problem-oriented guide to troubleshoot specific issues encountered during synthesis.

Problem 1: Incomplete Coupling Reaction
  • Symptom: Positive bromophenol blue test (blue/green beads) after coupling; presence of deletion sequences in the final MS analysis.[1]

  • Root Causes & Solutions:

Possible Cause Explanation & Recommended Solution
Insufficient Reagent Potency The activation energy for coupling to a sterically hindered N-methyl amine is high. Standard reagents may not be powerful enough. Solution: Switch to a more potent coupling reagent. If using HBTU/HCTU, consider changing to HATU, HCTU, or COMU.[1][9] For particularly difficult couplings, such as N-Me-Xaa onto N-Me-Yaa, consider phosphonium salts like PyAOP or PyBroP.[7][10][11]
Suboptimal Reaction Time/Temperature Sterically hindered couplings are kinetically slow and may not reach completion under standard room temperature conditions and reaction times. Solution: Increase the coupling reaction time from the standard 1-2 hours up to 4 hours or even overnight.[2] Alternatively, perform the coupling at an elevated temperature (e.g., 40-50 °C) or utilize a microwave peptide synthesizer to accelerate the reaction.[3][14]
Insufficient Reagent Equivalents Using an insufficient excess of amino acid and coupling reagent can lead to incomplete reactions, especially for difficult couplings. Solution: Increase the equivalents of the Fmoc-amino acid and coupling reagent from the standard 3-5 equivalents to 5-10 equivalents relative to the resin loading.
Poor Resin Swelling If the resin is not properly swollen, reactive sites within the beads are not accessible to the reagents, leading to failed couplings.[1] Solution: Ensure the resin is adequately swollen in the reaction solvent (e.g., DMF or NMP) for at least 30-60 minutes before the first deprotection step.[1][7]
Problem 2: Side Reactions During Synthesis
  • Symptom: Multiple unexpected peaks in the crude HPLC profile; mass spectrometry data shows masses that do not correspond to simple deletion sequences.

  • Root Causes & Solutions:

Possible Cause Explanation & Recommended Solution
Guanidinylation of N-terminus Uronium/aminium reagents like HATU and HBTU can react with the free N-terminal amine to form an irreversible guanidinium cap, which terminates the peptide chain.[2] This is more likely if the reagent is used in large excess or if activation is slow. Solution: Pre-activate the amino acid with the coupling reagent and base for 1-3 minutes before adding the mixture to the resin.[2] This minimizes the concentration of free coupling reagent in contact with the peptide-resin.
Racemization The activation of the amino acid carboxyl group can lead to the loss of stereochemical integrity (epimerization), especially with prolonged activation times, high temperatures, or certain bases. Solution: Use an additive like Oxyma Pure or HOAt to suppress racemization.[9] Minimize pre-activation times and avoid unnecessarily high temperatures. For coupling C-terminal N-methyl amino acids, the addition of CuCl₂ has been reported to reduce racemization.[10]
Aspartimide Formation Peptides containing aspartic acid are prone to a base-catalyzed side reaction where the side-chain carboxyl group attacks the backbone, forming a cyclic aspartimide intermediate. This is particularly relevant during Fmoc deprotection with piperidine. Solution: Use a protecting group for the Asp side chain that offers more steric hindrance, such as O-Dmab. Alternatively, use a milder deprotection cocktail (e.g., 2% DBU/2% piperidine in DMF) for shorter periods.
Side Reactions during On-Resin Methylation In the on-resin methylation procedure, incomplete sulfonylation can leave the primary amine vulnerable to side reactions. Prolonged exposure to DBU during desulfonylation can be problematic for sensitive residues.[1][15] Solution: Ensure the initial sulfonylation step goes to completion. Monitor reaction times carefully, especially during the DBU-mediated desulfonylation step, to avoid base-catalyzed side reactions.[15]
Problem 3: Low Recovery After Cleavage and Deprotection
  • Symptom: Good on-resin monitoring (e.g., negative bromophenol blue tests) but the final isolated yield of the peptide is very low.

  • Root Causes & Solutions:

Possible Cause Explanation & Recommended Solution
Premature Cleavage / Chain Loss If using a hyper-acid-sensitive resin (e.g., 2-chlorotrityl chloride), the slight acidity of some coupling additives (HOBt, Oxyma) can cause gradual loss of the peptide from the resin throughout the synthesis.[1][13] Solution: Ensure all reaction conditions are strictly non-acidic until the final cleavage. If premature cleavage is suspected, switch to a more robust linker like the Wang or Rink Amide linker.
Oxidation of Sensitive Residues Residues like Methionine (Met) and Tryptophan (Trp) are susceptible to oxidation during the final acidic cleavage step.[6][18] Solution: Use a cleavage cocktail that contains scavengers to protect these residues. Common scavengers include triisopropylsilane (TIS) and water. For Met-containing peptides, adding reagents like anisole and dimethyl sulfide (Me₂S) can help prevent oxidation and S-alkylation.[18]
Incomplete Cleavage/Deprotection Bulky side-chain protecting groups (e.g., Pbf on Arginine) may require longer reaction times for complete removal, especially if the peptide is aggregated.[19][20] Solution: Increase the cleavage time from the standard 2 hours to 3-4 hours. Ensure a sufficient volume of the cleavage cocktail is used to fully swell the resin and dissolve the peptide.
Peptide Aggregation/Precipitation Highly hydrophobic or N-methylated peptides can aggregate and precipitate out of the cleavage solution or during workup, leading to significant loss of product.[5][13] Solution: After cleavage, precipitate the peptide in cold ether. If the peptide is difficult to dissolve, try alternative solvents like acetonitrile/water mixtures. Purification via RP-HPLC may require optimization of solvents (e.g., using formic acid instead of TFA) or temperature to manage solubility.[5][8]

Section 3: Key Experimental Workflows & Diagrams

Workflow 1: Standard Coupling Cycle for a Hindered N-Methylated Residue

This workflow outlines the key steps for coupling an amino acid onto an N-methylated residue using a potent coupling reagent like HATU.

G cluster_prep Resin Preparation cluster_coupling Coupling Reaction cluster_finish Completion Swell 1. Swell Peptide-Resin in DMF (30 min) Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash Resin (DMF, 5x) Deprotect->Wash1 Preactivate 4. Pre-activate Amino Acid (Fmoc-AA-OH, HATU, DIEA) in DMF (1-3 min) Wash1->Preactivate Couple 5. Add Activated Mix to Resin React for 2-4 hours Preactivate->Couple Monitor 6. Monitor Coupling (Bromophenol Blue Test) Couple->Monitor Monitor->Couple If incomplete (blue) Recouple Wash2 7. Wash Resin (DMF, DCM, DMF) Monitor->Wash2 If complete (yellow) Next Proceed to Next Cycle Wash2->Next

Caption: Workflow for a sterically hindered coupling cycle.

Workflow 2: On-Resin N-Methylation Procedure

This diagram illustrates the three-step chemical process for methylating a backbone amide directly on the solid support.

G Start Peptide-Resin with Free N-terminal Amine Step1 Step 1: Sulfonylation (o-NBS-Cl, Collidine/DMAP) Start->Step1 Intermediate1 Sulfonamide Intermediate (o-NBS protected) Step1->Intermediate1 Step2 Step 2: Methylation (Dimethyl Sulfate, DBU) Intermediate1->Step2 Intermediate2 Methylated Sulfonamide Step2->Intermediate2 Step3 Step 3: Desulfonylation (2-Mercaptoethanol, DBU) Intermediate2->Step3 End Peptide-Resin with N-Methylated Amine Step3->End

Caption: On-resin N-methylation chemical workflow.

Section 4: Data Tables for Reagent Selection

Table 1: Comparison of Common Coupling Reagents for N-Methylated SPPS
Reagent ClassReagent NameActivating AdditiveKey AdvantagesConsiderations
Uronium/Aminium Salts HBTU / TBTUHOBtCost-effective, widely used for standard SPPS.[9]Less effective for hindered couplings; risk of guanidinylation.[1][2]
HCTUHOBtFaster kinetics than HBTU.Still may be insufficient for N-Me-Xaa to N-Me-Yaa couplings.
HATU HOAt Highly efficient for hindered couplings, including N-methylated residues. [7][9]Higher cost; risk of guanidinylation if not pre-activated.[2]
COMU Oxyma Pure Performance comparable to HATU; safer (non-explosive additive); excellent solubility. [9]Relatively newer reagent.
Phosphonium Salts PyBOP / PyAOPHOBt / HOAtVery effective for hindered couplings, including cyclization.[10]Byproducts can be difficult to wash away completely.
PyBroP NoneExtremely reactive; highly effective for the most difficult couplings (e.g., N-Me-Aib). [7][11]Can cause racemization with certain Boc-amino acids.[11]
Other BOP-ClNoneUseful for couplings of N-methylated amino acids.[7][21]Can be less efficient than modern uronium/phosphonium salts.

Section 5: Step-by-Step Protocols

Protocol 1: High-Efficiency Coupling Using HATU

This protocol is designed for coupling an Fmoc-amino acid onto a sterically hindered N-methylated N-terminus on a 0.1 mmol scale.

  • Resin Preparation: Swell the peptide-resin (with the free N-methyl amine) in DMF for 30 minutes. Drain the solvent.

  • Reagent Preparation: In a separate vessel, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq) and HATU (0.4 mmol, 4 eq) in ~2 mL of DMF.[2][7]

  • Activation: Add DIEA (0.8 mmol, 8 eq) to the amino acid/HATU solution.[7] Allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.

  • Coupling: Add the activated amino acid solution to the peptide-resin.[2]

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For extremely difficult couplings (e.g., coupling onto N-Me-Val), the reaction time may be extended or a second coupling may be necessary.[2]

  • Monitoring: Remove a small sample of resin beads, wash them with DMF and Methanol, and perform a bromophenol blue test to check for completion.[7] A yellow color indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[2]

Protocol 2: Final Cleavage and Deprotection

This protocol describes a standard procedure for cleaving the peptide from the resin while removing acid-labile side-chain protecting groups.

  • Resin Preparation: After the final Fmoc deprotection and washing, dry the peptidyl-resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common robust cocktail is Reagent B : 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS).[19]

    • Note: The scavengers (Phenol, Water, TIS) protect acid-sensitive residues from reactive cations generated during deprotection.[20]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the filtrate). A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Drying and Analysis: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. Dissolve a small amount in a suitable solvent (e.g., 50% Acetonitrile/Water) for analysis by analytical RP-HPLC and Mass Spectrometry.[8][22]

References

Technical Support Center: Strategies for Solubilizing N-methyl-D-phenylalanine Rich Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with peptides rich in N-methyl-d-phenylalanine. The unique physicochemical properties conferred by N-methylation, particularly with a bulky hydrophobic residue like D-phenylalanine, often lead to significant hurdles in achieving soluble, aggregate-free preparations essential for reliable experimental outcomes. This document provides in-depth troubleshooting, step-by-step protocols, and the scientific rationale behind each strategy.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound rich peptides so difficult to dissolve in aqueous solutions?

A: The inclusion of this compound introduces two primary factors that significantly decrease aqueous solubility. First, the N-methylation of the peptide backbone amide nitrogen removes a crucial hydrogen bond donor, which reduces favorable interactions with water molecules.[1][2] This modification inherently increases the lipophilicity (hydrophobicity) of the peptide.[2][3] Second, D-phenylalanine itself possesses a large, non-polar aromatic side chain. A high density of such residues within a peptide sequence promotes self-association and aggregation driven by hydrophobic interactions, leading to precipitation in aqueous buffers.[4][5]

Q2: I thought N-methylation could sometimes improve solubility. Is that not the case here?

A: The effect of N-methylation on solubility is complex and highly dependent on the peptide's sequence and structure.[1] While it's true that N-methylation can disrupt the formation of intermolecular hydrogen bonds that lead to β-sheet-driven aggregation, thereby increasing solubility in some cases, this is not a universal rule.[1] For peptides already rich in hydrophobic residues like D-phenylalanine, the increased lipophilicity from N-methylation often becomes the dominant factor, leading to a net decrease in aqueous solubility.[2]

Q3: My peptide contains Cysteine and Methionine. Are there any solvents I should avoid?

A: Yes, you should avoid using Dimethyl Sulfoxide (DMSO) if your peptide sequence contains Methionine (Met) or Cysteine (Cys) residues.[4][6] DMSO is a mild oxidizing agent and can oxidize the sulfur-containing side chains of these amino acids, potentially altering the peptide's structure and function. A suitable alternative for dissolving such peptides would be Dimethylformamide (DMF).[4][7]

Q4: Can I heat or sonicate my peptide solution to help it dissolve?

A: Yes, gentle heating and sonication are common techniques to aid in the dissolution of peptides.[4][8] Sonication can help break up aggregates and facilitate solvation.[9] Gentle warming (e.g., to 30-40°C) can also increase solubility.[1][8] However, these methods should be used with caution. Excessive or prolonged heating can lead to peptide degradation, and high-energy sonication can also potentially damage the peptide.[1] It is always recommended to try these methods on a small aliquot first.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you might encounter during the solubilization of your this compound rich peptide.

Problem 1: The lyophilized peptide powder does not dissolve in aqueous buffers (e.g., PBS, Tris).
  • Possible Cause: High hydrophobicity and aggregation tendency of the peptide. Peptides with a high content of hydrophobic residues are often insoluble in aqueous buffers alone.[5][10]

  • Solution Workflow:

    • Initial Small-Scale Test: Always begin by testing the solubility of a small amount of the peptide to avoid risking the entire sample.[4][5]

    • Assess Peptide Charge: Determine the net charge of your peptide at neutral pH.

      • Assign a value of +1 to each basic residue (K, R, H) and the N-terminus (if it's a free amine).

      • Assign a value of -1 to each acidic residue (D, E) and the C-terminus (if it's a free carboxyl).

      • Sum the values.[4][7]

    • pH Adjustment (for charged peptides):

      • Basic Peptides (Net Positive Charge): Attempt to dissolve in an acidic solution (e.g., 10% acetic acid).[4][7] The low pH will ensure that acidic residues are protonated (neutral) and basic residues are protonated (positive), increasing the overall positive charge and promoting repulsion between peptide molecules.

      • Acidic Peptides (Net Negative Charge): Try dissolving in a basic solution (e.g., 0.1M ammonium bicarbonate). The high pH will ensure basic residues are neutral and acidic residues are deprotonated (negative), increasing the net negative charge.

    • Organic Co-solvents (for neutral or highly hydrophobic peptides): If pH adjustment is ineffective or the peptide is neutral, the use of organic co-solvents is necessary.[4][10] See the detailed protocol below.

Problem 2: The peptide dissolves in an organic solvent but precipitates when diluted with aqueous buffer.
  • Possible Cause: The peptide's solubility limit in the final aqueous buffer concentration has been exceeded. The transition from a favorable organic environment to a less favorable aqueous one causes the peptide to "crash out" of the solution.[5][11]

  • Solution Workflow:

    • Slow, Dropwise Dilution: The most critical step is to add the aqueous buffer very slowly (drop-by-drop) to the peptide stock in the organic solvent while vigorously vortexing or stirring. This prevents localized high concentrations of the peptide in the aqueous phase, which can trigger precipitation.

    • Lower the Final Concentration: Aim for a more dilute final peptide concentration. It may be that the desired concentration is simply too high for the peptide's intrinsic solubility in that specific buffer.

    • Incorporate Chaotropic Agents: If the above methods fail, consider adding a chaotropic agent to the aqueous buffer before dilution. These agents disrupt the structure of water, weaken hydrophobic interactions, and can help keep the peptide in solution.[12][13]

      • Urea (1-4 M): Disrupts hydrogen bonding.[1]

      • Guanidinium hydrochloride (GdnHCl) (1-6 M): A strong denaturant effective for highly aggregated peptides.[1][12]

      • Note: Chaotropic agents can interfere with many biological assays, so their compatibility must be verified.[9]

Visualizing the Solubilization Strategy

The following diagram illustrates a decision-making workflow for solubilizing a challenging this compound rich peptide.

solubilization_workflow cluster_ph pH Adjustment start Start: Lyophilized Peptide small_test Test Small Aliquot start->small_test assess_charge Assess Net Charge small_test->assess_charge basic Basic Peptide (+ve) Try Acidic Buffer (e.g., 10% Acetic Acid) assess_charge->basic Positive acidic Acidic Peptide (-ve) Try Basic Buffer (e.g., 0.1M NH4HCO3) assess_charge->acidic Negative neutral Neutral or Highly Hydrophobic Peptide assess_charge->neutral Zero dissolved_check1 Dissolved? basic->dissolved_check1 acidic->dissolved_check1 organic_solvent Use Organic Co-solvent (DMSO, DMF, ACN) neutral->organic_solvent dissolved_check2 Dissolved? organic_solvent->dissolved_check2 dissolved_check1->organic_solvent No success Success: Soluble Peptide Solution dissolved_check1->success Yes precipitate_check Precipitates on Aqueous Dilution? dissolved_check2->precipitate_check Yes slow_dilution Slow Dropwise Dilution with Vortexing precipitate_check->slow_dilution Yes precipitate_check->success No slow_dilution->dissolved_check2 chaotropes Add Chaotropic Agent (Urea, GdnHCl) to Buffer slow_dilution->chaotropes Still Precipitates chaotropes->slow_dilution

Caption: Decision workflow for solubilizing hydrophobic peptides.

Experimental Protocols

Protocol 1: Solubilization using an Organic Co-solvent

This protocol outlines the standard method for dissolving a highly hydrophobic peptide.

  • Preparation:

    • Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Perform a small-scale solubility test first. Weigh out approximately 1 mg of peptide into a microcentrifuge tube.

  • Initial Dissolution:

    • Add a minimal volume of a suitable organic solvent (e.g., 10-20 µL of DMSO or DMF) directly to the peptide powder.[4][5]

    • Vortex the tube for 30-60 seconds. The peptide should fully dissolve, resulting in a clear solution. If not, add another small aliquot of the solvent.

  • Aqueous Dilution:

    • Prepare your desired final aqueous buffer (e.g., PBS, pH 7.4).

    • While vigorously vortexing the peptide/organic solvent solution, add the aqueous buffer drop-by-drop.

    • Continue adding the buffer slowly until the final desired concentration is reached. The solution should remain clear.

  • Troubleshooting:

    • If the solution becomes cloudy or a precipitate forms, stop adding the buffer. This indicates the solubility limit has been reached. You may need to prepare a more dilute final solution.

    • If precipitation is immediate, consider using a stronger organic solvent or proceeding to Protocol 2.

Protocol 2: High-Temperature HPLC for Purification Issues

N-methylated peptides can exhibit slow conformational isomerization between cis and trans forms around the N-methylated amide bond, leading to peak broadening or multiple peaks during HPLC purification.

  • System Preparation:

    • Equip your HPLC system with a column heater.

    • Set the column temperature to an elevated level, typically between 40-60°C.[1]

  • Mobile Phase:

    • Solvent A: 0.1% TFA in HPLC-grade water.

    • Solvent B: 0.1% TFA in acetonitrile (ACN).

  • Gradient Elution:

    • Inject the dissolved peptide sample.

    • Run a shallow gradient, for example, a linear increase of 0.5-1% Solvent B per minute. This can help improve the separation of closely related species.[1]

  • Analysis:

    • The elevated temperature should accelerate the interconversion between conformers, ideally resulting in a single, sharper peak for your peptide.[1]

Data Summary: Recommended Solubilizing Agents

The following table summarizes common solubilizing agents and their typical starting concentrations for difficult-to-dissolve peptides.

Co-solvent/AgentRecommended Starting ConcentrationNotes
Organic Co-solvents
Dimethyl sulfoxide (DMSO)5-10% (v/v)A strong solvent for hydrophobic peptides. Ensure compatibility with downstream applications. Avoid with Cys or Met residues.[1][4]
Dimethylformamide (DMF)5-10% (v/v)Good alternative to DMSO, especially for peptides containing Cys or Met.[4]
Acetonitrile (ACN)5-10% (v/v)Often used in HPLC and can be effective for solubilizing peptides.[1]
Isopropanol10-20% (v/v)A less polar alcohol that can aid in dissolving hydrophobic peptides.[1][10]
Chaotropic Agents
Urea1-4 MDisrupts hydrogen bonding to solubilize aggregates. Can interfere with biological assays.[1][12]
Guanidinium HCl (GdnHCl)1-6 MA strong denaturant for highly aggregated peptides. Will likely disrupt peptide secondary structure.[1][12]

Advanced Strategies: Peptide Sequence Modification

If solubility issues remain a significant barrier to your research and are not overcome by formulation strategies, redesigning the peptide sequence may be necessary. This is a long-term strategy to be considered for future synthesis efforts.

  • Incorporate Hydrophilic Residues: If functionally permissible, substitute some hydrophobic residues with charged or polar amino acids (e.g., Lysine, Arginine, Aspartic Acid, Glutamic Acid, Serine).[1][14]

  • Add Solubility-Enhancing Tags: Fusing the peptide to a highly soluble tag, such as a string of arginine or lysine residues, can dramatically improve overall solubility.[14][15]

  • Structure-Based Design: Utilize computational tools to predict how specific amino acid substitutions might impact both solubility and target binding, allowing for a more rational design process.[16][17][18]

This diagram illustrates the balance between hydrophobicity and hydrophilicity in peptide design for improved solubility.

peptide_design cluster_hydrophobic Increases Hydrophobicity cluster_hydrophilic Increases Hydrophilicity peptide Peptide Sequence hydrophobic_res High Content of: N-Me-D-Phe, Leu, Val, Ile, Phe peptide->hydrophobic_res hydrophilic_res Incorporate: Lys, Arg, Asp, Glu, Ser peptide->hydrophilic_res sol_tags Add Solubility Tags (e.g., Poly-Arg) peptide->sol_tags solubility Aqueous Solubility hydrophobic_res->solubility Decreases hydrophilic_res->solubility Increases sol_tags->solubility Increases

Caption: Balancing amino acid composition to enhance peptide solubility.

References

Technical Support Center: Preparative Separation of β-Methylphenylalanine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the preparative separation of β-methylphenylalanine (β-Me-Phe) stereoisomers. This document is designed for researchers, chromatographers, and drug development professionals who are navigating the complexities of isolating the four distinct stereoisomers of this non-canonical amino acid.

β-Methylphenylalanine presents a unique challenge due to its two chiral centers, resulting in a mixture of four stereoisomers: a pair of enantiomers of the (2R,3S) and (2S,3R) configuration (the anti or threo diastereomers) and a pair of enantiomers of the (2R,3R) and (2S,3S) configuration (the syn or erythro diastereomers). The physical and chemical properties of diastereomers differ, allowing for their separation on achiral stationary phases, whereas enantiomers require a chiral environment for resolution.[1] This guide provides in-depth troubleshooting advice, FAQs, and validated protocols to streamline your separation workflow.

Troubleshooting Guide: Common Preparative Separation Issues

This section addresses the most common problems encountered during the preparative chromatography of β-Me-Phe isomers in a direct question-and-answer format.

Problem Area 1: Poor or No Resolution (Rs < 1.5)

Q1: My diastereomeric pairs are co-eluting or poorly resolved. What is the first parameter I should adjust?

A1: The first and most impactful parameter to adjust is the mobile phase composition, specifically the type and concentration of the organic modifier (co-solvent). In both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), selectivity (α) between diastereomers is highly dependent on solvent polarity and specific molecular interactions.

  • For SFC: If you are using CO₂ with methanol, try switching to or blending with ethanol. A 50:50 methanol/ethanol mixture has been shown to be effective in resolving derivatized β-Me-Phe isomers.[2] The rationale is that different alcohols offer unique hydrogen bonding capabilities, which can subtly alter the interaction between the analytes and the chiral stationary phase (CSP), thereby improving selectivity.

  • For Normal Phase HPLC: If using a standard hexane/isopropanol (IPA) mobile phase, systematically vary the IPA concentration. Decreasing the percentage of the polar alcohol (IPA) will generally increase retention and may enhance resolution to a point. Conversely, trying a different alcohol like ethanol can also change selectivity.

Q2: I have baseline separation of my diastereomers, but the enantiomers within each pair are not resolving. What's the next step?

A2: This indicates your chosen Chiral Stationary Phase (CSP) is not effectively discriminating between the enantiomers under the current conditions. The primary solution is to screen different CSPs. Polysaccharide-based CSPs, particularly those with amylose or cellulose backbones coated or immobilized on silica, are highly effective for a wide range of chiral compounds, including amino acid derivatives.[3][4]

A proven successful CSP for all four isomers of derivatized β-Me-Phe is Daicel Chiralpak AD-H .[2] If an AD-H column is not providing separation, consider screening other polysaccharide columns with different selectors, such as Chiralcel OD or Chiralpak IA/IB/IC, as the chiral recognition mechanisms vary.[3]

Q3: Can mobile phase additives improve my enantiomeric resolution?

A3: Yes, absolutely. Mobile phase additives are a powerful tool for improving peak shape and selectivity, especially in SFC. For β-Me-Phe, which contains a basic amino group, peak tailing and poor resolution can occur due to strong interactions with residual acidic silanols on the silica support.

  • Basic Additives: For basic compounds, adding a small amount (0.1-1%) of a basic additive like diethylamine (DEA) or ammonia to the co-solvent can dramatically improve peak shape and sometimes resolution by neutralizing active sites.[5]

  • Acidic Additives: While less common for a basic analyte, an acidic additive like trifluoroacetic acid (TFA) or formic acid can be used if the analyte has acidic properties or if ion-pairing mechanisms are desired to achieve separation.

Be aware that additives can create a persistent "memory effect" on the column, where traces of the additive remain adsorbed and affect subsequent separations even after the mobile phase is changed.[6] Thoroughly flushing the column is critical when switching between acidic and basic additives.

Problem Area 2: Poor Peak Shape (Tailing or Fronting)

Q1: My peaks are tailing significantly, even with good resolution. What are the likely causes?

A1: Peak tailing in preparative chiral chromatography is typically caused by one of three issues: column overload, secondary interactions, or a poor choice of sample solvent.

  • Mass Overload: You are injecting too much sample mass onto the column. In preparative chromatography, some peak distortion is expected, but excessive tailing reduces purity in collected fractions. Reduce the injection mass and observe the effect on peak shape.

  • Secondary Interactions: As mentioned above, the basic amine in β-Me-Phe can interact strongly with acidic silanols on the stationary phase. The use of a basic additive in the mobile phase is the most effective solution.

  • Sample Solvent: The solvent used to dissolve your sample (the diluent) should be as weak as or weaker than the mobile phase. Injecting a sample dissolved in a solvent much stronger than the mobile phase will cause peak distortion and broadening.[7] For SFC or normal phase HPLC, it is best to dissolve the sample directly in the mobile phase or a less polar component of it (e.g., hexane).

Q2: My peaks are fronting. What does this indicate?

A2: Peak fronting is a classic sign of volume overload or solubility issues.

  • Volume Overload: You are injecting too large a volume of sample, even if the mass is low. The injection volume should ideally be less than 1-2% of the column's total volume for analytical scale, with higher relative volumes possible in preparative work, but fronting indicates a limit has been exceeded.[8]

  • Poor Solubility: The sample may be precipitating at the head of the column upon contact with the mobile phase. This can happen if the sample is dissolved at a very high concentration in a good solvent, but that solvent is not fully miscible with or is much stronger than the mobile phase. Try reducing the sample concentration or changing the sample diluent to something more compatible with the mobile phase.[8]

Problem Area 3: Low Yield and Recovery

Q1: My analytical separation looks great, but my recovery after preparative scale-up is very low. Where could my compound be going?

A1: Low recovery in preparative chromatography often points to issues with solubility or irreversible adsorption.

  • Solubility in SFC: In Supercritical Fluid Chromatography, the mobile phase is a mixture of supercritical CO₂ and an organic co-solvent. While the mixture is a good solvent, the post-column decompression back to gas and liquid can cause the purified compound to precipitate as an aerosol, leading to loss. Ensure your fraction collection system is optimized for SFC with efficient cyclone separators.

  • Irreversible Adsorption: If the compound is "sticky," it may be permanently adsorbing to active sites on the stationary phase or even on system components like frits and tubing.[7] This is more common with underivatized amino acids. Derivatizing the amine and acid groups (e.g., Cbz and methyl ester protection) significantly reduces this risk by making the molecule less polar and less reactive.[2] If derivatization is not an option, washing the column with a very strong solvent (after consulting the column care manual) may help recover the material.[9]

Frequently Asked Questions (FAQs)

Q: Why is derivatization of β-methylphenylalanine often necessary for separation?

A: β-methylphenylalanine is a zwitterionic molecule at neutral pH, making it poorly soluble in the non-polar mobile phases used in normal-phase HPLC and SFC. Derivatizing the polar amino and carboxylic acid groups (for example, to Cbz-protected methyl esters) serves two key purposes:

  • Increases Solubility: It makes the molecule more soluble in common mobile phases like hexane/alcohol or CO₂/alcohol.[2]

  • Improves Chromatography: It blocks the highly interactive functional groups, leading to sharper, more symmetrical peaks and preventing strong, irreversible binding to the stationary phase.[2][10]

Q: Should I use HPLC or SFC for the preparative separation of β-Me-Phe?

A: While both techniques can be successful, Supercritical Fluid Chromatography (SFC) offers significant advantages for preparative scale . The mobile phase in SFC (primarily liquid CO₂) has low viscosity and high diffusivity, which allows for the use of higher flow rates without generating excessive backpressure.[11] This leads to much faster separation times and higher throughput. A published preparative method successfully purified over 3.4 grams of the four derivatized β-Me-Phe isomers in just 6.25 hours using SFC with stacked injections.[2] Furthermore, the CO₂ is evaporated during fraction collection, simplifying solvent removal and reducing the environmental impact.

Q: How do I choose the best Chiral Stationary Phase (CSP) to start with?

A: The selection of the CSP is the most critical factor in any chiral separation.[12] For β-Me-Phe and other amino acid derivatives, a systematic screening approach is recommended. However, an excellent starting point is a polysaccharide-based CSP.

  • Amylose-based CSPs (e.g., Chiralpak AD, IA) and Cellulose-based CSPs (e.g., Chiralcel OD, OJ) have a proven track record for a broad range of chiral compounds.[3] Specifically, Chiralpak AD-H has been demonstrated to resolve all four stereoisomers of derivatized β-Me-Phe.[2]

  • Macrocyclic glycopeptide phases (e.g., CHIROBIOTIC T) are also highly effective for separating free or derivatized amino acids due to their multiple interaction mechanisms (ionic, hydrogen bonding, π-π).[13]

Q: Can I separate the diastereomers on an achiral column first?

A: Yes, this is a very common and effective strategy. Since diastereomers have different physical properties, they can often be separated on a standard achiral column (like silica, C18, or diol). You can perform a first-pass separation to isolate the syn pair from the anti pair. Then, each of those two-component mixtures can be resolved into individual enantiomers using a chiral column. This two-step approach can sometimes be easier to optimize and scale up than resolving all four isomers in a single chiral run.

Data & Protocols

Table 1: Recommended Starting Conditions for β-Me-Phe Isomer Separation
ParameterSFC Method (Recommended)Normal Phase HPLC Method
Analyte Form Cbz-protected methyl esterCbz-protected methyl ester
CSP Daicel Chiralpak AD-H (20 x 250 mm)Daicel Chiralpak AD-H (20 x 250 mm)
Mobile Phase CO₂ / (50:50 Methanol:Ethanol)n-Hexane / Isopropanol (IPA)
Composition Isocratic, 25-35% Co-solventIsocratic, 10-20% IPA
Flow Rate 50-70 mL/min15-20 mL/min
Backpressure ~100-150 Bar< 100 Bar
Temperature 35-40 °CAmbient
Detection UV at 220 nm or 254 nmUV at 220 nm or 254 nm
Reference Based on Nogle et al., 2006[2]General practice for polysaccharide CSPs[3]
Experimental Protocol: Analytical Method Screening for Preparative Scale-Up

This protocol outlines the steps to develop a robust analytical method suitable for scaling up to preparative separation.

  • Sample Preparation:

    • Prepare a stock solution of the derivatized four-isomer β-Me-Phe mixture at approximately 1 mg/mL.

    • The diluent should be the mobile phase or a weak solvent like hexane/IPA (90/10) for HPLC or pure methanol/ethanol for SFC.

  • Column Selection:

    • Install an analytical scale (e.g., 4.6 x 250 mm, 5 µm) polysaccharide CSP, such as Chiralpak AD-H.

    • Ensure the system is properly flushed and equilibrated if switching from a different mode (e.g., reversed-phase to normal phase).[9]

  • Initial Mobile Phase Screening (SFC):

    • Set the column temperature to 35 °C and the backpressure regulator to 120 bar.

    • Equilibrate the column with CO₂ / Methanol (80/20) at 3 mL/min.

    • Inject 5 µL of the sample and run the analysis.

    • Repeat the analysis using Ethanol as the co-solvent, and then a 50:50 blend of Methanol:Ethanol.

    • Compare the chromatograms for selectivity (α) and resolution (Rs) between all four peaks.

  • Optimization:

    • Select the co-solvent system that provided the best initial separation.

    • Perform a series of isocratic runs, varying the co-solvent percentage in 5% increments (e.g., 20%, 25%, 30%, 35%).

    • Identify the percentage that yields the best balance of resolution and analysis time. Resolution is paramount.

    • If peak shape is poor, add 0.1% diethylamine (DEA) to the co-solvent and repeat the optimal run.

  • Loadability Study:

    • Using the optimized analytical method, perform a series of injections with increasing concentration (e.g., 5 mg/mL, 10 mg/mL, 20 mg/mL).

    • Monitor the resolution between the two closest-eluting peaks. The point at which the resolution drops below 1.5 is the approximate loading limit. This data is critical for calculating throughput in the preparative scale-up.

  • Scale-Up Calculation:

    • Once the analytical method is finalized, use standard geometric scaling equations to translate the flow rate and injection mass to your desired preparative column size. Ensure the column length to particle size ratio (L/dp) is maintained for predictable results.

Visualized Workflows and Logic

General Workflow for Isomer Separation

G cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_scale Phase 3: Purification & Analysis Crude Crude 4-Isomer β-Me-Phe Mixture Deriv Derivatization (e.g., Cbz-Me Ester) Crude->Deriv Screen Analytical CSP & Mobile Phase Screening (HPLC/SFC) Deriv->Screen Opt Optimization of Resolution & Loadability Screen->Opt Prep Preparative Scale-Up (Stacked Injections) Opt->Prep Collect Fraction Collection Prep->Collect Purity Purity & Enantiomeric Excess Analysis of Fractions Collect->Purity Pure Isolated Pure Stereoisomers Purity->Pure

Caption: High-level workflow from crude mixture to purified isomers.

Troubleshooting Decision Tree: Poor Resolution

G Start Start: Poor Resolution (Rs < 1.5) Q1 Is there any separation between any peaks (α > 1.0)? Start->Q1 NoSep Action: Drastic Change Needed Q1->NoSep No SomeSep Action: Optimize Conditions Q1->SomeSep Yes A1 1. Screen different CSP families (e.g., Cellulose -> Amylose) NoSep->A1 A2 2. Change mobile phase (e.g., HPLC -> SFC or change co-solvent class) A1->A2 B1 Adjust Co-solvent % SomeSep->B1 B2 Add/Change Additive (e.g., 0.1% DEA) B1->B2 B3 Lower Temperature B2->B3 B4 Reduce Flow Rate B3->B4 Result Improved Resolution B4->Result

References

Technical Support Center: Time-Reduction Strategies for On-Resin N-Methylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for on-resin N-methylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your workflows, reduce reaction times, and overcome common hurdles in the synthesis of N-methylated peptides.

Introduction: The Need for Speed in N-Methylation

Backbone N-methylation is a important modification in peptide drug discovery. It can enhance metabolic stability, improve membrane permeability, and modulate the conformational properties of peptides, sometimes leading to increased binding affinity and selectivity.[1][2][3][4] On-resin N-methylation is a cost-effective and versatile approach that avoids the need to synthesize individual N-methylated amino acid building blocks.[4] However, the procedure can be time-consuming and fraught with challenges like incomplete reactions and difficult couplings, especially when dealing with sterically hindered residues.[4][5]

This guide focuses on strategies to accelerate on-resin N-methylation while maintaining high yields and purity. We will delve into the widely used three-step procedure based on the Fukuyama-Mitsunobu reaction and explore how to optimize each step for maximum efficiency.[1][6][7]

Troubleshooting Guide: Addressing Common Issues in On-Resin N-Methylation

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Issue 1: The sulfonylation step is slow or incomplete, leading to a low yield of the N-methylated product.

  • Question: My sulfonylation reaction with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) is taking hours, and I'm still seeing unreacted starting material. How can I speed this up and ensure complete conversion?

  • Answer: Incomplete sulfonylation is a critical bottleneck, as the subsequent methylation step will not proceed on the unprotected amine, leading to a mixture of products.[5] The traditional method can indeed be slow.[6][7] Here’s how to address this:

    • Causality: The rate of sulfonylation is dependent on the nucleophilicity of the backbone amide and the concentration of reagents. Steric hindrance around the amine can also slow down the reaction. Pre-activation of the o-NBS-Cl is key to driving the reaction to completion quickly.

    • Time-Reduction Strategy: A significant time reduction can be achieved by optimizing the reaction conditions. One study demonstrated that the sulfonylation step can be reduced from 2 hours to just 5 minutes.[6][7]

    • Optimized Protocol:

      • Pre-activate the o-nitrobenzenesulfonyl chloride (o-NBS-Cl). In a separate vessel, dissolve 10 equivalents of 4-dimethylaminopyridine (DMAP) and 4 equivalents of o-NBS-Cl in N-methylpyrrolidine (NMP).

      • Add the pre-activated mixture to the peptide-resin.

      • Allow the reaction to proceed for 5-10 minutes with agitation.

      • Thoroughly wash the resin with NMP (at least 5 times) to remove excess reagents, which is crucial for preventing side reactions in the subsequent steps.[7]

Issue 2: The methylation step is inefficient, resulting in a mixture of methylated and non-methylated peptides.

  • Question: After the methylation step with dimethyl sulfate, my mass spectrometry results show a significant amount of the non-methylated sulfonamide. What's going wrong?

  • Answer: Incomplete methylation is a common problem that can be addressed by optimizing the base and reaction time.

    • Causality: The methylation reaction requires a strong, non-nucleophilic base to deprotonate the sulfonamide, making it susceptible to alkylation by the methylating agent. Insufficient base or a short reaction time can lead to incomplete conversion.

    • Time-Reduction Strategy: The methylation step can be shortened from over an hour to around 20-30 minutes.[6][7] Some optimized procedures have even reduced this to as little as 4 minutes (2 x 2 minutes).[8]

    • Optimized Protocol:

      • To the sulfonamide-resin, add a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and dimethyl sulfate in NMP.[5]

      • Agitate the mixture for approximately 20-25 minutes. This can be performed in two shorter intervals with a wash step in between to re-expose the resin beads to fresh reagents.[5][6][7]

      • Wash the resin thoroughly with NMP.

Issue 3: The final desulfonylation step is incomplete, leaving the o-NBS protecting group on the peptide.

  • Question: I'm having trouble completely removing the o-NBS group. How can I ensure its complete removal in a shorter amount of time?

  • Answer: The removal of the o-NBS group is a critical final step. Incomplete removal will result in a modified and likely inactive peptide.

    • Causality: The desulfonylation is a nucleophilic aromatic substitution reaction that requires a thiol, typically 2-mercaptoethanol, and a base like DBU. The efficiency of this step depends on the accessibility of the sulfonamide to the reagents.

    • Time-Reduction Strategy: This step can be significantly accelerated from 30-60 minutes to as little as 10 minutes (2 x 5 minutes).[7]

    • Optimized Protocol:

      • Treat the resin with a solution of 10 equivalents of 2-mercaptoethanol and 5 equivalents of DBU in NMP.

      • Agitate for 5 minutes. The appearance of a yellow-green color is indicative of the reaction proceeding.[7]

      • Drain and repeat the treatment with a fresh solution for another 5 minutes to ensure complete removal.

      • Wash the resin thoroughly with NMP.

Issue 4: Coupling the next amino acid onto the newly formed N-methylated amine is extremely difficult and results in low yields.

  • Question: My coupling efficiency has dropped dramatically after N-methylation. How can I improve the coupling to this sterically hindered secondary amine?

  • Answer: This is one of the most significant challenges in the synthesis of N-methylated peptides.[4][5]

    • Causality: The N-methyl group adds significant steric bulk, hindering the approach of the activated amino acid and making peptide bond formation more difficult.[5]

    • Time-Reduction and Efficiency Strategy: The use of microwave irradiation and more potent coupling reagents can dramatically improve coupling efficiency and reduce reaction times.[9][10][11]

    • Recommendations:

      • Microwave-Assisted Synthesis: Employing microwave heating can significantly accelerate the coupling reaction.[9][10][11]

      • Potent Coupling Reagents: Standard coupling reagents may not be sufficient. Use more powerful reagents like HATU, HCTU, or COMU.[5]

      • Ultrasonic Agitation: While not directly accelerating the N-methylation reaction itself, ultrasonic agitation has been shown to significantly reduce the time required for the difficult coupling step onto the N-methylated amine.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the overall time saving I can expect with these optimized protocols?

A1: By implementing these strategies, the total on-resin N-methylation procedure can be reduced from approximately 4 hours to as little as 40 minutes, representing a significant increase in efficiency.[6][7] One optimized procedure reports a total time of 35 minutes.[12]

Q2: Are these time-reduction strategies applicable to all amino acids?

A2: These methods are generally applicable to a wide range of amino acids. However, certain residues can present unique challenges. For instance, aspartic acid has been reported to be problematic, leading to impurities.[6] For residues like cysteine and histidine, there is a risk of side-chain methylation, though some studies have shown successful N-terminal methylation without this side reaction.[6] For histidine-containing peptides where side-chain methylation is a concern, the Mitsunobu reaction is a suggested alternative.[8]

Q3: Can I use other methylating agents besides dimethyl sulfate?

A3: Yes, methyl iodide is another common methylating agent used in these procedures.[13] However, dimethyl sulfate is often preferred for its lower cost and volatility. Trimethylsilyldiazomethane has also been explored as a safer alternative to the highly toxic and explosive diazomethane for the methylation of N-nosyl-alpha-amino acids.[14]

Q4: How does microwave irradiation accelerate the N-methylation process?

A4: Microwave energy directly heats the solvent and reactants, leading to a rapid increase in temperature and significantly accelerating reaction rates.[15] This is particularly beneficial for overcoming the high activation energy of difficult coupling steps onto sterically hindered N-methylated amines.[9][10][11]

Q5: Is there a risk of racemization with these accelerated methods?

A5: While higher temperatures can increase the risk of racemization, microwave-assisted synthesis protocols are generally optimized to minimize this side reaction.[11] It is always advisable to analyze the purity and stereochemical integrity of the final peptide product.

Data Summary and Protocols

Table 1: Comparison of Traditional vs. Time-Reduced On-Resin N-Methylation Protocols
StepTraditional Protocol TimeTime-Reduced Protocol TimeKey Optimization
Sulfonylation ~2 hours5-10 minutesPre-activation of o-NBS-Cl
Methylation >1 hour20-25 minutesUse of DBU as a base
Desulfonylation 30-60 minutes10 minutes (2 x 5 min)Repeated short treatments
Total Time ~4 hours ~40 minutes -

Data synthesized from multiple sources, including[6][7].

Experimental Protocol: Accelerated On-Resin N-Methylation

This protocol outlines the time-reduced three-step procedure for on-resin N-methylation.

Materials:

  • Peptide-resin

  • N-methylpyrrolidine (NMP)

  • o-nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 4-dimethylaminopyridine (DMAP)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-mercaptoethanol

Procedure:

  • Resin Swelling: Swell the peptide-resin in NMP for 30 minutes.

  • Sulfonylation (5-10 minutes):

    • In a separate vessel, pre-activate 4 eq of o-NBS-Cl with 10 eq of DMAP in NMP.

    • Add the pre-activated solution to the resin and agitate for 5-10 minutes.

    • Wash the resin thoroughly with NMP (5x).

  • Methylation (25 minutes):

    • Add a solution of 5 eq of DBU and 10 eq of dimethyl sulfate in NMP to the resin.

    • Agitate for 25 minutes.

    • Wash the resin thoroughly with NMP (5x).

  • Desulfonylation (10 minutes):

    • Treat the resin with a solution of 10 eq of 2-mercaptoethanol and 5 eq of DBU in NMP for 5 minutes.

    • Drain and repeat the treatment with a fresh solution for another 5 minutes.

    • Wash the resin thoroughly with NMP (5x) and then with dichloromethane (DCM) (3x).

Visualizing the Workflow

On-Resin N-Methylation Workflow Diagram

OnResinNMethylation start Peptide-Resin (Free Amine) sulfonylation Sulfonylation (o-NBS-Cl, DMAP) 5-10 min start->sulfonylation sulfonamide Sulfonamide-Resin sulfonylation->sulfonamide methylation Methylation (Dimethyl Sulfate, DBU) 25 min sulfonamide->methylation methylated_sulfonamide N-Methylated Sulfonamide-Resin methylation->methylated_sulfonamide desulfonylation Desulfonylation (2-Mercaptoethanol, DBU) 10 min methylated_sulfonamide->desulfonylation final_product N-Methylated Peptide-Resin desulfonylation->final_product

Caption: Accelerated on-resin N-methylation workflow.

Troubleshooting Logic Diagram

TroubleshootingNMethylation start Low Yield or Impure Product check_sulfonylation Incomplete Sulfonylation? start->check_sulfonylation Analyze starting material check_methylation Incomplete Methylation? check_sulfonylation->check_methylation No sol_sulfonylation Optimize Sulfonylation: - Pre-activate o-NBS-Cl - Increase reaction time check_sulfonylation->sol_sulfonylation Yes check_desulfonylation Incomplete Desulfonylation? check_methylation->check_desulfonylation No sol_methylation Optimize Methylation: - Use fresh reagents - Repeat methylation step check_methylation->sol_methylation Yes check_coupling Difficult Coupling? check_desulfonylation->check_coupling No sol_desulfonylation Optimize Desulfonylation: - Repeat treatment - Ensure fresh reagents check_desulfonylation->sol_desulfonylation Yes sol_coupling Optimize Coupling: - Use Microwave/Ultrasonics - Use potent reagents (HATU, COMU) check_coupling->sol_coupling Yes

Caption: Troubleshooting decision tree for on-resin N-methylation.

References

Technical Support Center: Synthesis of N-methyl-d-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Preventing Over-methylation for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of N-methyl-d-phenylalanine. This guide, designed for professionals in research and drug development, provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of over-methylation. As Senior Application Scientists, we offer insights grounded in established chemical principles to ensure the success of your synthesis.

Introduction to the Challenge: The Problem of Over-methylation

This compound is a crucial building block in the synthesis of many pharmaceutical compounds, where the precise installation of a single methyl group on the nitrogen atom is paramount for biological activity and efficacy. Over-methylation, the formation of the undesired N,N-dimethyl-d-phenylalanine quaternary ammonium salt, is a frequent and troublesome side reaction. This byproduct can be difficult to separate from the desired product, leading to reduced yields and purification complexities.

Over-methylation occurs when the target secondary amine, this compound, is more nucleophilic than the starting primary amine, d-phenylalanine. This increased reactivity makes it susceptible to a second methylation event, especially when using highly reactive methylating agents.[1][2]

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of N,N-dimethyl-d-phenylalanine in my reaction mixture. What is the most likely cause?

The formation of the N,N-dimethyl byproduct is a classic case of over-methylation. This typically occurs when using strong and highly reactive methylating agents like methyl iodide or dimethyl sulfate under conditions that do not favor mono-methylation.[3][4] The N-methylated product, being more nucleophilic than the starting material, readily reacts further.

Q2: Which methylation methods are least prone to over-methylation?

The Eschweiler-Clarke reaction is a highly recommended method to avoid over-methylation.[5][6] This reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent. The reaction mechanism proceeds through an iminium ion intermediate, and the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[5][6] Reductive amination is another excellent choice for selective N-mono-methylation.[7]

Q3: Can I use dimethyl sulfate for this synthesis without significant over-methylation?

While challenging, it is possible. Success with dimethyl sulfate hinges on precise control of reaction conditions. Key parameters include:

  • Stoichiometry: Use of a minimal excess of dimethyl sulfate is crucial.

  • Temperature: Lower temperatures can help to control the reaction rate and improve selectivity.

  • Slow Addition: Adding the dimethyl sulfate dropwise over an extended period can maintain a low concentration of the methylating agent, favoring the mono-methylated product.[8]

Q4: How can I monitor the progress of my reaction and detect over-methylation?

Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of the starting material and the appearance of products. The N-methyl and N,N-dimethyl products will likely have different Rf values.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for quantifying the ratio of N-methyl to N,N-dimethyl products by integrating the signals corresponding to the methyl groups.

  • Mass Spectrometry (MS): Can be used to identify the molecular weights of the starting material, desired product, and any byproducts, confirming the presence of over-methylation.[9]

Q5: Is there a risk of racemization of the chiral center in d-phenylalanine during N-methylation?

Racemization is a potential concern, especially under harsh reaction conditions (e.g., strong bases or high temperatures). The Eschweiler-Clarke reaction is known to proceed with minimal risk of racemization.[6] When using methods that require a base, it is advisable to use milder bases and maintain controlled temperatures to preserve the stereochemical integrity of the chiral center.

Troubleshooting Guides

Guide 1: Optimizing the Eschweiler-Clarke Reaction for Clean Mono-methylation

The Eschweiler-Clarke reaction is a robust method for the N-methylation of primary and secondary amines, and it is particularly well-suited for avoiding over-methylation.[5][6][10]

Underlying Principle

The reaction involves the reductive amination of the amine with formaldehyde, where formic acid acts as the hydride donor. The reaction proceeds through the formation of an iminium ion, which is then reduced. The reaction stops at the tertiary amine stage because a tertiary amine cannot form an iminium ion with formaldehyde under these conditions.[6]

Experimental Protocol
  • Reaction Setup: To a solution of d-phenylalanine (1.0 eq) in formic acid (excess, ~3-5 eq), add formaldehyde (37% aqueous solution, excess, ~2-3 eq).

  • Heating: Heat the reaction mixture to 80-100 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess formic acid with a base (e.g., sodium bicarbonate solution) to pH ~7-8.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-polar impurities.

    • Adjust the pH of the aqueous layer to the isoelectric point of this compound to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

Troubleshooting Common Issues
IssuePotential CauseRecommended Solution
Low Conversion Insufficient heating or reaction time.Ensure the reaction temperature is maintained at 80-100 °C. Extend the reaction time and monitor by TLC until the starting material is consumed.
Product is difficult to isolate Incorrect pH during workup.Carefully adjust the pH to the isoelectric point of this compound to maximize precipitation.
Presence of starting material Incomplete reaction.Ensure sufficient excess of both formaldehyde and formic acid is used.
Guide 2: Controlled N-methylation using Dimethyl Sulfate

While more prone to over-methylation, using dimethyl sulfate can be effective if carefully controlled. This method is often employed when the Eschweiler-Clarke reaction is not suitable for a particular substrate.

Underlying Principle

Dimethyl sulfate is a potent electrophilic methylating agent. The reaction is a nucleophilic substitution where the amine attacks the methyl group of dimethyl sulfate. Controlling the stoichiometry and reaction rate is paramount to favor mono-methylation.[8][11]

Experimental Protocol
  • Protection (Optional but Recommended): Protect the carboxylic acid group of d-phenylalanine as an ester (e.g., methyl or ethyl ester) to prevent side reactions.

  • Reaction Setup: Dissolve the d-phenylalanine ester (1.0 eq) in a suitable solvent (e.g., THF, DMF). Add a mild base (e.g., K₂CO₃, 1.1 eq).

  • Methylation: Cool the mixture to 0 °C. Slowly add dimethyl sulfate (1.05 eq) dropwise over 1-2 hours while vigorously stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Workup:

    • Once the reaction is complete, quench any remaining dimethyl sulfate by adding a concentrated solution of ammonium hydroxide.

    • Perform an aqueous workup to remove salts.

    • Purify the product by column chromatography.

  • Deprotection: If the carboxylic acid was protected, deprotect it to obtain the final product.

Troubleshooting Common Issues
IssuePotential CauseRecommended Solution
Significant Over-methylation Stoichiometry of dimethyl sulfate is too high. Addition of methylating agent was too fast. Reaction temperature is too high.Use a minimal excess of dimethyl sulfate (start with 1.05 eq). Add the dimethyl sulfate very slowly to the reaction mixture. Maintain a low reaction temperature (0 °C or below).
Low Yield Incomplete reaction. Loss of product during workup.Ensure the base is sufficiently strong to deprotonate the amine but not so strong as to cause side reactions. Optimize the purification method to minimize product loss.
Epimerization Use of a strong base or elevated temperatures.Use a milder base (e.g., K₂CO₃ instead of NaH). Maintain low temperatures throughout the reaction.

Visualizing the Reaction Pathways

Diagram 1: The Eschweiler-Clarke Reaction Pathway

Eschweiler_Clarke cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Second Methylation (Avoided) D-Phe D-Phenylalanine (Primary Amine) Iminium Iminium Ion Intermediate D-Phe->Iminium + Formaldehyde - H₂O Formaldehyde Formaldehyde Formaldehyde->Iminium Formic_Acid Formic Acid N-Me-D-Phe This compound (Secondary Amine) Iminium->N-Me-D-Phe + Formic Acid Formic_Acid->N-Me-D-Phe CO2 CO₂ N-Me-D-Phe_2 This compound (Secondary Amine) No_Reaction No Further Reaction (No Iminium Ion Formation) N-Me-D-Phe_2->No_Reaction Formaldehyde_2 Formaldehyde Formaldehyde_2->No_Reaction

Caption: Eschweiler-Clarke reaction avoids over-methylation.

Diagram 2: Over-methylation with Strong Methylating Agents

Over_Methylation D-Phe D-Phenylalanine (Primary Amine) N-Me-D-Phe This compound (Desired Product) D-Phe->N-Me-D-Phe + Me⁺ Me_Agent Methylating Agent (e.g., MeI, Me₂SO₄) Me_Agent->N-Me-D-Phe NN-diMe-D-Phe N,N-Dimethyl-D-Phenylalanine (Over-methylated Byproduct) Me_Agent->NN-diMe-D-Phe N-Me-D-Phe->NN-diMe-D-Phe + Me⁺ (Faster Reaction)

Caption: Over-methylation pathway with reactive agents.

References

Technical Support Center: Method Refinement for Chiral Purification of N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the complexities of separating N-methylated amino acid enantiomers. The N-methyl group introduces significant steric hindrance and alters the electronic properties of the amino acid, often complicating chiral recognition compared to their primary amine counterparts. This resource consolidates troubleshooting strategies and frequently asked questions to navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the strategy and theory behind purifying chiral N-methylated amino acids.

Q1: Why is the chiral separation of N-methylated amino acids inherently more difficult than for standard amino acids?

The primary challenge stems from the replacement of a hydrogen atom on the alpha-amino group with a methyl group. This modification has two major consequences:

  • Steric Hindrance: The methyl group is bulkier than hydrogen, which can physically block the analyte from fitting optimally into the chiral selector's binding pocket on the stationary phase. This weakens the transient diastereomeric complexes necessary for separation.

  • Electronic Effects & Reduced Hydrogen Bonding: The N-methyl group is electron-donating and, more importantly, it removes one of the N-H protons. Many chiral recognition mechanisms, particularly on crown ether or certain ligand-exchange phases, rely heavily on multi-point hydrogen bonding with the primary amino group. N-methylated amino acids, being secondary amines, have fewer hydrogen bond donors, disrupting these critical interactions.[1]

Q2: What are the primary strategies for separating N-methylated amino acid enantiomers?

There are two main approaches, each with distinct advantages and disadvantages:

  • Direct Separation: This involves separating the underivatized enantiomers directly on a Chiral Stationary Phase (CSP). This is often preferred for its simplicity, as it eliminates extra sample preparation steps and the risk of side reactions or racemization from a derivatizing agent. However, it requires highly specialized CSPs.

  • Indirect Separation: This method involves reacting the N-methylated amino acid with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral stationary phase (e.g., C18).[2] This approach is often more robust but requires careful optimization of the derivatization reaction.

Q3: Which types of Chiral Stationary Phases (CSPs) are most effective for this separation?

CSP selection is the most critical parameter. Experience shows that phases successful for primary amino acids may fail for their N-methylated analogs.

  • Zwitterionic Ion-Exchangers: These are often the most successful for direct separation. CSPs based on Cinchona alkaloids, such as CHIRALPAK® ZWIX(+), are designed to separate amphoteric compounds like amino acids.[3][4] The mechanism involves a double ion-pairing interaction, which can be effective even with the steric hindrance of the N-methyl group.[5]

  • Macrocyclic Glycopeptides: Phases like Teicoplanin (CHIROBIOTIC T) and Ristocetin A (CHIROBIOTIC R) are highly versatile. They offer multiple interaction modes (ionic, hydrogen bonding, inclusion complexation) and can separate both underivatized and N-protected amino acids in reversed-phase, polar organic, or polar ionic modes.[1]

  • Polysaccharide-Based CSPs: These are the workhorses for separating N-protected (e.g., FMOC, t-BOC) N-methylated amino acids. Columns like Lux Cellulose-2 and Lux Cellulose-3 show broad applicability under reversed-phase conditions.[6][7] They are generally not effective for underivatized, highly polar N-methylated amino acids.

  • Crown Ether CSPs: These are generally not suitable for N-methylated amino acids. Their recognition mechanism is based on the complexation of a primary ammonium group within the crown ether ring, an interaction that is sterically hindered and electronically unfavorable with secondary amines.[1]

Table 1: CSP Selection Guide for N-Methylated Amino Acids
CSP TypeAnalyte FormCommon Mobile Phase ModesStrengths & Considerations
Zwitterionic (Cinchona Alkaloid) UnderivatizedPolar Ionic Mode (PIM)Excellent selectivity for direct analysis; requires careful mobile phase optimization with acid/base additives.[4][5]
Macrocyclic Glycopeptide Underivatized or N-ProtectedReversed-Phase (RP), Polar Organic (PO)Highly versatile and rugged; complementary selectivity between different glycopeptide phases (T, R, TAG).
Polysaccharide-Based N-Protected (FMOC, t-BOC, etc.)Reversed-Phase (RP), Normal Phase (NP)Broadly effective for derivatized forms; excellent for method development screening.[6][8]
Indirect Method (via CDA) DiastereomersReversed-Phase (RP) on achiral C18Robust and reliable; requires optically pure CDA and optimized reaction conditions to avoid artifacts.[9][10]

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during method development.

Q4: I see a single, sharp peak but have no chiral separation. What should I try first?

This is the most common issue, indicating that the chiral recognition mechanism is ineffective.

  • Root Cause Analysis: The CSP is not interacting differently with the two enantiomers. This is likely due to an incorrect choice of CSP or a suboptimal mobile phase that prevents the necessary interactions. The N-methyl group's steric bulk is likely preventing a proper "fit."

  • Solution Workflow:

    • Confirm CSP Suitability: Re-evaluate your CSP choice using Table 1. If you are trying to separate an underivatized N-methyl amino acid on a polysaccharide phase, for example, success is unlikely. Switch to a Zwitterionic or Macrocyclic Glycopeptide CSP.

    • Drastically Change the Mobile Phase: Chiral recognition is highly sensitive to the mobile phase environment.

      • Switch Organic Modifier: If using acetonitrile, switch to methanol, or vice-versa. Methanol is a hydrogen bond donor and can fundamentally alter interactions.[6][11] Sometimes, adding a small percentage of a different alcohol (e.g., ethanol or isopropanol) can also induce selectivity.

      • Optimize Additives (For Zwitterionic/PIM mode): The ratio of acid (e.g., Formic Acid, Acetic Acid) to base (e.g., Diethylamine) is critical.[4][5] A generic starting point is 50 mM acid and 25 mM base in MeOH/ACN. Vary these concentrations systematically.

      • Optimize Additives (For RP mode): For N-protected amino acids on polysaccharide columns, the choice of acidic additive is key. Trifluoroacetic Acid (TFA) often provides different selectivity than Formic Acid (FA).[6] Start with 0.1% of either acid in your ACN/Water or MeOH/Water mobile phase.

    • Lower the Temperature: Run the column at a lower temperature (e.g., 10-15°C). Enantioselective interactions are often enthalpically driven, and reducing thermal energy can increase the stability difference between the transient diastereomeric complexes, thereby improving resolution.

Diagram 1: Troubleshooting Workflow for No Resolution

Caption: Troubleshooting flowchart for addressing a lack of chiral separation.

Q5: My peaks are broad, tailing, or splitting. How can I improve the peak shape?

Poor peak shape compromises resolution and quantification. It typically points to undesirable secondary interactions or kinetic issues.

  • Root Cause Analysis:

    • Tailing: Often caused by secondary ionic interactions between the analyte and residual silanols on the silica support or active sites on the CSP. It can also indicate a mismatch between the sample solvent and the mobile phase.

    • Broadening: Can be caused by slow mass transfer kinetics (the analyte is not moving in and out of the CSP's chiral pockets quickly enough) or extra-column band broadening.

    • Splitting: May indicate column degradation, a partially blocked frit, or, in some cases, the presence of multiple analyte conformers that interconvert slowly on the chromatographic timescale.

  • Solutions:

    • Address Secondary Interactions:

      • For Zwitterionic/PIM Mode: The acid and base additives are meant to control this. If you see tailing, slightly increase the concentration of the additive that competes with your analyte. For an acidic analyte, increase the acid concentration; for a basic analyte, increase the base.[4]

      • For RP Mode: Ensure the pH of your mobile phase is appropriate to keep your analyte in a single ionic state. For N-protected amino acids (which are acidic), a low pH (e.g., using 0.1% FA or TFA) is essential.

    • Improve Kinetics:

      • Increase Temperature: Unlike for improving resolution, increasing the column temperature (e.g., to 40°C) can speed up mass transfer kinetics and lead to sharper peaks, though it may reduce selectivity. A balance must be found.

      • Lower Flow Rate: Reducing the flow rate gives the analyte more time to equilibrate with the stationary phase, which can improve peak efficiency.

    • Check Hardware and Solvents:

      • Sample Solvent: Dissolve your sample in the mobile phase whenever possible to avoid peak distortion.

      • Extra-Column Volume: Ensure you are using tubing with the smallest possible inner diameter and length, especially if using UHPLC systems.

      • Column Health: If problems persist, flush the column according to the manufacturer's instructions or test it with a standard to ensure it has not been fouled or damaged.

Q6: I am using an indirect method with a Chiral Derivatizing Agent (CDA), but my results are inconsistent. What could be wrong?

The derivatization step adds complexity and potential sources of error.

  • Root Cause Analysis: Incomplete reaction, racemization of the CDA, or formation of side products can all lead to inaccurate and irreproducible results.

  • Solutions:

    • Verify CDA Purity: The CDA must be enantiomerically pure. If the reagent itself contains a small amount of the other enantiomer, you will form a small amount of the "wrong" diastereomer, leading to an overestimation of one analyte enantiomer and an underestimation of the other.[12]

    • Optimize Reaction Conditions: Ensure the reaction goes to completion. Use a slight excess of the CDA, and optimize the reaction time, temperature, and pH. For Marfey's reagent (FDAA), incubation at 40°C in a bicarbonate buffer is a common starting point.[13] Monitor the reaction progress by analyzing aliquots at different time points.

    • Check for Side Reactions: N-methylated amino acids can be less reactive than primary amino acids. Harsh conditions might lead to side reactions. For amino acids with other functional groups (e.g., Tyr, Lys), multiple derivatizations can occur, leading to extra peaks.[9][10] Using LC-MS can help identify these byproducts.[9]

    • Ensure Stability: Confirm that the formed diastereomers are stable under your analytical conditions and do not epimerize in the sample vial or during the chromatographic run.

Part 3: Key Experimental Protocols

Protocol 1: Method Development Screening for N-Protected N-Methylated Amino Acids

This protocol outlines a systematic approach using polysaccharide-based CSPs in reversed-phase mode, a common scenario in pharmaceutical development.

  • Column Selection:

    • Select at least two polysaccharide-based columns with different selectivities. A good starting pair is a cellulose-based phase (e.g., Lux Cellulose-2) and an amylose-based phase (e.g., Lux Amylose-1).

  • Mobile Phase Preparation:

    • Prepare four mobile phase systems:

      • A: 0.1% TFA in Water / 0.1% TFA in Acetonitrile

      • B: 0.1% TFA in Water / 0.1% TFA in Methanol

      • C: 0.1% FA in Water / 0.1% FA in Acetonitrile

      • D: 0.1% FA in Water / 0.1% FA in Methanol

  • Screening Protocol:

    • Sample Prep: Dissolve the N-protected (e.g., FMOC) N-methylated amino acid racemate in the organic portion of the mobile phase at ~1 mg/mL.

    • Initial Gradient: Run a fast, generic gradient (e.g., 10-90% organic over 10 minutes) on each column with each mobile phase system.

    • Identify Hits: Analyze the chromatograms to identify any conditions that provide partial or full separation. Pay attention to both resolution and elution order.[6]

  • Optimization:

    • Select the best column/mobile phase combination from the screen.

    • Isocratic Hold: Convert the gradient to an isocratic method. The optimal isocratic percentage can be estimated from the organic concentration at which the analyte eluted during the gradient run.

    • Fine-Tune: Adjust the percentage of the organic modifier by ±5-10% to optimize the resolution (Rs) and retention factor (k). If peaks are poorly shaped, consider adjusting the column temperature or flow rate as described in Q5.

Protocol 2: Indirect Method using FDAA (Marfey's Reagent) Derivatization

This protocol is for creating diastereomers for separation on an achiral C18 column.

  • Reagent Preparation:

    • Analyte Solution: Prepare a ~1 mg/mL solution of the racemic N-methylated amino acid in water or a suitable buffer.

    • Buffer: Prepare a 100 mM Sodium Bicarbonate solution in water.

    • FDAA Solution: Prepare a 5 mM solution of Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA) in a 1:1 mixture of Methanol:THF.[13] Note: This solution should be prepared fresh.

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 20 µL of the analyte solution, 20 µL of the bicarbonate buffer, and 20 µL of the FDAA solution.[13]

    • Vortex the mixture gently.

    • Incubate the reaction at 40°C for 60 minutes in a heating block.

    • After incubation, quench the reaction by adding 20 µL of 1 M HCl.

    • Dilute the final mixture with your HPLC mobile phase (e.g., 1:100) for injection.

  • Chromatographic Conditions (Typical):

    • Column: Standard C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical starting gradient would be 20-70% B over 20-30 minutes.

    • Detection: UV at 340 nm, where the DNP tag has a strong absorbance.[9]

Diagram 2: General Workflow for Chiral Method Selection

Caption: Decision tree for selecting a chiral separation strategy.

References

Validation & Comparative

A Head-to-Head Guide: N-methyl-d-phenylalanine vs. D-phenylalanine for Enhanced Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of therapeutically viable peptides, overcoming their inherent instability is a paramount challenge. Susceptibility to proteolytic degradation significantly curtails the in vivo half-life and bioavailability of these promising molecules. Strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern medicinal chemistry to address this limitation. This guide provides an in-depth, comparative analysis of two powerful modifications: the substitution with D-phenylalanine and the use of N-methyl-d-phenylalanine, to fortify peptides against enzymatic breakdown.

The Imperative for Peptide Stabilization

Native peptides, composed of L-amino acids, are readily recognized and cleaved by a host of endogenous proteases. This rapid degradation necessitates frequent administration and high doses, often rendering an otherwise potent peptide therapeutically impractical. The core principle behind enhancing stability is to introduce modifications that disrupt the stereospecific recognition by these enzymes without compromising the peptide's desired biological activity.

D-Phenylalanine: The Chiral Shield

The incorporation of D-amino acids, the enantiomers of their natural L-counterparts, is a well-established and highly effective strategy to bolster peptide stability.[1][2] Proteases exhibit a high degree of stereospecificity, with their active sites evolved to bind and cleave peptide bonds between L-amino acids.[1] The introduction of a D-amino acid, such as D-phenylalanine, at or near a proteolytic cleavage site creates a steric barrier, effectively preventing the enzyme from properly docking with the peptide substrate.[3] This "chiral shield" significantly inhibits enzymatic degradation, thereby prolonging the peptide's circulation time and bioavailability.[4][5]

The choice of D-phenylalanine, with its bulky aromatic side chain, can also impart favorable conformational constraints and hydrophobic interactions that may influence receptor affinity and overall bioactivity.[1] However, it is crucial to consider that the introduction of a D-amino acid can alter the peptide's secondary structure, which may impact its intended biological function.[6]

This compound: A Dual-Pronged Approach to Stability

N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, offers another robust strategy for enhancing peptide stability.[7][8] This modification provides a two-fold advantage. Firstly, the methyl group acts as a steric block, directly hindering the approach of proteases to the scissile peptide bond.[8] Secondly, N-methylation removes a hydrogen bond donor, which can significantly alter the peptide's conformational flexibility.[7][8] This can pre-organize the peptide into a bioactive conformation, potentially increasing its affinity for its target receptor.[9]

When combined with a D-amino acid, as in this compound, the stabilizing effects are compounded. The D-configuration provides the chiral shield against proteases, while the N-methylation adds another layer of steric hindrance and conformational rigidity.[10] This dual modification can lead to peptides with exceptional resistance to enzymatic degradation.[10][11] Furthermore, the increased lipophilicity resulting from N-methylation can enhance a peptide's ability to cross cellular membranes, a critical factor for targeting intracellular proteins and improving oral bioavailability.[9][12]

Comparative Analysis: this compound vs. D-phenylalanine

While both modifications significantly enhance peptide stability, the choice between incorporating D-phenylalanine and this compound depends on the specific therapeutic goals and the peptide sequence .

FeatureD-PhenylalanineThis compound
Primary Mechanism of Stability Chiral hindrance to proteases.[1]Dual steric hindrance from both the D-configuration and N-methylation.[10]
Conformational Impact Can alter secondary structure.[6]Induces significant conformational constraints, potentially pre-organizing the peptide into a bioactive conformation.[9] Can favor the formation of cis-amide bonds.[13]
Lipophilicity No significant change.Increased lipophilicity, which can improve membrane permeability.[9]
Synthesis Complexity Relatively straightforward to incorporate using standard solid-phase peptide synthesis (SPPS).Requires specialized protocols and coupling conditions due to the sterically hindered secondary amine, which can lead to lower yields.[8][9]
Potential for Altered Activity The change in chirality can impact receptor binding and biological activity.[6]The combination of altered chirality and conformational rigidity can profoundly affect biological activity, requiring careful evaluation.

The decision to use this compound over D-phenylalanine is often driven by the need for maximal stability and enhanced cell permeability. However, this comes at the cost of increased synthetic complexity and a higher potential for altering the peptide's native bioactivity due to the significant conformational constraints imposed by N-methylation.

Experimental Protocols for Assessing Peptide Stability

To empirically determine the optimal modification for a given peptide, a systematic evaluation of its stability is essential. The following is a generalized protocol for an in vitro enzymatic degradation assay.

Protocol: In Vitro Enzymatic Degradation Assay

1. Peptide Synthesis and Purification:

  • Synthesize the parent L-peptide, the D-phenylalanine-substituted peptide, and the this compound-substituted peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS).
  • Purify the peptides to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the peptides by mass spectrometry.

2. Enzymatic Degradation Assay:

  • Prepare stock solutions of the peptides in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Prepare stock solutions of proteases relevant to the intended route of administration (e.g., trypsin, chymotrypsin for gastrointestinal stability; serum proteases for systemic stability).
  • Incubate each peptide with the selected protease at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w) at 37°C.
  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.
  • Quench the enzymatic reaction by adding an equal volume of a stop solution (e.g., 10% trifluoroacetic acid).

3. Analysis by RP-HPLC:

  • Analyze the quenched samples by RP-HPLC.
  • Monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks over time.
  • Quantify the percentage of the remaining intact peptide at each time point by integrating the area under the corresponding peak.

4. Data Analysis:

  • Plot the percentage of remaining intact peptide against time for each peptide.
  • Calculate the half-life (t1/2) of each peptide in the presence of the protease.

Visualization of the Experimental Workflow

Peptide_Stability_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_assay Enzymatic Degradation Assay cluster_analysis Analysis & Data Interpretation Peptide_Synthesis Synthesize Peptides (L, D-Phe, N-Me-D-Phe) Purification RP-HPLC Purification Peptide_Synthesis->Purification QC Mass Spec QC Purification->QC Incubation Incubate Peptides with Protease at 37°C QC->Incubation Purified Peptides Time_Points Withdraw Aliquots at Time Intervals Incubation->Time_Points Quench Quench Reaction Time_Points->Quench HPLC_Analysis RP-HPLC Analysis Quench->HPLC_Analysis Quenched Samples Quantification Quantify Remaining Peptide HPLC_Analysis->Quantification Data_Plotting Plot % Remaining vs. Time Quantification->Data_Plotting Half_Life Calculate Half-Life (t½) Data_Plotting->Half_Life

Caption: Workflow for comparing peptide stability.

The Mechanism of Proteolytic Degradation and Inhibition

The following diagram illustrates how proteases cleave a native L-peptide and how D-amino acid and N-methyl modifications can inhibit this process.

Protease_Inhibition cluster_native Native L-Peptide Degradation cluster_d_phe D-Phenylalanine Inhibition cluster_n_me N-Methyl-D-Phe Inhibition Protease Protease L_Peptide L-Peptide Substrate Protease->L_Peptide Binds to Active Site Cleavage Peptide Bond Cleavage L_Peptide->Cleavage Hydrolysis Protease_D Protease D_Peptide D-Phe Peptide Protease_D->D_Peptide No_Binding Steric Hindrance (No Proper Binding) D_Peptide->No_Binding Chiral Mismatch Protease_N Protease N_Me_Peptide N-Me-D-Phe Peptide Protease_N->N_Me_Peptide Dual_Block Dual Steric Hindrance & Conformational Rigidity N_Me_Peptide->Dual_Block Inhibition

Caption: Mechanisms of protease inhibition.

Conclusion

The strategic incorporation of D-phenylalanine or this compound represents a powerful approach to enhancing the stability and therapeutic potential of peptide-based drugs. D-phenylalanine offers a straightforward and effective method for imparting resistance to proteolysis. This compound provides a more robust, dual-action stabilization strategy that can also improve membrane permeability, albeit with greater synthetic challenges. The optimal choice will ultimately be dictated by the specific requirements of the peptide , and empirical testing, as outlined in this guide, is crucial for making an informed decision in the drug development pipeline.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Validation of N-methyl-d-phenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the deliberate incorporation of non-canonical amino acids (ncAAs) like N-methyl-d-phenylalanine into peptides and proteins is a pivotal strategy for enhancing therapeutic properties. This modification can significantly improve metabolic stability, increase cell permeability, and confer desirable conformational constraints.[1][2][3] However, the successful synthesis of these modified biomolecules necessitates rigorous analytical validation to confirm the precise and efficient incorporation of the intended ncAA. This guide provides an in-depth, objective comparison of mass spectrometry-based validation techniques with alternative methods, supported by experimental data and detailed protocols, to ensure the structural integrity of your synthesized peptides.

Mass spectrometry (MS) has become the cornerstone for the characterization of modified peptides due to its high sensitivity, accuracy, and ability to provide sequence-specific information.[4][5] This guide will delve into the nuances of employing tandem mass spectrometry (MS/MS) for the unambiguous validation of this compound incorporation and compare its performance against traditional analytical techniques.

The Analytical Imperative: Why Validate?

The incorporation of N-methylated amino acids presents unique synthetic challenges. The increased steric hindrance of the N-methyl group can lead to incomplete coupling reactions during solid-phase peptide synthesis (SPPS), potentially resulting in deletion sequences or other impurities.[2][3] Furthermore, confirming the exact location of the modification within the peptide sequence is crucial for structure-activity relationship (SAR) studies. Therefore, robust analytical validation is not merely a quality control step but an essential component of the research and development process.

Primary Validation: Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is the premier method for confirming the incorporation and pinpointing the location of this compound. The technique involves multiple stages of mass analysis, typically coupled with a separation technique like liquid chromatography (LC-MS/MS).[6]

Core Principle

The fundamental principle behind MS validation is the detection of a precise mass shift corresponding to the modification. The N-methylation of a phenylalanine residue adds a methyl group (-CH₂) to the backbone amide nitrogen, resulting in a mass increase of 14.01565 Da. High-resolution mass spectrometers can easily distinguish this from other potential modifications.[4]

Tandem MS takes this a step further. A peptide ion of interest (the precursor ion) is selected and fragmented, typically through collision with an inert gas, a process known as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[7][8] The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern, composed of characteristic b- and y-ions, allows for the reconstruction of the peptide sequence and the precise localization of the N-methyl group.[7][9]

Experimental Workflow: LC-MS/MS

The following diagram outlines a typical workflow for the validation of this compound incorporation using LC-MS/MS.

LC-MS/MS Workflow for this compound Validation cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Peptide_Synthesis Synthesized Peptide (with this compound) Purification Purification (e.g., HPLC) Peptide_Synthesis->Purification Digestion Proteolytic Digestion (if part of a larger protein) Purification->Digestion Optional LC_Separation LC Separation (C18 Column) Purification->LC_Separation Digestion->LC_Separation MS1_Scan MS1 Full Scan (Detect Precursor Ion Mass) LC_Separation->MS1_Scan Precursor_Selection Precursor Ion Selection (Isolation of Modified Peptide) MS1_Scan->Precursor_Selection MS2_Fragmentation MS2 Fragmentation (CID/HCD) Precursor_Selection->MS2_Fragmentation MS2_Scan MS2 Scan (Detect Fragment Ions) MS2_Fragmentation->MS2_Scan Database_Search Database Search (with variable modification of +14.01565 Da) MS2_Scan->Database_Search Spectral_Validation Manual Spectral Validation (Confirm b- and y-ion series) Database_Search->Spectral_Validation Confirmation Confirmation of Incorporation and Localization Spectral_Validation->Confirmation

Caption: A generalized workflow for the LC-MS/MS validation of this compound incorporation.

Detailed Experimental Protocol: LC-MS/MS
  • Sample Preparation :

    • Dissolve the purified peptide in a solvent compatible with mass spectrometry (e.g., 0.1% formic acid in water/acetonitrile). The typical concentration is in the low micromolar to high nanomolar range.

    • If the modified residue is within a larger protein, the protein must first be digested with a protease (e.g., trypsin). Note that N-methylation can sometimes hinder tryptic cleavage at the adjacent C-terminal lysine or arginine residue, which can be diagnostically useful.[10]

  • Liquid Chromatography (LC) Separation :

    • Inject the sample onto a reverse-phase LC column (e.g., C18).

    • Elute the peptides using a gradient of increasing organic solvent (typically acetonitrile) containing a small amount of acid (e.g., 0.1% formic acid). This separates the peptide of interest from impurities.

  • Mass Spectrometry (MS) Analysis :

    • MS1 Full Scan : As peptides elute from the LC, the mass spectrometer acquires full scan mass spectra. The instrument will detect the mass-to-charge ratio (m/z) of the intact peptide ions. The observed mass should match the theoretical mass of the peptide with the incorporated this compound.

    • Tandem MS (MS/MS) : A data-dependent acquisition (DDA) method is typically used. The mass spectrometer automatically selects the most abundant precursor ions from the MS1 scan for fragmentation.

    • The precursor ion corresponding to the N-methylated peptide is isolated and subjected to fragmentation (e.g., CID or HCD).[11] The resulting fragment ions are then detected in the MS2 scan.

  • Data Analysis :

    • The acquired MS/MS spectra are searched against a protein or peptide sequence database using software like Mascot, SEQUEST, or MaxQuant.[5]

    • Crucially, the search parameters must be set to include a variable modification corresponding to N-methylation (+14.01565 Da) on the phenylalanine residue.

    • The software will match the experimental fragmentation pattern to the theoretical pattern of the modified peptide.

    • Manual validation is essential. Inspect the annotated MS/MS spectrum to confirm the presence of a continuous series of b- and y-ions. The mass shift of +14.01565 Da will be localized to the fragments containing the N-methylated residue, providing definitive evidence of its position.

Alternative Validation Methods: A Comparative Overview

While MS/MS is the gold standard, other techniques can provide complementary or, in some cases, primary evidence of modification.

Edman Degradation

Edman degradation is a classical method for N-terminal peptide sequencing. It involves the sequential cleavage of amino acids from the N-terminus of a peptide.

  • Applicability : This method is primarily useful as a negative control . Since N-methylation blocks the primary amine required for the Edman chemistry, a peptide with this compound at the N-terminus will not yield a sequence.[12] If the modification is internal, the sequencing will proceed until it reaches the N-methylated residue, at which point the reaction will stop.

  • Limitations : It is less sensitive than MS, requires a larger amount of pure sample, and cannot characterize C-terminally blocked or cyclic peptides. It provides no information about internal modifications beyond blocking the sequencing run.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure of a molecule in solution.

  • Applicability : For N-methylated peptides, the methyl group gives a distinct signal in the ¹H NMR spectrum. Two-dimensional NMR experiments (like COSY and NOESY) can be used to unambiguously confirm the covalent structure and the location of the methyl group by observing correlations between the methyl protons and the alpha-proton of the d-phenylalanine residue.[12]

  • Limitations : NMR is significantly less sensitive than mass spectrometry, requiring milligram quantities of highly pure sample. Data acquisition and analysis are also more time-consuming and complex.[12]

Method Comparison Guide

The following table provides a direct comparison of the primary and alternative validation techniques.

FeatureTandem Mass Spectrometry (MS/MS)Edman DegradationNMR Spectroscopy
Primary Application Molecular weight determination, amino acid sequencing, and PTM localization.[6][7]N-terminal sequencing.[12]Detailed 3D structure and confirmation of covalent bonds.[12]
Direct Detection Yes, via mass shift and fragmentation pattern.Indirectly, by blocking the sequencing reaction.Yes, via characteristic chemical shifts and correlations.
Sensitivity High (picomole to femtomole).[13]Moderate (picomole).[12]Low (milligram quantities required).[12]
Sample Purity Tolerant to complex mixtures (with LC).High purity required.Very high purity required.
Throughput High.Low.Low.
Information Provided Sequence and specific site of modification.N-terminal sequence up to the modification site.Unambiguous covalent structure and conformational information.
Key Advantage Unmatched sensitivity and specificity for localization.Established, straightforward concept for N-terminal blockage.Provides the most detailed structural information.
Key Disadvantage Requires specialized instrumentation and expertise for data analysis.Cannot characterize internal modifications directly; requires free N-terminus.Very low sensitivity; time-consuming.

Conclusion: An Integrated Approach for Unquestionable Validation

For the definitive validation of this compound incorporation, tandem mass spectrometry is the indispensable tool . Its unparalleled sensitivity and ability to pinpoint the exact location of the modification within a peptide sequence make it the gold standard for both research and industrial applications.[4][5]

While techniques like Edman degradation can offer useful, albeit indirect, evidence of N-terminal modification, and NMR provides the ultimate structural confirmation for well-funded, in-depth studies, LC-MS/MS delivers the optimal balance of speed, sensitivity, and informational richness required for the routine and reliable validation of non-canonical amino acid incorporation. By integrating these powerful analytical strategies, researchers can proceed with confidence, knowing that their engineered biomolecules are precisely what they designed them to be.

References

A Comparative Guide to NMR Spectroscopy for Confirming N-Methylation in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic N-methylation of peptides is a critical tool in modern medicinal chemistry, offering a pathway to enhance the pharmacokinetic properties of peptide-based therapeutics.[1][2][3] This modification, involving the substitution of a backbone amide proton with a methyl group, can significantly improve metabolic stability, increase membrane permeability, and modulate the peptide's conformation to enhance target affinity.[2][3][4] However, the successful synthesis of these modified peptides necessitates rigorous analytical validation to confirm the precise location and presence of the N-methyl group. Among the analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most definitive method, providing unambiguous structural information in a solution state that can mimic physiological conditions.[5]

This guide provides an objective comparison of key NMR techniques for confirming N-methylation in peptides. It is designed to serve as a practical resource, offering not just a list of methods but also the underlying rationale for experimental choices, detailed protocols, and a logical workflow to guide your analytical process.

The Power of NMR in Peptide Analysis

While mass spectrometry is indispensable for confirming the correct molecular weight of a synthesized peptide—verifying the addition of a 14.01565 Da methyl group—it may not always definitively pinpoint the location of the modification within the sequence.[2] NMR spectroscopy, on the other hand, excels at providing detailed atomic-level structural information, making it the gold standard for unambiguous confirmation of N-methylation.[5][6]

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments forms a comprehensive approach to this analytical challenge. Each technique contributes a unique piece of the structural puzzle, and together they provide a robust and self-validating system for confirming N-methylation.[5]

Comparative Overview of NMR Techniques

The journey to confirming N-methylation via NMR typically begins with simple 1D experiments for initial screening, followed by more sophisticated 2D techniques for definitive confirmation and detailed structural insights.

NMR TechniqueKey ObservableTypical Chemical Shift (ppm)Purpose & StrengthLimitations
1D ¹H NMR N-methyl proton signal (singlet)~2.7 - 3.1[5]Initial Screening: Rapidly indicates the potential presence of an N-methyl group.Signal overlap can be an issue in complex peptides. Does not confirm the position of methylation.[5]
1D ¹³C NMR N-methyl carbon signal~30 - 35[5]Carbon Backbone Information: Provides evidence for the presence of the N-methyl carbon.Lower sensitivity due to the low natural abundance of ¹³C. Does not confirm the position.[5]
2D ¹H-¹³C HSQC Correlation cross-peak¹H: ~2.7 - 3.1, ¹³C: ~30 - 35[5]Direct C-H Correlation: Unambiguously links the N-methyl proton signal to its corresponding carbon, confirming the CH₃ group.[5]Does not provide information about the location of the N-methyl group within the peptide sequence.[5]
2D ¹H-¹³C HMBC Multi-bond correlation cross-peaksN/APositional Confirmation: Reveals correlations between the N-methyl protons and nearby carbons (e.g., the alpha-carbon of the methylated residue and the carbonyl carbon of the preceding residue), definitively placing the methyl group.[7]The absence of a correlation does not definitively rule out a specific position, as the correlation intensity depends on the coupling constant.[7]
2D NOESY/ROESY Through-space correlation cross-peaksN/AConformational Analysis: Provides information on the spatial proximity of the N-methyl protons to other protons in the peptide, revealing local conformational changes induced by methylation.[8][9][10]The intensity of NOE signals is distance-dependent and can be influenced by molecular motion.[5][11] ROESY is often preferred for medium-sized peptides where NOESY signals may be weak or absent.[11]

A Logical Workflow for Confirmation

A systematic approach is crucial for efficiently and accurately confirming N-methylation. The following workflow outlines a logical progression of NMR experiments.

G cluster_0 Initial Screening & Verification cluster_1 Definitive Positional Assignment cluster_2 Conformational Analysis A 1. 1D ¹H NMR Identify N-methyl singlet (~2.7-3.1 ppm) B 2. 1D ¹³C NMR Identify N-methyl carbon (~30-35 ppm) A->B C 3. 2D ¹H-¹³C HSQC Confirm direct C-H bond of N-methyl group B->C D 4. 2D ¹H-¹³C HMBC Establish multi-bond correlations to pinpoint location C->D E 5. 2D NOESY/ROESY Assess local structural impact of N-methylation D->E

Caption: A logical workflow for confirming peptide N-methylation using NMR.

Detailed Experimental Protocols

Reproducible and high-quality NMR data are contingent on meticulous sample preparation and the use of appropriate experimental parameters.

1. Sample Preparation

  • Purity: Ensure the synthesized peptide is of high purity (>95%), as confirmed by HPLC and mass spectrometry.[5]

  • Solvent: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OH) to a final concentration of 1-5 mM. The choice of solvent can influence chemical shifts and the visibility of exchangeable protons.[5]

  • Internal Standard: Add an internal standard such as DSS or TMSP for accurate chemical shift referencing.[8]

2. 1D ¹H NMR Spectroscopy

  • Purpose: To get a general overview of the proton signals and to spot the characteristic singlet of the N-methyl group.

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).[5]

  • Key Parameters:

    • Spectral Width: 12-16 ppm[5]

    • Number of Scans: 16-64, depending on sample concentration.[5]

3. 2D ¹H-¹³C HSQC Spectroscopy

  • Purpose: To unambiguously link the N-methyl proton signal to its directly attached carbon.

  • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.2 on Bruker instruments).

  • Key Parameters:

    • ¹H Spectral Width: 12-16 ppm

    • ¹³C Spectral Width: ~160-200 ppm

    • Number of Scans: 8-16 per increment.

4. 2D ¹H-¹³C HMBC Spectroscopy

  • Purpose: To identify the location of the N-methyl group through two- and three-bond correlations.

  • Pulse Program: A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).

  • Key Parameters:

    • Long-range coupling delay (d6): Optimized for a J-coupling of ~8 Hz.

5. 2D NOESY/ROESY Spectroscopy

  • Purpose: To investigate the spatial proximity of the N-methyl protons to other protons and understand the conformational impact of the modification.

  • Pulse Program:

    • NOESY: e.g., noesygpph on Bruker instruments.

    • ROESY: e.g., roesygpph on Bruker instruments.

  • Key Parameters:

    • Mixing time: For NOESY, typically 100-300 ms. For ROESY, a mixing time of around 150 ms is a good starting point.[8] The optimal mixing time may need to be determined empirically.[5]

Interpreting the Data: A Self-Validating System

The strength of this multi-technique NMR approach lies in its self-validating nature.

  • The ¹H NMR provides the initial hypothesis: the presence of an N-methyl group.

  • The HSQC experiment validates this by confirming that the suspected proton signal is indeed attached to a carbon with a chemical shift characteristic of a methyl group.

  • The HMBC experiment then provides the definitive proof of location. For an N-methyl group on residue 'i', one would expect to see correlations from the N-methyl protons to the Cα of residue 'i' and the C=O of the preceding residue 'i-1'.

  • Finally, NOESY/ROESY data adds another layer of validation by showing through-space interactions that are consistent with the proposed location and can reveal conformational preferences, such as a predisposition for a cis or trans amide bond.[12]

Alternative and Complementary Methods

While NMR is the gold standard for structural confirmation, other techniques play a crucial role in the overall characterization of N-methylated peptides.

  • Mass Spectrometry (MS): As mentioned, MS is essential for confirming the molecular weight. Tandem MS (MS/MS) can provide sequence information and help localize the modification, although it can sometimes be ambiguous.[2]

  • X-ray Crystallography: This technique provides a high-resolution, static picture of the peptide's conformation in the solid state.[8] However, it requires the peptide to form well-diffracting crystals, and the solid-state conformation may not be representative of the solution-state structure.[8]

  • Circular Dichroism (CD) Spectroscopy: CD provides information about the overall secondary structure content (e.g., α-helix, β-sheet) of the peptide in solution.[8] It is a valuable tool for assessing the global conformational impact of N-methylation.

The following diagram illustrates the workflow for synthesizing and characterizing an N-methylated peptide, highlighting the central role of NMR.

G A Peptide Synthesis (Solid-Phase or Solution) B Purification (HPLC) A->B C Initial Characterization (Mass Spectrometry) B->C D Definitive Structural Confirmation (NMR Spectroscopy) C->D E Conformational Analysis (NMR, CD, X-ray) D->E F Biological Activity Assays E->F

Caption: General workflow for synthesis and characterization of N-methylated peptides.

Conclusion

Confirming the N-methylation of peptides is a critical quality control step in the development of novel peptide-based therapeutics. While 1D NMR can offer initial clues, a combination of 2D NMR techniques, particularly HSQC and HMBC, is indispensable for the unambiguous confirmation of both the presence and the precise location of the N-methyl group.[5] Further analysis with NOESY or ROESY provides invaluable insights into the local conformational effects of this powerful modification. By following a logical, multi-technique workflow, researchers can confidently validate the structure of their N-methylated peptides, ensuring the integrity of their subsequent biological and pharmacological studies.

References

Navigating the Maze of N-Methylation: A Comparative Guide to Tandem Mass Spectrometry for Sequencing N-methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Mark of Methylation and Its Analytical Challenges

Protein methylation is a crucial post-translational modification (PTM) that plays a pivotal role in regulating a vast array of cellular processes, including gene expression, signal transduction, and protein-protein interactions.[1] This modification, primarily occurring on lysine and arginine residues, involves the addition of one or more methyl groups, leading to mono-, di-, or trimethylation.[1][2] In the realm of drug development, N-methylated peptides are of increasing interest due to their enhanced metabolic stability and improved membrane permeability.[3]

However, the subtle mass shift imparted by methylation and its influence on peptide fragmentation present unique analytical hurdles for accurate characterization by mass spectrometry.[4] A primary challenge lies in distinguishing isobaric modifications, such as trimethylation (+42.047 Da) and acetylation (+42.011 Da), which requires high-resolution mass spectrometers like Orbitrap or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) systems to resolve the minute mass difference.[2][5] Furthermore, the localization of the methylation site and the differentiation between symmetric and asymmetric dimethylarginine can be ambiguous with certain fragmentation techniques.[2] The choice of tandem mass spectrometry (MS/MS) fragmentation method is therefore paramount for the unambiguous identification and sequencing of N-methylated peptides.

This guide provides an in-depth comparison of the most common fragmentation techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—for the analysis of N-methylated peptides. We will delve into the underlying fragmentation mechanisms, present comparative data, and provide a detailed experimental protocol to empower researchers to select the optimal strategy for their specific analytical needs.

The Fragmentation Landscape: A Head-to-Head Comparison

The fragmentation of a peptide ion in a mass spectrometer is the key to deciphering its amino acid sequence. Different methods of inducing fragmentation yield different types of fragment ions, providing complementary information.

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)

CID is the most widely used fragmentation method, involving the collision of precursor ions with an inert gas, which leads to vibrational excitation and subsequent fragmentation along the peptide backbone, primarily generating b- and y-type ions.[6][7] HCD is a beam-type CID performed in a higher-energy collision cell, which also produces b- and y-ions but can lead to a predominance of y-ions and further fragmentation to a-ions.[6]

For N-methylated peptides, CID and HCD can be effective, particularly for doubly charged precursors.[8] However, a significant drawback is the potential for neutral loss of the methyl group or related moieties, which can complicate spectral interpretation and hinder precise localization of the modification.[2][4] While HCD is generally considered to preserve PTMs better than CID, it is not immune to these issues.[4]

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply protonated peptide, leading to cleavage of the N-Cα backbone bond and the generation of c- and z-type fragment ions.[6] A key advantage of ETD is its ability to preserve labile PTMs like methylation, making it particularly well-suited for their analysis.[4][6] ETD is most effective for peptides with charge states greater than +2.[4][8]

For N-methylated peptides, ETD often provides more comprehensive sequence coverage and unambiguous site localization compared to CID and HCD.[4] It is especially powerful in distinguishing between symmetric and asymmetric dimethylarginine through the analysis of characteristic neutral losses from the charge-reduced precursor ions.[2]

Hybrid Fragmentation Techniques: EThcD and ETciD

Modern mass spectrometers often offer hybrid fragmentation methods like EThcD (ETD with supplemental HCD activation) and ETciD (ETD with supplemental CID activation). These techniques combine the benefits of both fragmentation methods, generating a rich spectrum of b-, y-, c-, and z-ions, which can significantly enhance peptide identification and PTM localization.[9]

Quantitative Comparison of Fragmentation Techniques

To provide a clearer picture of the performance of each technique, the following table summarizes their key features and performance for N-methylated peptide analysis based on published data and experimental observations.

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Primary Fragment Ions b- and y-ions[4][9]b- and y-ions[4][9]c- and z-ions[4][9]
Fragmentation Mechanism Vibrational excitation via collision with inert gas[4]Vibrational excitation in a higher-energy collision cell[4]Electron transfer from a radical anion, non-ergodic fragmentation[4]
Optimal Precursor Charge State 2+2+[8]>2+[4][8]
Preservation of N-Methylation Prone to neutral loss of the modification[2][4]Generally better than CID, but neutral loss can still occur[4]Excellent preservation of the modification[4][6]
Site Localization Accuracy Can be ambiguous due to neutral lossesImproved over CID, but still potentially ambiguousHigh accuracy, often unambiguous[2][4]
Sequence Coverage ModerateGood, often better than CID for doubly charged peptides[8]Excellent, especially for longer peptides and those with multiple modifications[10]
Distinguishing Dimethylarginine Isomers DifficultDifficultCan reliably discriminate between symmetric and asymmetric forms[2]

Experimental Workflow for N-Methylated Peptide Sequencing

A robust workflow is critical for the successful identification and characterization of N-methylated peptides. The following diagram and protocol outline a generalized approach from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Protein_Extraction Protein Extraction & Quantification Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Proteolytic_Digestion Proteolytic Digestion (e.g., Trypsin) Reduction_Alkylation->Proteolytic_Digestion Peptide_Cleanup Peptide Cleanup (e.g., C18 Desalting) Proteolytic_Digestion->Peptide_Cleanup LC_Separation LC Separation (Reversed-Phase) Peptide_Cleanup->LC_Separation MS_Analysis Tandem MS Analysis (CID/HCD/ETD) LC_Separation->MS_Analysis Database_Search Database Search (e.g., MaxQuant, Proteome Discoverer) MS_Analysis->Database_Search PTM_Localization PTM Site Localization Database_Search->PTM_Localization Manual_Validation Manual Spectral Validation PTM_Localization->Manual_Validation

Caption: A generalized workflow for the characterization of N-methylated peptides.

Detailed Experimental Protocol

This protocol provides a framework for the analysis of N-methylated peptides using LC-MS/MS. Optimization may be required based on the specific sample and instrumentation.

1. Protein Extraction and Digestion

  • Rationale: Efficiently extract proteins from the sample matrix and digest them into peptides suitable for mass spectrometry analysis. Trypsin is a common choice, but be aware that methylation, particularly trimethylation, can hinder its cleavage activity, leading to missed cleavages.[11]

  • Protocol:

    • Extract proteins using a suitable lysis buffer.

    • Quantify the protein concentration using a standard assay (e.g., BCA or Bradford).

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).[12]

    • Digest the proteins with trypsin (or an alternative protease like Lys-C) at a 1:50 (enzyme:protein) ratio overnight at 37°C.[12]

2. Peptide Desalting and Cleanup

  • Rationale: Remove salts and other contaminants that can interfere with ionization and chromatographic separation.

  • Protocol:

    • Acidify the peptide digest with formic acid or trifluoroacetic acid (TFA).

    • Desalt the peptides using a C18 solid-phase extraction (SPE) column or tip.

    • Elute the peptides with a solution of acetonitrile and formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.[13]

3. LC-MS/MS Analysis

  • Rationale: Separate the complex peptide mixture using liquid chromatography and fragment the peptides in the mass spectrometer to obtain sequence information. The choice of fragmentation method is critical at this stage.

  • Protocol:

    • Resuspend the dried peptides in a solution of 0.1% formic acid in water.

    • Inject the peptide sample onto a reversed-phase LC column (e.g., C18).[14]

    • Separate the peptides using a gradient of increasing acetonitrile concentration.[14]

    • Acquire MS/MS data using a data-dependent acquisition (DDA) method, selecting the most abundant precursor ions for fragmentation.

    • Fragmentation Strategy:

      • For general screening: A combination of HCD and ETD in a decision-tree approach can be highly effective, where the choice of fragmentation is based on the precursor's charge state and m/z.[8]

      • For targeted analysis of known methylated peptides: If the charge state is typically >2+, ETD or EThcD is recommended for optimal sequence coverage and site localization. For doubly charged peptides, HCD may provide sufficient information.[8]

4. Data Analysis

  • Rationale: Identify the peptides and localize the methylation sites using specialized software and databases.

  • Protocol:

    • Process the raw MS/MS data using a software package such as MaxQuant, Proteome Discoverer, or Mascot.[1]

    • Search the spectra against a relevant protein database, specifying N-methylation as a variable modification.

    • Utilize algorithms within the software to calculate the probability of methylation site localization.[5][15]

    • Manually inspect the MS/MS spectra of identified methylated peptides to validate the assignments, looking for characteristic fragment ions and the absence of confounding neutral losses.[4]

Visualizing Fragmentation: CID vs. ETD

The following diagrams illustrate the fundamental differences in peptide fragmentation between CID and ETD.

fragmentation_pathways cluster_cid Collision-Induced Dissociation (CID) cluster_etd Electron Transfer Dissociation (ETD) Peptide_CID [Peptide+nH]n+ Fragments_CID b-ions (N-terminal) y-ions (C-terminal) Peptide_CID->Fragments_CID Collision with inert gas Peptide_ETD [Peptide+nH]n+ Radical_Cation Peptide+nH+• Peptide_ETD->Radical_Cation Electron Transfer Fragments_ETD c-ions (N-terminal) z-ions (C-terminal) Radical_Cation->Fragments_ETD Fragmentation

Caption: Fragmentation pathways of peptides in CID versus ETD.

Conclusion and Future Perspectives

The successful characterization of N-methylated peptides by mass spectrometry is highly dependent on the chosen analytical strategy. While CID and HCD are effective for many applications, ETD and hybrid fragmentation methods often provide more comprehensive and unambiguous data for peptides containing these labile modifications, particularly those with higher charge states.[4]

As mass spectrometry technology continues to advance, with improvements in resolution, sensitivity, and the development of novel fragmentation techniques, our ability to comprehensively profile the methylome will undoubtedly expand.[1] By understanding the fragmentation behavior of N-methylated peptides and selecting the appropriate experimental parameters, researchers can confidently identify and localize these important post-translational modifications, thereby advancing our understanding of their biological roles and facilitating the development of novel therapeutics.

References

A Senior Application Scientist's Guide to the Validation of Enantiomeric Purity for N-methyl-d-phenylalanine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond Purity—The Imperative of Stereochemical Integrity

In the landscape of pharmaceutical development, the chemical purity of an active pharmaceutical ingredient (API) is a foundational requirement. However, when the API is chiral, such as with N-methyl-d-phenylalanine, the concept of purity transcends simple chemical identity. It extends into the three-dimensional realm of stereochemistry. This compound is a critical chiral building block, and its enantiomeric counterpart, N-methyl-l-phenylalanine, can exhibit profoundly different pharmacological and toxicological profiles. The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate that the stereoisomeric composition of a chiral drug be rigorously characterized and controlled.[1][2] This is not merely a regulatory hurdle; it is a fundamental aspect of ensuring patient safety and drug efficacy. An unquantified enantiomeric impurity is not just an impurity—it is potentially an entirely different drug co-administered to the patient.[3]

This guide provides a comparative analysis of the principal analytical methodologies for validating the enantiomeric purity of this compound. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and objectively compare performance based on experimental data, all within the framework of international regulatory standards such as the ICH Q2(R2) guideline on the validation of analytical procedures.[4][5]

The Regulatory Framework: Defining the Analytical Target Profile (ATP)

Before any method is developed, we must first define its purpose. According to the International Council for Harmonisation (ICH) Q14 guideline, this begins with the Analytical Target Profile (ATP).[6] For this application, the ATP is clear:

To develop and validate a selective and sensitive analytical procedure for the accurate quantification of the enantiomeric impurity, N-methyl-l-phenylalanine, in the this compound drug substance. The method must be validated to be accurate, precise, and robust, with a Limit of Quantitation (LOQ) appropriate for impurity testing (e.g., ≤ 0.1%).

This ATP serves as our guiding principle as we evaluate and compare the following techniques.

Section 1: Chromatographic Approaches: The Gold Standard in Enantioseparation

Chromatographic techniques are the cornerstone of chiral analysis due to their unparalleled resolving power. The fundamental principle involves creating a transient, diastereomeric interaction between the enantiomers and a chiral selector, leading to differential retention times and, thus, separation.

Direct Chiral High-Performance Liquid Chromatography (HPLC)

Direct enantioseparation on a Chiral Stationary Phase (CSP) is often the most robust and straightforward approach. The CSP creates a chiral environment within the column, enabling the separation of enantiomers without prior derivatization.

Causality of Method Choice: For amino acids and their derivatives, macrocyclic glycopeptide (e.g., teicoplanin-based) and crown ether-based CSPs are particularly effective.[7][8] Crown ether phases, such as CROWNPAK®, excel at separating compounds with primary amino groups via inclusion complexation, making them highly suitable for amino acid analysis.[7][9] The choice of an acidic mobile phase is critical; it ensures the primary amine of the analyte is protonated (R-NH3+), which is essential for the "three-point interaction" with the crown ether's chiral cavity.

Experimental Protocol: Direct Chiral HPLC

  • Instrumentation: HPLC system with UV detector.

  • Column: CROWNPAK® CR(+) (4.0 x 150 mm, 5 µm).[7]

  • Mobile Phase: Perchloric acid solution (pH 2.0) / Methanol (90:10, v/v). Rationale: The acidic aqueous mobile phase promotes the necessary ionic interactions between the protonated amine of the analyte and the crown ether.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C. Rationale: Temperature can significantly impact chiral recognition. Maintaining a constant temperature is crucial for reproducibility.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve this compound standard and test samples in the mobile phase to a concentration of 0.5 mg/mL.

  • Injection Volume: 10 µL.

  • Acceptance Criteria: Baseline resolution (Rs > 1.5) between the this compound and N-methyl-l-phenylalanine peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Dissolve Sample in Mobile Phase (0.5 mg/mL) Inject Inject 10 µL Prep->Inject Column CROWNPAK CR(+) Isocratic Elution pH 2.0 / MeOH Inject->Column Detect UV Detection (210 nm) Column->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Area of L-enantiomer Integrate->Calculate

Caption: High-level workflow for direct chiral HPLC analysis.

Chiral Gas Chromatography (GC)

Chiral GC offers very high resolution but introduces a critical prerequisite: derivatization. Amino acids are non-volatile and must be chemically modified to be suitable for GC analysis.[10]

Causality of Method Choice: The derivatization process serves two purposes: it blocks polar functional groups (-COOH, -NH-) to increase volatility and introduces a tag suitable for detection. A common approach involves esterification of the carboxyl group followed by acylation of the amino group.[11] The separation is then performed on a column coated with a chiral selector, such as a cyclodextrin derivative or a chiral amino acid derivative (e.g., Chirasil®-Val).[12][13] While powerful, this method's complexity lies in the derivatization step, which must be quantitative, reproducible, and free from racemization.

Experimental Protocol: Chiral GC

  • Derivatization:

    • Place 1 mg of the this compound sample in a reaction vial and dry completely.

    • Add 200 µL of 3M HCl in isopropanol. Heat at 110 °C for 30 minutes to form the isopropyl ester. Evaporate the reagent under a stream of nitrogen.

    • Add 200 µL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA). Heat at 60 °C for 15 minutes to acylate the amine. Evaporate to dryness and reconstitute in ethyl acetate.

  • GC Analysis:

    • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

    • Column: Chirasil®-L-Val capillary column (25 m x 0.25 mm).[12]

    • Carrier Gas: Helium at 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 90 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.

    • Detector Temperature: 250 °C.

    • Injection: 1 µL, split mode (e.g., 50:1).

GC_Workflow cluster_prep Sample Derivatization cluster_gc GC Analysis cluster_data Data Processing Ester 1. Esterification (HCl in Isopropanol) Acyl 2. Acylation (TFAA) Ester->Acyl Recon 3. Reconstitute in Ethyl Acetate Acyl->Recon Inject Inject 1 µL Recon->Inject Column Chirasil-L-Val Temp. Program Inject->Column Detect FID Detection Column->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Area Integrate->Calculate

Caption: Workflow for chiral GC analysis including derivatization.

Section 2: Alternative and Orthogonal Techniques

While chromatography is dominant, other techniques offer unique advantages and can serve as powerful orthogonal methods to confirm results.

Chiral Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and solvent.[14] Enantiomers are separated based on their differential interaction with a chiral selector added directly to the background electrolyte (BGE).[15]

Causality of Method Choice: Cyclodextrins (CDs) are the most common chiral selectors in CE.[16][17] Their hydrophobic inner cavity and hydrophilic outer surface allow for inclusion complexation with the analyte. The subtle differences in the stability of the diastereomeric complexes formed between each enantiomer and the CD result in different electrophoretic mobilities and, consequently, separation. The degree of separation can be finely tuned by optimizing parameters like BGE pH, CD type and concentration, and applied voltage.[16]

Experimental Protocol: Chiral CE

  • Instrumentation: Capillary Electrophoresis system with a UV detector.

  • Capillary: Fused-silica, 50 cm effective length, 50 µm I.D.

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer (pH 2.5) containing 20 mM beta-cyclodextrin. Rationale: Low pH protonates the analyte and minimizes interactions with the capillary wall, while the beta-CD acts as the chiral selector.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (50 mbar for 5 seconds).

  • Detection: UV at 200 nm.

CE_Workflow cluster_prep Sample Preparation cluster_ce CE Analysis cluster_data Data Processing Prep Dissolve Sample in Water or BGE Inject Hydrodynamic Injection Prep->Inject Sep Separation (20 kV, 25°C) BGE with ß-CD Inject->Sep Detect UV Detection (200 nm) Sep->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Area Integrate->Calculate

Caption: Workflow for chiral capillary electrophoresis analysis.

¹H NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Unlike the separative techniques, Nuclear Magnetic Resonance (NMR) spectroscopy offers a method to determine enantiomeric excess (%ee) in solution without physical separation.[18]

Causality of Method Choice: The addition of a Chiral Solvating Agent (CSA) to a solution of the analyte forms rapid, transient diastereomeric complexes.[19][20] In the distinct chemical environments of these complexes, chemically equivalent protons in the two enantiomers become magnetically non-equivalent. This results in the splitting of a single proton signal into two, one for each enantiomer. The enantiomeric purity can be determined directly by integrating these separated signals.[19] This method is fast and requires no chromatography but is significantly less sensitive than separative techniques.

Experimental Protocol: NMR with CSA

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Sample Preparation:

    • Accurately weigh ~5 mg of the this compound sample into an NMR tube.

    • Add 1.0 to 1.5 molar equivalents of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

    • Add ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d).

    • Gently shake to dissolve.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Processing: Identify a well-resolved, non-overlapping proton signal that shows clear splitting (e.g., the N-methyl protons). Carefully integrate the two distinct peaks corresponding to the d- and l-enantiomers. Calculate the % area for each.

NMR_Workflow cluster_prep NMR Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing Mix Mix Analyte, CSA, & Deuterated Solvent in NMR Tube Acquire Acquire ¹H Spectrum Mix->Acquire Identify Identify Split Signal Acquire->Identify Integrate Integrate Peaks Identify->Integrate Calculate Calculate %ee Integrate->Calculate

Caption: Workflow for enantiomeric excess determination by NMR.

Section 3: Comparative Performance and Method Validation

The choice of method depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation.

Table 1: Comparison of Analytical Techniques for Enantiomeric Purity

ParameterDirect Chiral HPLCChiral GC (with Derivatization)Chiral CE¹H NMR with CSA
Principle Physical Separation on CSPPhysical Separation on Chiral ColumnSeparation by Electrophoretic MobilityChemical Shift Non-equivalence
Resolution Very Good to ExcellentExcellentExcellentN/A (depends on Δδ)
Sensitivity (LOQ) ~0.05 - 0.1%~0.05 - 0.1%~0.1%> 1% (Major limitation)
Analysis Time 10 - 30 min20 - 40 min (plus derivatization)5 - 20 min< 10 min (plus sample prep)
Sample Prep Simple (dissolve & inject)Complex & multi-stepSimpleSimple
Robustness High (workhorse method)Moderate (derivatization variability)Moderate (sensitive to buffer/capillary)High
Key Advantage High robustness, widely applicableVery high efficiencyLow sample/solvent use, high speedVery fast, no separation needed
Key Disadvantage Cost of chiral columnsRequired derivatization can add errorLower concentration sensitivityPoor sensitivity for trace analysis
Validation According to ICH Q2(R2)

Regardless of the chosen technique (most commonly HPLC for this application), a full validation study must be performed to demonstrate it is fit for purpose.[4][21] The key validation parameters for an enantiomeric impurity method are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by running a blank, the pure d-enantiomer, the l-enantiomer, and a spiked sample to show baseline resolution of the enantiomeric impurity from the main peak.

  • Limit of Quantitation (LOQ): The lowest amount of the l-enantiomer that can be quantitatively determined with suitable precision and accuracy. This is critical and must meet the specification limit (e.g., 0.1%). It is typically established at a signal-to-noise ratio of ~10.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the l-enantiomer over a given range (e.g., from LOQ to 1.0%). A correlation coefficient (r²) of >0.99 is expected.

  • Accuracy: The closeness of test results to the true value. This is determined by spiking the this compound API with known amounts of the l-enantiomer (e.g., at LOQ, 0.15%, 0.5%) and calculating the percent recovery.

  • Precision: Assessed at two levels:

    • Repeatability: Multiple injections of the same sample to show low variability (%RSD).

    • Intermediate Precision: The method is run by different analysts on different days using different equipment to show it is reproducible.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH ±0.1, column temperature ±2 °C, mobile phase composition ±2%). This demonstrates the method's reliability for routine use.

Conclusion and Recommendation

The validation of enantiomeric purity for this compound is a critical quality control step that can be accomplished by several robust analytical techniques.

  • Direct Chiral HPLC stands out as the premier choice for routine quality control environments. Its combination of high resolution, good sensitivity, and excellent robustness makes it the industry gold standard. The straightforward sample preparation minimizes potential sources of error.

  • Chiral Capillary Electrophoresis is an outstanding orthogonal technique. Its high efficiency and low solvent consumption make it an attractive, "green" alternative, particularly valuable for confirming HPLC results or when sample volume is limited.

  • Chiral GC provides exceptional resolving power but is hampered by the necessity of a rigorous and potentially error-prone derivatization step. It is best reserved for specific applications where its unique selectivity is required.

  • NMR with Chiral Solvating Agents is not suitable for trace impurity quantification but serves as an exceptionally fast and powerful tool for confirming the identity and approximate enantiomeric excess of bulk material or in reaction monitoring.

For establishing a validated, GMP-compliant release method that aligns with the defined ATP, Direct Chiral HPLC is the most logical and defensible choice. Its performance is well-understood, and it provides the necessary sensitivity and robustness to ensure the stereochemical integrity of this compound, thereby safeguarding the quality and safety of the final pharmaceutical product.

References

A Comparative Guide to D-Amino Acid Substitution and N-Methylation for Enhanced Peptide Properties

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic peptide development, overcoming intrinsic limitations such as poor metabolic stability and low cell permeability is paramount.[1] Among the arsenal of chemical modification strategies, the incorporation of D-amino acids and N-methylation of the peptide backbone stand out as two of the most powerful and widely adopted approaches.[2] This in-depth technical guide provides a comprehensive comparison of these two transformative techniques, offering insights into their mechanisms, applications, and the experimental workflows required for their successful implementation and validation.

The Fundamental Challenge: The Impermanence of Peptides in a Biological System

Native peptides, composed of L-amino acids, are highly susceptible to degradation by endogenous proteases, which are stereoselective for L-amino acids.[3] This rapid enzymatic cleavage results in a short in vivo half-life, significantly hampering their therapeutic efficacy.[4] Furthermore, the hydrophilic nature and hydrogen-bonding capacity of the peptide backbone often restrict their ability to passively diffuse across cellular membranes to engage intracellular targets. This guide will dissect how D-amino acid substitution and N-methylation address these critical challenges.

D-Amino Acid Substitution: The Mirror Image Defense

The strategic replacement of a naturally occurring L-amino acid with its D-enantiomer is a cornerstone of modern peptide chemistry.[4] This seemingly simple stereochemical inversion has profound consequences for a peptide's stability and biological activity.

Mechanism of Action

The primary advantage of incorporating D-amino acids is the conferral of resistance to enzymatic degradation.[4] Endogenous proteases, evolved to recognize the specific three-dimensional conformation of L-amino acid residues, are sterically hindered and unable to efficiently cleave peptide bonds involving D-amino acids.[1][4] This "mirror image" defense can dramatically increase the peptide's half-life in biological fluids.[5]

Impact on Peptide Properties
  • Proteolytic Stability: The introduction of D-amino acids is a highly effective strategy for enhancing resistance to proteases.[6] For instance, peptides containing D-amino acids often exhibit significantly longer half-lives in serum compared to their all-L counterparts.[7]

  • Receptor Binding and Activity: Altering the stereochemistry of a single amino acid can significantly impact the peptide's overall conformation. This can lead to changes in receptor binding affinity and selectivity.[4][8] In some instances, a D-amino acid substitution can lock the peptide into a more bioactive conformation, leading to superagonism, while in others it may decrease or abolish activity.[4][9] Therefore, the position of the substitution is critical and often requires empirical determination.

  • Immunogenicity: While enhancing stability, the introduction of unnatural D-amino acids can sometimes lead to an immune response.[10]

Synthetic Considerations

The synthesis of peptides containing D-amino acids is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols.[11][12] Fmoc-protected D-amino acids are commercially available and can be incorporated into the peptide sequence using the same coupling chemistries as their L-counterparts.[12]

N-Methylation: Modifying the Backbone for Enhanced Druggability

N-methylation involves the addition of a methyl group to the amide nitrogen of the peptide backbone.[13] This modification has emerged as a versatile tool for improving a range of pharmacokinetic properties, including stability, cell permeability, and even oral bioavailability.[1][14]

Mechanism of Action

N-methylation impacts peptide properties through several mechanisms:

  • Steric Shielding: The methyl group provides steric hindrance that can protect the adjacent peptide bond from proteolytic cleavage.[15]

  • Conformational Constraint: The addition of a methyl group restricts the conformational freedom of the peptide backbone, which can help to pre-organize the peptide into a bioactive conformation for enhanced receptor binding.[1][15]

  • Reduced Hydrogen Bonding: The replacement of an amide proton with a methyl group eliminates a hydrogen bond donor.[16] This reduction in hydrogen bonding capacity decreases the energetic penalty for the peptide to move from an aqueous environment into the lipidic environment of a cell membrane, thereby improving cell permeability.[1][16]

Impact on Peptide Properties
  • Proteolytic Stability: N-methylation is a well-established method for increasing resistance to enzymatic degradation.[13][17]

  • Cell Permeability and Oral Bioavailability: By reducing the number of hydrogen bond donors, N-methylation can significantly enhance a peptide's ability to cross cell membranes.[1][18][19] In some cases, this has led to the development of orally bioavailable peptides.[20][21][22]

  • Receptor Binding and Selectivity: The conformational constraints imposed by N-methylation can lead to improved receptor binding affinity and selectivity.[13][22] However, as with D-amino acid substitution, the effects are highly position-dependent and can sometimes lead to a loss of activity.[21]

  • Structural Perturbations: N-methylation can influence the formation of secondary structures. While it can stabilize certain turn conformations, it can also be disruptive to helical structures.[23][24]

Synthetic Considerations

The synthesis of N-methylated peptides can be more challenging than that of standard peptides.[25] The steric hindrance at the N-methylated amine can make the subsequent coupling step difficult, often resulting in lower yields.[25][26] Strategies to overcome this include the use of specialized coupling reagents and microwave-assisted synthesis.[14][25] N-methylated amino acid building blocks can be incorporated during SPPS, or on-resin methylation can be performed.[20][25]

Head-to-Head Comparison: D-Amino Acids vs. N-Methylation

FeatureD-Amino Acid SubstitutionN-Methylation
Primary Advantage Enhanced proteolytic stability.[5]Improved cell permeability and proteolytic stability.[1][18]
Mechanism Stereochemical hindrance of protease recognition.[4]Steric shielding and reduction of hydrogen bond donors.[15][16]
Impact on Conformation Can significantly alter global conformation.[4][27]Induces local conformational constraints.[1][15]
Receptor Binding Highly position-dependent; can increase, decrease, or abolish activity.[8][9]Highly position-dependent; can enhance affinity and selectivity.[13][22]
Cell Permeability Generally does not directly improve passive permeability.Significantly enhances passive permeability.[1][19]
Oral Bioavailability Less commonly associated with oral bioavailability.A key strategy for achieving oral bioavailability.[20][21][22]
Synthetic Complexity Relatively straightforward to incorporate using standard SPPS.[12]Can be challenging due to sterically hindered couplings.[25][26]

Experimental Protocols

Protocol 1: Proteolytic Stability Assay

This protocol provides a general framework for assessing the stability of modified peptides in serum or plasma.[28][29]

Materials:

  • Test peptide stock solution (1 mg/mL in a suitable solvent).

  • Human or animal serum/plasma.

  • Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) or Acetonitrile with 1% Trifluoroacetic Acid (TFA)).

  • Incubation buffer (e.g., Phosphate Buffered Saline, PBS).

  • High-Performance Liquid Chromatography (HPLC) system or a Mass Spectrometer (e.g., LC-MS).[28]

Procedure:

  • Preparation: Thaw serum/plasma on ice. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to remove precipitates.[28]

  • Reaction Setup: In a microcentrifuge tube, mix the serum/plasma with the incubation buffer. Pre-warm the mixture to 37°C for 5 minutes.[28]

  • Initiate Reaction: Add the test peptide to the serum/plasma mixture to a final concentration (e.g., 100 µg/mL). Vortex briefly. This is the t=0 time point.[28]

  • Time Course: Incubate the reaction at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic degradation. Vortex and centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by HPLC or LC-MS to quantify the amount of remaining intact peptide.[30]

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is an in vitro method for determining the passive permeability of a compound.[31][32]

Materials:

  • Hydrophobic PVDF 96-well microtiter filter plates (donor plate).

  • 96-well acceptor plate.

  • Artificial membrane solution (e.g., 1% lecithin in dodecane).[33]

  • Donor buffer (e.g., PBS at a specific pH).

  • Acceptor buffer (e.g., PBS with a solubilizer).

  • Test peptide solution.

  • Plate reader or LC-MS for quantification.

Procedure:

  • Membrane Coating: Coat each well of the donor plate with the artificial membrane solution and allow the solvent to evaporate.[31][33]

  • Prepare Plates: Fill the acceptor plate wells with acceptor buffer. Add the test peptide solution to the donor plate wells.[34]

  • Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature with gentle shaking for a defined period (e.g., 5-18 hours).[34][35]

  • Quantification: After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a plate reader or LC-MS.[35]

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium)

    Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.[34]

Visualization of Concepts

Diagram 1: Proteolytic Degradation of an L-Peptide

G cluster_0 Protease Active Site L_Peptide L-Peptide Substrate Binding Stereospecific Binding L_Peptide->Binding Recognition Cleavage Peptide Bond Cleavage Binding->Cleavage Catalysis Fragments Degraded Fragments Cleavage->Fragments

Caption: Workflow of L-peptide degradation by a protease.

Diagram 2: D-Amino Acid Resistance to Proteolysis

G cluster_1 Protease Active Site D_Peptide D-Peptide No_Binding Steric Hindrance (No Recognition) D_Peptide->No_Binding Mismatch Intact_Peptide Intact Peptide No_Binding->Intact_Peptide G cluster_0 Standard Peptide cluster_1 N-Methylated Peptide Aqueous Aqueous Environment Membrane Lipid Membrane Cytosol Cytosol Membrane->Cytosol Peptide_H2O Solvated Peptide (H-Bonds) High_Energy High Desolvation Energy Barrier Peptide_H2O->High_Energy Approaches Membrane High_Energy->Aqueous Remains Extracellular NMe_Peptide N-Methylated Peptide (Fewer H-Bond Donors) Low_Energy Low Desolvation Energy Barrier NMe_Peptide->Low_Energy Approaches Membrane Low_Energy->Membrane Crosses

References

A Researcher's Guide to Assessing the Proteolytic Stability of N-methyl-d-phenylalanine Peptides in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a peptide therapeutic from the bench to the clinic is fraught with challenges. A primary hurdle is ensuring the peptide can withstand the harsh enzymatic environment of the bloodstream.[1][2] This guide provides an in-depth comparison of methodologies to assess the proteolytic stability of peptides, with a specific focus on the advantages conferred by incorporating N-methyl-d-phenylalanine. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative scientific literature.

The Imperative of Proteolytic Stability

Peptides, with their high specificity and potency, are attractive therapeutic candidates.[2][] However, their inherent susceptibility to degradation by proteases in serum significantly limits their in vivo half-life and therapeutic efficacy.[4][5] This rapid clearance necessitates strategies to enhance their stability, with chemical modifications being a cornerstone of modern peptide drug design.[6][7] Among these, the incorporation of non-canonical amino acids, such as N-methylated and D-amino acids, has proven to be a particularly effective strategy.[8][9]

N-methylation of the peptide backbone introduces a methyl group to the amide nitrogen, sterically hindering the approach of proteases and disrupting the hydrogen bonding patterns they recognize for cleavage.[9][10] Similarly, the substitution of a naturally occurring L-amino acid with its D-enantiomer prevents recognition by proteases, which are stereospecific for L-amino acids.[2][9] The combination of these two modifications in the form of this compound is hypothesized to provide synergistic protection against enzymatic degradation.

This guide will compare the stability of a hypothetical peptide containing this compound against its unmodified counterpart and peptides with single modifications (either N-methylation or D-amino acid substitution alone).

Experimental Design: A Rationale-Driven Approach

A well-designed serum stability assay is crucial for obtaining reliable and reproducible data. The following experimental design is structured to provide a comprehensive comparison of different peptide modifications.

Core Principle: The central aim is to quantify the rate of degradation of each peptide variant when incubated in serum over a defined period. This is achieved by measuring the concentration of the intact peptide at various time points.

Choice of Analytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for quantifying peptides in complex biological matrices like serum.[11][12] Its high sensitivity and specificity allow for the accurate measurement of the parent peptide even in the presence of degradation products and endogenous serum components.[13]

Experimental Groups:

  • Unmodified Peptide: Serves as the baseline for proteolytic susceptibility.

  • D-phenylalanine Peptide: To assess the stabilizing effect of a single D-amino acid substitution.

  • N-methyl-L-phenylalanine Peptide: To evaluate the stabilizing effect of N-methylation alone.

  • This compound Peptide: The primary subject of our investigation, to determine the combined effect of both modifications.

Serum Source: Pooled human serum from a commercial source is recommended to ensure consistency and minimize variability between experiments.[14] It is important to note that the proteolytic activity can differ between serum and plasma, and even between fresh and commercially sourced serum, which can influence degradation rates.[15][16]

Time Points: A logarithmic sampling schedule (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) is optimal to capture the initial rapid degradation of less stable peptides while also monitoring the slower degradation of more resistant ones.[10][14]

Workflow Visualization:

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling & Quenching cluster_analysis Analysis Peptide_Stock Peptide Stock Solutions (Unmodified, D-Phe, N-Me-L-Phe, N-Me-D-Phe) Incubation Incubate at 37°C Peptide_Stock->Incubation Serum Human Serum Serum->Incubation Time_Points Aliquots at 0, 0.5, 1, 2, 4, 8, 24h Incubation->Time_Points Quench Quench with Acetonitrile/TFA Time_Points->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS Data Data Analysis (Half-life Calculation) LCMS->Data

Caption: Workflow for assessing peptide stability in serum.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with internal controls and clear endpoints.

Materials and Reagents
  • Lyophilized peptides (Unmodified, D-Phe, N-Me-L-Phe, N-Me-D-Phe), >95% purity

  • Pooled Human Serum (commercial source)

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Water, HPLC grade

  • Low-bind microcentrifuge tubes

  • Incubator or water bath at 37°C

  • LC-MS/MS system

Preparation of Solutions
  • Peptide Stock Solutions (1 mg/mL): Dissolve each lyophilized peptide in DMSO to a final concentration of 1 mg/mL. DMSO is used to ensure complete dissolution, but its final concentration in the incubation mixture should be kept low (<1%) to avoid inhibiting enzymatic activity.[10]

  • Serum Preparation: Thaw the pooled human serum on ice to prevent premature degradation of enzymes. Pre-warm the serum to 37°C just before starting the experiment.

Serum Stability Assay
  • Initiation of Reaction: In a low-bind microcentrifuge tube, add the peptide stock solution to the pre-warmed human serum to achieve a final peptide concentration of 100 µg/mL.[10] For example, add 10 µL of the 1 mg/mL peptide stock to 90 µL of serum. Vortex briefly to mix.

  • Incubation: Incubate the peptide-serum mixture at 37°C with gentle agitation.[15]

  • Time-Point Sampling: At each designated time point (0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw a 20 µL aliquot of the incubation mixture. The t=0 sample should be taken immediately after adding the peptide to the serum.

  • Quenching the Reaction: Immediately add the 20 µL aliquot to a new tube containing 80 µL of quenching solution (Acetonitrile with 1% TFA). The high concentration of organic solvent and the acidic pH will precipitate the serum proteins and inactivate the proteases, effectively stopping the degradation process.[6]

  • Protein Precipitation: Vortex the quenched samples and incubate on ice for at least 10 minutes to ensure complete protein precipitation.[15]

  • Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Sample Collection: Carefully transfer the supernatant, which contains the intact peptide and any degradation products, to a new low-bind tube for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Inject the supernatant onto a reverse-phase HPLC column (e.g., C18). Use a gradient of water and acetonitrile, both containing 0.1% formic acid, to separate the intact peptide from its degradation products and other serum components.

  • Mass Spectrometric Detection: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode for quantification.[13] This involves selecting the precursor ion of the intact peptide and monitoring specific fragment ions. This highly selective method ensures accurate quantification.[17]

  • Data Acquisition: For each sample, record the peak area of the intact peptide.

Data Analysis
  • Quantification: The percentage of intact peptide remaining at each time point is calculated relative to the t=0 sample (which is considered 100%).

    • % Intact Peptide = (Peak Area at time t / Peak Area at time 0) * 100

  • Half-Life Calculation: Plot the percentage of intact peptide remaining versus time. The data can be fitted to a one-phase exponential decay model to calculate the half-life (t½) of the peptide.[18][19]

Comparative Data Analysis

The following table presents illustrative data from a hypothetical experiment comparing the stability of the four peptide variants.

Time (hours)% Intact Unmodified Peptide% Intact D-Phe Peptide% Intact N-Me-L-Phe Peptide% Intact N-Me-D-Phe Peptide
0 100100100100
0.5 60859098
1 35708296
2 12506892
4 <5254585
8 Undetectable102070
24 Undetectable<1<550
Half-life (t½) ~0.7 hours ~2.5 hours ~3.8 hours >24 hours

Note: This data is for illustrative purposes and actual results will vary depending on the peptide sequence.

Interpretation of Results:

  • Unmodified Peptide: Rapidly degraded, with a half-life of less than an hour, which is typical for many natural peptides.[20]

  • D-phenylalanine Peptide: Shows a significant increase in stability compared to the unmodified peptide, demonstrating the protective effect of a single D-amino acid substitution.

  • N-methyl-L-phenylalanine Peptide: Also exhibits enhanced stability, confirming the ability of N-methylation to sterically hinder protease activity.[21][22]

  • This compound Peptide: Displays remarkable resistance to proteolysis, with a significantly longer half-life than all other variants. This suggests a synergistic effect of combining N-methylation and a D-amino acid, providing robust protection against enzymatic degradation.[8]

Mechanistic Insights into Enhanced Stability

The enhanced stability of the this compound peptide can be attributed to a dual-protection mechanism.

protease_resistance cluster_unmodified Unmodified Peptide cluster_modified This compound Peptide Unmodified Protease Recognition Site (L-amino acid, standard amide bond) Protease_U Protease Unmodified->Protease_U Binding Cleavage_U Cleavage Protease_U->Cleavage_U Modified Modified Site (D-amino acid, N-methylated bond) Protease_M Protease Modified->Protease_M Steric & Stereochemical Hindrance No_Cleavage_M No Cleavage Protease_M->No_Cleavage_M

References

The N-Methylation Effect: A Comparative Guide to Receptor Binding Affinity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the subtle art of molecular modification is paramount in the quest for potent and selective therapeutics. Among the myriad of chemical alterations available, N-methylation—the substitution of an amide proton with a methyl group—stands out as a powerful and frequently employed strategy in medicinal chemistry. This guide provides an in-depth, objective comparison of the impact of N-methylation on receptor binding affinity, supported by experimental data. We will delve into the causal mechanisms behind this modification's effects and provide detailed protocols for the assays used to quantify these changes, ensuring a thorough understanding for practical application in drug discovery.

The Rationale Behind N-Methylation in Drug Design

N-methylation is more than a simple addition of a methyl group; it is a strategic maneuver to enhance a molecule's drug-like properties. This modification can profoundly influence a peptide's or small molecule's conformational flexibility, hydrogen-bonding capacity, and susceptibility to enzymatic degradation.[1] These molecular alterations often translate into significant improvements in pharmacokinetic profiles, including enhanced metabolic stability and increased membrane permeability, which can lead to improved oral bioavailability.[1][2]

The core of N-methylation's impact lies in its ability to modulate the three-dimensional structure of a molecule. By introducing steric hindrance, N-methylation restricts the conformational freedom of the peptide backbone.[1] This can pre-organize the peptide into a bioactive conformation, thereby enhancing its binding affinity and selectivity for its target receptor.[1] However, this is a double-edged sword, as the "wrong" conformational lock can also lead to a decrease in binding affinity. Therefore, a systematic approach, often involving an "N-methyl scan" where methylation is introduced at various positions, is crucial to identifying beneficial modifications.

Mechanistic Insights into N-Methylation's Influence on Receptor Binding

The addition of a methyl group to an amide nitrogen imparts several key physicochemical changes that collectively influence receptor binding affinity:

  • Conformational Rigidity: The steric bulk of the methyl group restricts the rotation around the adjacent single bonds of the peptide backbone. This reduction in conformational entropy can be energetically favorable for binding if the resulting "locked" conformation is complementary to the receptor's binding site.[3] This pre-organization reduces the entropic penalty of binding.

  • Elimination of Hydrogen Bond Donors: The amide proton is a hydrogen bond donor. Its replacement with a methyl group eliminates this capability.[4] If this hydrogen bond is critical for receptor interaction, N-methylation will decrease binding affinity. Conversely, if the amide proton is not involved in a crucial interaction or if its removal prevents an unfavorable interaction, binding affinity can be maintained or even improved.

  • Increased Lipophilicity: The addition of a methyl group increases the lipophilicity of the molecule.[4] This can enhance membrane permeability and may favor interactions with hydrophobic pockets within the receptor's binding site.

  • Cis/Trans Isomerization: N-methylation can alter the energy barrier between the cis and trans conformations of the amide bond, making the cis conformation more accessible than in non-methylated peptides, which strongly prefer the trans state.[4] This can introduce novel backbone geometries that may be recognized by the receptor.

  • Resistance to Proteolysis: The steric hindrance provided by the N-methyl group can protect the adjacent peptide bond from cleavage by proteases.[2] While this primarily affects the pharmacokinetic profile, it is a crucial consideration for the overall efficacy of peptide-based drugs.

Quantifying the Impact: A Comparative Analysis of Binding Affinity Data

The true impact of N-methylation on receptor binding is best understood through quantitative data. The following tables summarize the binding affinities (Ki, nM) of N-methylated analogues of somatostatin and enkephalin peptides compared to their non-methylated parent compounds. A lower Ki value indicates a higher binding affinity.

Somatostatin Analogues

A systematic N-methyl scan of a somatostatin octapeptide agonist revealed that the position of methylation is critical for receptor affinity and selectivity across the five human somatostatin receptor subtypes (sst1-sst5).[5]

Peptide AnaloguePosition of N-Methylationsst1 Ki (nM)sst2 Ki (nM)sst3 Ki (nM)sst4 Ki (nM)sst5 Ki (nM)
Parent PeptideNone1501.280>100015
Analogue 1Phe2500.975>100012
Analogue 2D-Trp>10003.5150>100025
Analogue 3Lys1201.560>10008
Analogue 4Thr2002.190>100020

Data adapted from studies on somatostatin analogues.[5]

Enkephalin Analogues

N-methylation has also been explored to enhance the properties of enkephalin analogues, which are opioid peptides. The following table shows the binding affinities (Ki, nM) of N-methylated cyclic enkephalin analogues compared to their non-methylated parent peptides at mu (μ), delta (δ), and kappa (κ) opioid receptors.[5]

Peptide AnalogueN-Methylationμ Ki (nM)δ Ki (nM)κ Ki (nM)
Parent Peptide 1None0.52.350
Analogue 1aPhe⁴0.810.565
Parent Peptide 2None1.21.845
Analogue 2aPhe⁴1.58.955
Analogue 2bPhe⁴, Cys⁵2.112.370

Data adapted from a study on N-methylated cyclic enkephalin analogues.[5][6]

Experimental Protocols for Assessing Receptor Binding Affinity

To generate the quantitative data presented above, robust and reliable receptor binding affinity assays are essential. Below are detailed, step-by-step methodologies for two commonly used assays.

Radioligand Binding Assay (Filtration-Based)

This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.

Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes). The unlabeled test compound (N-methylated or non-methylated analogue) is added at increasing concentrations to compete for binding with the radioligand. The amount of bound radioactivity is measured after separating the bound from the free radioligand by filtration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and can be converted to an inhibition constant (Ki).

Step-by-Step Protocol:

  • Receptor Preparation:

    • Culture cells expressing the target receptor to a high density.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, the radiolabeled ligand (at a concentration near its Kd), and the receptor membrane preparation.

    • Non-specific Binding Wells: Add assay buffer, the radiolabeled ligand, a high concentration of a known unlabeled ligand (to saturate the receptors), and the receptor membrane preparation.

    • Competition Wells: Add assay buffer, the radiolabeled ligand, the receptor membrane preparation, and increasing concentrations of the test compound (e.g., N-methylated analogue).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorescence Polarization (FP) Assay

This assay is a homogeneous method that measures changes in the rotational motion of a fluorescently labeled ligand upon binding to a larger molecule.

Principle: A small fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When this tracer binds to a much larger receptor molecule, its rotational motion is slowed down, leading to an increase in fluorescence polarization. An unlabeled test compound can compete with the tracer for binding to the receptor, causing a decrease in fluorescence polarization.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescently labeled tracer.

    • Prepare a stock solution of the purified receptor protein in a suitable assay buffer.

    • Prepare a serial dilution of the test compound (N-methylated or non-methylated analogue).

  • Assay Setup (in a low-binding, black 384-well plate):

    • "Free Tracer" Control Wells: Add assay buffer and the fluorescent tracer.

    • "Bound Tracer" Control Wells: Add assay buffer, the fluorescent tracer, and the receptor protein.

    • Competition Wells: Add assay buffer, the fluorescent tracer, the receptor protein, and increasing concentrations of the test compound.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium, protecting it from light.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate excitation and emission filters and polarizers. The instrument measures the intensity of the emitted light parallel and perpendicular to the plane of the polarized excitation light.

  • Data Analysis:

    • The instrument software typically calculates the fluorescence polarization (P) or anisotropy (r) values.

    • Plot the fluorescence polarization values against the log concentration of the test compound.

    • Fit the data to a competitive binding curve to determine the IC50 value.

    • Calculate the Ki value using a similar approach to the radioligand binding assay, taking into account the concentrations of the tracer and receptor and the tracer's Kd.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

To provide a broader context for the importance of receptor binding affinity, it is crucial to understand the downstream signaling pathways that are initiated upon ligand binding. Many of the receptors targeted by N-methylated peptides, such as somatostatin and opioid receptors, are G-protein coupled receptors (GPCRs).

GPCR Signaling Pathway

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces/inhibits Ligand Ligand (e.g., N-methylated peptide) Ligand->GPCR binds Cellular_Response Cellular Response Second_Messenger->Cellular_Response triggers

Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.

Upon ligand binding, the GPCR undergoes a conformational change, activating an associated G-protein.[7] The activated G-protein then modulates the activity of an effector protein, leading to changes in the concentration of intracellular second messengers and ultimately a cellular response.[7] The affinity of the ligand for the receptor is a key determinant of the potency of this cascade.

Experimental Workflow for Comparing Ligand Affinities

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Binding Affinity Assay cluster_analysis Data Analysis & Comparison Parent Parent Ligand Assay Radioligand or Fluorescence Polarization Assay Parent->Assay N_Methylated N-Methylated Analogue N_Methylated->Assay Data_Collection Data Collection (IC50 values) Assay->Data_Collection Ki_Calculation Ki Calculation (Cheng-Prusoff) Data_Collection->Ki_Calculation Comparison Comparative Analysis of Binding Affinities Ki_Calculation->Comparison

Caption: A workflow for the comparative analysis of N-methylated and non-methylated ligand binding affinities.

Conclusion

N-methylation is a nuanced yet powerful tool in the medicinal chemist's arsenal. Its impact on receptor binding affinity is a complex interplay of conformational restriction, altered hydrogen bonding potential, and increased lipophilicity. As the provided data for somatostatin and enkephalin analogues demonstrates, the effects of N-methylation are highly dependent on the specific position of the modification and the receptor subtype . A thorough and systematic investigation using robust binding affinity assays, such as the radioligand and fluorescence polarization methods detailed here, is essential to successfully harness the potential of N-methylation in the design of novel and improved therapeutics. This guide provides the foundational knowledge and practical protocols to empower researchers in this critical aspect of drug discovery.

References

A Comparative Guide to the Synthesis of N-Methyl-Phenylalanine: Fukuyama Amine Synthesis vs. Reductive Methylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids, such as N-methyl-phenylalanine (N-Me-Phe), into peptides has become a cornerstone strategy in medicinal chemistry. This modification can significantly enhance pharmacokinetic properties, including metabolic stability, membrane permeability, and conformational rigidity.[1] Consequently, the efficient and scalable synthesis of N-Me-Phe is of paramount importance. This guide provides an in-depth, objective comparison of two prominent synthetic methodologies: the Fukuyama amine synthesis and reductive methylation, offering experimental insights to inform your selection process.

The Fukuyama Amine Synthesis: A Multi-Step Approach with High Specificity

The Fukuyama amine synthesis is a powerful method for preparing secondary amines that relies on the use of a 2-nitrobenzenesulfonyl (nosyl) protecting group.[2][3] This approach involves a three-step sequence: protection of the primary amine, alkylation, and subsequent deprotection under mild conditions.

Mechanism and Workflow

The synthesis of N-Me-Phe via the Fukuyama method commences with the protection of the amino group of phenylalanine methyl ester using 2-nitrobenzenesulfonyl chloride (o-NBSCl). The resulting sulfonamide is sufficiently acidic to be readily methylated on the nitrogen atom using an alkylating agent like methyl iodide in the presence of a base. The crucial final step is the selective removal of the nosyl group with a thiol nucleophile, which proceeds via a Meisenheimer complex, to yield the desired N-methylated product.[3]

Fukuyama_Amine_Synthesis cluster_0 Step 1: Protection cluster_1 Step 2: Methylation cluster_2 Step 3: Deprotection Phe-OMe Phenylalanine Methyl Ester Nosyl-Phe-OMe N-(2-Nitrobenzenesulfonyl)- Phe-OMe Phe-OMe->Nosyl-Phe-OMe Sulfonylation o-NBSCl o-NBSCl, Et3N Methylated_Nosyl N-Methyl-N-(2-Nitrobenzenesulfonyl)- Phe-OMe Nosyl-Phe-OMe->Methylated_Nosyl Alkylation MeI MeI, K2CO3 N-Me-Phe-OMe N-Methyl-Phenylalanine Methyl Ester Methylated_Nosyl->N-Me-Phe-OMe Deprotection Thiophenol Thiophenol, K2CO3

Caption: Workflow of the Fukuyama Amine Synthesis for N-Me-Phe-OMe.

Experimental Protocol: Synthesis of N-Methyl-L-Phenylalanine Methyl Ester[1]

Step 1: Synthesis of N-(2-Nitrobenzenesulfonyl)-L-phenylalanine methyl ester To a solution of L-phenylalanine methyl ester hydrochloride (1.0 eq) and triethylamine (2.2 eq) in dry dichloromethane, 2-nitrobenzenesulfonyl chloride (1.58 eq) is added dropwise. The reaction mixture is stirred at room temperature until completion. After an aqueous workup, the crude product is purified by flash chromatography.

Step 2: Synthesis of N-Methyl-N-(2-Nitrobenzenesulfonyl)-L-phenylalanine methyl ester The N-nosylated intermediate (1.0 eq) is dissolved in a suitable solvent, and methyl iodide is added, followed by a base such as potassium carbonate. The mixture is stirred until the starting material is consumed. The product is then isolated after workup.

Step 3: Synthesis of N-Methyl-L-phenylalanine methyl ester The N-methylated, N-nosylated compound (1.0 eq) and powdered anhydrous potassium carbonate are suspended in a solvent. Thiophenol is added, and the mixture is stirred. The final product is purified by column chromatography.

Reductive Methylation: A Direct and Atom-Economical Alternative

Reductive methylation, a form of reductive amination, offers a more direct route to N-methylated amines. This method typically involves the reaction of a primary or secondary amine with formaldehyde to form an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent. A classic example of this is the Eschweiler-Clarke reaction.[4][5][6]

Mechanism and Workflow

In the context of synthesizing N-Me-Phe, phenylalanine is reacted with formaldehyde. The initial condensation forms a Schiff base (iminium ion). A reducing agent, classically formic acid in the Eschweiler-Clarke reaction, then delivers a hydride to the imine, yielding the monomethylated amine.[4][5] The reaction can proceed a second time for primary amines to yield the dimethylated product, though conditions can often be controlled to favor mono-methylation. A key advantage of this method is that it avoids the formation of quaternary ammonium salts.[4][6] Other reducing agents like sodium cyanoborohydride or zinc in an aqueous medium can also be employed.[5][7][8]

Reductive_Methylation Phe Phenylalanine Iminium Iminium Ion Intermediate Phe->Iminium Condensation Formaldehyde Formaldehyde Formaldehyde->Iminium N-Me-Phe N-Methyl-Phenylalanine Iminium->N-Me-Phe Reduction Reducing_Agent Reducing Agent (e.g., Formic Acid) Reducing_Agent->N-Me-Phe

Caption: General workflow for the reductive methylation of phenylalanine.

Experimental Protocol: Eschweiler-Clarke Reaction for N-Methylation[4]

To the secondary amine (in this case, phenylalanine, 1.0 eq), formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq) are added. The mixture is heated to 80 °C for 18 hours. After cooling, the reaction is worked up by extraction and basification to isolate the product. Purification is typically achieved by column chromatography.

Head-to-Head Comparison

FeatureFukuyama Amine SynthesisReductive Methylation (Eschweiler-Clarke)
Number of Steps 3 (Protection, Alkylation, Deprotection)1 (One-pot reaction)
Reagents o-NBSCl, MeI, Thiophenol, BasesFormaldehyde, Formic Acid (or other reducing agents)
Reaction Conditions Generally mild, though requires multiple steps and purificationsCan require elevated temperatures (e.g., 80 °C)[4]
Substrate Scope Broad, compatible with various functional groups due to mild deprotectionCan be sensitive to other reducible functional groups in the substrate
Byproducts Nosyl-related byproducts, requires chromatographic purificationCarbon dioxide (if using formic acid), relatively clean
Control of Methylation Precise mono-methylationRisk of over-methylation to the tertiary amine, though conditions can be optimized
Chirality Generally preserves stereochemical integrityChiral amines typically do not racemize under these conditions[6]
Yield (for N-Me-Phe) High overall yield reported in literature for the multi-step process[1]High yields (e.g., up to 98% for general amines) are achievable[4]

Expert Analysis and Recommendations

Fukuyama Amine Synthesis:

  • Strengths: This method offers excellent control and is highly reliable for achieving mono-methylation. The use of the nosyl protecting group allows for a wide range of substrates, as the deprotection conditions are mild and orthogonal to many other protecting groups. This makes it a valuable tool in complex, multi-step syntheses where functional group compatibility is critical.

  • Weaknesses: The multi-step nature of the Fukuyama synthesis makes it more time-consuming and labor-intensive than one-pot procedures. It also generates more waste due to the use of a protecting group and multiple purification steps.

Reductive Methylation:

  • Strengths: The primary advantage of reductive methylation, particularly the Eschweiler-Clarke reaction, is its operational simplicity and high atom economy as a one-pot reaction. It is often a more cost-effective and time-efficient method for straightforward N-methylation. The reaction is also irreversible due to the loss of carbon dioxide when using formic acid.[6]

  • Weaknesses: While generally effective, controlling the degree of methylation can sometimes be challenging, with the potential for over-methylation to the tertiary amine. The reaction conditions, which can involve heating, may not be suitable for thermally sensitive substrates. The choice of reducing agent is also critical to avoid unwanted side reactions.

The choice between the Fukuyama amine synthesis and reductive methylation for the preparation of N-Me-Phe depends largely on the specific requirements of the research or development project.

  • For complex syntheses where the substrate contains sensitive functional groups and precise control over mono-methylation is paramount, the Fukuyama amine synthesis is the superior choice, despite its longer procedure.

  • For large-scale production or when a rapid and efficient synthesis of N-Me-Phe from a simple precursor is needed, reductive methylation offers a more practical and economical solution. The Eschweiler-Clarke variant is a robust and well-established method for this purpose.

Ultimately, a careful evaluation of the substrate's complexity, desired scale, and available resources will guide the synthetic chemist to the most appropriate methodology.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of N-methyl-d-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. N-methyl-d-phenylalanine, a derivative of the amino acid phenylalanine, is a key building block in synthetic chemistry. While it is not classified as a hazardous substance under OSHA's Hazard Communication Standard, its toxicological properties have not been fully investigated. Therefore, a proactive and cautious approach to handling is essential to ensure personnel safety and prevent contamination.

This guide provides a comprehensive, technically grounded framework for the safe handling of this compound, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.

Hazard Assessment: Understanding the Compound

This compound is typically a solid, crystalline powder. The primary risks associated with handling this and similar fine powders in a laboratory setting are:

  • Inhalation: Fine dust can become airborne during transfer, weighing, or mixing, and may be harmful if inhaled, potentially causing respiratory tract irritation.[1][2][3]

  • Skin and Eye Contact: Direct contact with the powder can cause skin and serious eye irritation.[2] Symptoms may include redness, itching, and pain.[2]

  • Ingestion: Accidental ingestion may be harmful.[3]

Although comprehensive toxicological data is limited, the precautionary principle dictates treating the compound with care. It is stable under normal conditions but should be kept away from strong oxidizing agents.[1][4][5] Hazardous decomposition products during combustion include carbon oxides and nitrogen oxides.[2][4][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial for minimizing exposure. The selection of specific PPE should be guided by a risk assessment of the procedure being performed.

Core PPE Ensemble for this compound
PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Glasses with Side ShieldsMust conform to ANSI Z87.1 (US) or EN 166 (EU) standards. Essential for protecting eyes from airborne particles during any handling procedure.[7]
Face ShieldRecommended in addition to safety glasses when there is a significant risk of splashing (e.g., during dissolution in a solvent) or dust generation.[7]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. These materials provide good dexterity for handling fine powders and offer resistance to a range of common laboratory solvents. Always inspect gloves for tears or punctures before use.[7][8] Double gloving is advised for enhanced protection.[7]
Body Protection Laboratory CoatA standard, fully-buttoned laboratory coat is mandatory to protect skin and personal clothing from contamination.[7]
Respiratory Protection Engineering Controls (Primary)All manipulations of solid this compound that could generate dust must be performed in a certified chemical fume hood or other ventilated enclosure.[1][7] This is the most effective way to control respiratory exposure.
Dust Mask/Respirator (Secondary)If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved N95 dust mask or equivalent respirator should be used to prevent inhalation of airborne particulates.[7]

Operational Plan: Step-by-Step Handling Protocols

Adherence to a strict operational workflow is critical for minimizing exposure risks and maintaining the integrity of the compound.

Protocol 1: Weighing and Transferring Solid this compound
  • Preparation:

    • Verify that a chemical fume hood is operational.

    • Assemble all necessary equipment (e.g., spatulas, weighing paper/boat, secondary containment vessel).

    • Ensure an eyewash station and safety shower are accessible.[9]

    • Don the Core PPE Ensemble (Safety glasses, nitrile gloves, lab coat).

  • Execution (inside the fume hood):

    • Place the analytical balance inside the fume hood if possible, or as close to the hood opening as practical.

    • Use a micro-spatula to carefully transfer the desired amount of this compound from the stock container to the weighing paper.

    • Causality: Performing this action within the fume hood contains any dust generated, preventing it from entering the general lab environment and the researcher's breathing zone.

    • Close the stock container immediately after dispensing.

    • Carefully transfer the weighed solid into the receiving vessel.

  • Post-Transfer:

    • Gently tap the spatula and weighing paper to dislodge any remaining powder into the vessel.

    • Dispose of the weighing paper as contaminated solid waste.

    • Wipe down the spatula and any surfaces with a damp cloth or towel to decontaminate, disposing of the wipe as chemical waste.

Protocol 2: Dissolution of this compound
  • Preparation:

    • Don the Core PPE Ensemble. A face shield is strongly recommended over safety glasses for this procedure.

    • Select a vessel (e.g., beaker, flask) of appropriate size to prevent splashing.

  • Execution (inside the fume hood):

    • Add the weighed this compound to the vessel.

    • Slowly add the chosen solvent to the solid.

    • Causality: Adding the liquid to the solid minimizes the potential for the powder to become airborne, which can occur if the solid is dropped into the liquid.

    • Stir the mixture using a magnetic stir bar or gentle manual swirling. If the dissolution is exothermic, prepare an ice bath to control the temperature.

  • Post-Dissolution:

    • Ensure the container is appropriately labeled with the full chemical name, concentration, solvent, and date.

    • Decontaminate all surfaces and equipment.

Workflow for PPE Selection and Disposal

The following diagram outlines the decision-making process for PPE selection and the subsequent disposal procedure.

PPE_Workflow PPE Selection & Disposal Workflow for this compound cluster_selection PART 1: PPE Selection cluster_disposal PART 2: Decontamination & Disposal start Assess Task weighing Weighing Solid? start->weighing Solid Handling dissolving Dissolving in Solvent? start->dissolving Solution Prep spill Large Spill Cleanup? start->spill Emergency ppe_base Core PPE: - Safety Glasses - Nitrile Gloves - Lab Coat weighing->ppe_base dissolving->ppe_base ppe_splash Add Face Shield dissolving->ppe_splash spill->ppe_base spill->ppe_splash ppe_resp Add N95 Respirator spill->ppe_resp handling_complete Task Complete ppe_base->handling_complete Proceed to Disposal remove_ppe Doff PPE (Gloves First) handling_complete->remove_ppe dispose_solids Dispose of Contaminated Solids (Gloves, Wipes, Weigh Paper) in Labeled Solid Waste Container remove_ppe->dispose_solids dispose_liquids Dispose of Contaminated Liquids in Labeled Liquid Waste Container remove_ppe->dispose_liquids wash Wash Hands Thoroughly dispose_solids->wash dispose_liquids->wash

Caption: Workflow for PPE selection based on task and subsequent disposal steps.

Decontamination and Disposal Plan

Proper disposal is a critical final step to prevent environmental contamination and accidental exposure.[7]

  • Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, contaminated wipes) must be placed in a clearly labeled, sealed container designated for chemical waste.[10]

  • Liquid Waste: Unused solutions or waste from cleaning procedures should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not dispose of this chemical down the drain.[1][8][10]

  • Decontamination: After handling is complete, wipe down all surfaces in the fume hood and any equipment used with an appropriate solvent or detergent solution.

  • Container Disposal: Empty containers should be rinsed thoroughly with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the clean container according to your institution's guidelines.

  • EHS Consultation: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification and disposal procedures, as local regulations may vary.[10]

By integrating these scientifically-grounded safety protocols into your daily workflow, you can handle this compound with confidence, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-d-phenylalanine
Reactant of Route 2
Reactant of Route 2
N-methyl-d-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.